N N'-Bis(salicylidene)-1 2-phenylene-
Description
BenchChem offers high-quality N N'-Bis(salicylidene)-1 2-phenylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N N'-Bis(salicylidene)-1 2-phenylene- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H18CoN2O3 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;hydrate |
InChI |
InChI=1S/C20H16N2O2.Co.H2O/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;;1H2 |
InChI Key |
YHQRENMIEXZQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O.[Co] |
Origin of Product |
United States |
Precision Mechanochemistry: One-Pot Solid-State Synthesis of Salophen Ligands
Executive Summary
The shift from solution-based synthesis to mechanochemistry represents a paradigm shift in ligand design, offering superior kinetics, reduced environmental impact, and access to metastable phases previously unreachable via solvothermal routes.[1] This technical guide details the one-pot mechanochemical synthesis of Salophen (N,N'-bis(salicylidene)-1,2-phenylenediamine) ligands. By leveraging high-energy ball milling, researchers can achieve quantitative yields (>95%) in under 60 minutes with a near-zero E-factor, bypassing the solubility limitations and extensive purification steps associated with classical reflux methods.
Scientific Rationale & Mechanistic Principles[1][2][3][4][5][6][7]
The Mechanochemical Advantage
Classically, Schiff base condensation is an equilibrium process driven by the removal of water (Dean-Stark or desiccants). In the solid state, the reaction kinetics are governed by rheological phase mixing and surface regeneration . High-frequency impact creates fresh, reactive surfaces and local "hot spots" (plasma-like states of short duration) that overcome activation energy barriers efficiently.
Unlike solution chemistry, where solvent cages can impede bimolecular collisions, mechanochemistry forces reactants into intimate contact. For Salophen synthesis, the release of water during imine formation often acts as an in situ Liquid-Assisted Grinding (LAG) agent, promoting plasticity and diffusion without the need for external solvents.
Reaction Mechanism
The condensation proceeds via the nucleophilic attack of the diamine onto the carbonyl carbon of the salicylaldehyde. In the solid state, this likely involves a transient amorphous phase or eutectic melt before crystallizing into the final Schiff base.
Figure 1: Mechanochemical pathway for Salophen synthesis.[2] The water byproduct often acts as a catalytic lubricant, enhancing mass transfer in the solid matrix.
Critical Process Parameters (CPPs)
To ensure reproducibility and scalability, the following parameters must be strictly controlled:
| Parameter | Recommended Setting | Scientific Justification |
| Frequency | 25–30 Hz | Sufficient energy to induce amorphization/reaction without thermal degradation. |
| Time | 30–60 mins | Most Salophen condensations reach completion < 1h. Extended milling may cause product degradation. |
| Jar Material | Stainless Steel or Teflon (PTFE) | Steel provides higher impact energy (density ~7.8 g/cm³). PTFE is preferred if metal contamination is a concern for catalytic applications. |
| Ball-to-Powder Ratio (BPR) | 10:1 to 20:1 (w/w) | Ensures sufficient impact frequency. Too low (<5:1) results in poor mixing; too high (>50:1) causes excessive wear. |
| Filling Degree | ~1/3 of jar volume | Allows free trajectory of balls. Overfilling dampens impact energy. |
Comprehensive Experimental Protocol
Objective: Synthesis of N,N'-bis(salicylidene)-1,2-phenylenediamine (Salophen).
Materials
-
1,2-Phenylenediamine (OPD): >98% purity. Note: OPD oxidizes easily; use fresh or recrystallized material.
-
Salicylaldehyde: >98% purity, liquid or low-melting solid.
-
Milling Equipment: Vibratory Ball Mill (e.g., Retsch MM400 or equivalent).
-
Grinding Media: 10 mL or 25 mL Stainless Steel jars with two 10 mm stainless steel balls.
Step-by-Step Workflow
-
Stoichiometric Weighing: Weigh 1.0 mmol of 1,2-phenylenediamine (108.1 mg) and 2.0 mmol of salicylaldehyde (244.2 mg) directly into the milling jar.
-
Tip: If the aldehyde is liquid, add it last to prevent it from sticking to the jar walls before milling starts.
-
-
Sealing & Mounting: Add two 10 mm stainless steel balls. Seal the jar tightly. Ensure the mill is balanced (use a counterweight jar if processing a single sample).
-
Milling Cycle: Set the frequency to 30 Hz and the timer for 45 minutes .
-
Optional: For difficult derivatives (e.g., electron-withdrawing groups on the aldehyde), add 20-50 µL of Methanol (LAG) to accelerate kinetics.
-
-
Workup: Open the jar. The result should be a dry, bright yellow/orange powder.
-
Purification: In most cases, the conversion is quantitative. To remove trace unreacted aldehyde or water, wash the powder with a small amount of cold ethanol (2-3 mL) and vacuum dry.
-
-
One-Pot Metalation (Extension): To synthesize the Metal-Salophen complex directly: Add 1.0 mmol of Metal Acetate (e.g., Zn(OAc)₂, Ni(OAc)₂) to the jar along with the ligand precursors at Step 1. Mill for 60 minutes. Acetic acid is released as a byproduct.
Figure 2: Operational workflow for the one-pot synthesis. The decision node highlights the adaptive nature of LAG (Liquid-Assisted Grinding).
Characterization & Validation
Trustworthiness in mechanochemistry relies on proving that a chemical reaction occurred, not just a physical mixture.
-
Powder X-Ray Diffraction (PXRD): The "Gold Standard". The diffraction pattern of the product must be distinct from the superposition of the reactants. Look for the disappearance of reactant peaks and the emergence of a new crystalline phase.
-
FT-IR Spectroscopy:
-
Diagnostic Band: Appearance of the imine (C=N) stretch at 1610–1625 cm⁻¹ .
-
Disappearance: Loss of the carbonyl (C=O) stretch (~1660 cm⁻¹) of the aldehyde and the N-H stretches of the amine.
-
-
Solid-State NMR (ssNMR): ¹³C CP-MAS NMR is definitive. Look for the azomethine carbon signal at ~160–165 ppm .
Comparative Analysis: Solution vs. Mechanochemistry
| Metric | Solution Synthesis (Reflux in EtOH) | Mechanochemical Synthesis (Ball Mill) |
| Reaction Time | 4 – 24 Hours | 30 – 60 Minutes |
| Solvent Use | High (Reaction + Recrystallization) | None or Trace (LAG) |
| Yield | 70 – 85% | 95 – 99% |
| E-Factor | High (Solvent waste) | Near Zero (< 0.5) |
| Scalability | Linear (limited by vessel size) | Linear (requires larger jars/mills) |
| Thermodynamics | Solvent-dependent equilibrium | Driven by mechanical energy & phase separation |
References
-
Cinic, B. et al. (2019). A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. Molecules, 24(12), 2314.[3] Link
-
Singh, V. K. et al. (2021).[4] Multigram Mechanochemical synthesis of a Salophen Complex: A Comparative Analysis. ACS Sustainable Chemistry & Engineering, 9(4), 1800-1808. Link[4]
-
Tigineh, G. T. et al. (2022).[5] Electronic Impacts on the Solvent-Free Mechanochemical Synthesis of Salophen Ligands in Ball Mill. ChemistrySelect, 7(37), e202202685. Link
-
Hribersek, M. et al. (2023).[6] Solvent-free and ball mill-free catalytic C–H methylation. Green Chemistry, 25, 9138-9144. Link
-
Tan, D. & Friščić, T. (2018). Mechanochemistry for Organic Synthesis. European Journal of Organic Chemistry, 2018(1), 18-33. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes | MDPI [mdpi.com]
- 3. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
Structural Elucidation of Salphen Compounds: A Definitive Guide to 1H and 13C NMR Spectroscopy
Executive Summary
Salphen ligands—derivatives of N,N'-bis(salicylidene)-o-phenylenediamine—and their transition metal complexes represent a privileged class of coordination compounds. Their robust N2O2 tetradentate cavity makes them indispensable in asymmetric catalysis, optoelectronics, and metallodrug development. For researchers and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for the structural elucidation of diamagnetic salphen complexes. This whitepaper provides an in-depth technical framework for interpreting 1H and 13C NMR spectra, grounded in the causality of metal-ligand interactions and self-validating experimental workflows.
Mechanistic Insights: The Logic of NMR Signatures
The diagnostic power of NMR in salphen chemistry relies on two highly sensitive structural reporters: the phenolic hydroxyl (-OH) and the azomethine (-HC=N-) groups. Understanding the causality behind their chemical shifts is critical for accurate structural assignment.
-
The Phenolic -OH (1H NMR): In the free ligand, the -OH proton is strongly deshielded due to intramolecular hydrogen bonding with the imine nitrogen. This results in a broad singlet far downfield, typically around
12.95 ppm in DMSO-d6 (1)[1]. Upon metal coordination, deprotonation occurs. The complete disappearance of this signal provides a binary (yes/no) validation of successful metallation (2)[2]. -
The Azomethine -HC=N- (1H and 13C NMR): The imine linkage acts as the electronic bridge of the complex. When a metal ion binds, it alters the electron density via
-donation from the nitrogen lone pair. Density Functional Theory (DFT) calculations confirm that the chemical shift of the azomethine proton is directly dictated by the specific electronic effects induced by the metal ion and the strength of the metal-N bonds (3)[3]. In 13C NMR, this coordination typically results in a significant deshielding of the azomethine carbon.
Logical causality of chemical shift changes upon metal coordination in salphen.
Quantitative Data: Diagnostic Chemical Shifts
The table below summarizes the critical 1H and 13C NMR chemical shifts for the free salphen ligand and its corresponding diamagnetic metal complexes. These values serve as a benchmark for structural verification.
| Compound | Solvent | 1H: Phenolic -OH | 1H: Azomethine -HC=N- | 13C: Azomethine -C=N- | 13C: Phenolic C-O |
| Free Salphen Ligand | DMSO-d6 | 12.95 ppm (s) | 8.91 ppm (s) | 164.5 ppm | 160.8 ppm |
| Zn(II)-Salphen | DMSO-d6 | Absent | 8.99 ppm (s) | 172.7 ppm | 165.3 ppm |
| Cd(II)-Salphen | DMSO-d6 | Absent | 8.61 ppm (s) | 173.5 ppm | 165.3 ppm |
| Pd(II)-Salphen | DMSO-d6 | Absent | 9.17 ppm (s) | 166.6 ppm | 155.5 ppm |
| Pt(II)-Salphen | DMSO-d6 | Absent | 9.19 ppm (s) | 166.9 ppm | 165.0 ppm |
(Data aggregated from authoritative characterization studies on salphen complexes [[1.7],[2],[1]].)
Experimental Protocol: Self-Validating NMR Workflow
To prevent misinterpretation caused by aggregation or incomplete relaxation, the following step-by-step methodology must be strictly adhered to. Every phase is designed as a self-validating system.
Step-by-step self-validating NMR workflow for salphen complex characterization.
Step 1: Solvent Selection & Sample Preparation
-
Action: Dissolve 5–10 mg of the purified salphen compound in 0.6 mL of anhydrous DMSO-d6.
-
Causality: Salphen complexes possess extended planar aromatic systems that readily form
stacking aggregates. These aggregates cause severe line broadening in non-coordinating solvents like CDCl3. DMSO-d6 acts as a coordinating solvent that disrupts these intermolecular interactions, yielding sharp, highly resolved signals (4)[4]. -
Validation Checkpoint: Ensure the solution is optically clear. Any undissolved particulates will create magnetic susceptibility gradients, degrading the shimming quality.
Step 2: 1D 1H NMR Acquisition
-
Action: Acquire the 1H NMR spectrum at 400 MHz (or higher) using 16–64 scans.
-
Causality: The azomethine proton is an isolated spin system (singlet). Its exact chemical shift immediately indicates the electronic environment of the metal center.
-
Validation Checkpoint: Calibrate the spectrum using the residual DMSO pentet at
2.50 ppm. Verify the complete absence of the -OH peak (~12.95 ppm) to confirm 100% metallation.
Step 3: 1D 13C NMR Acquisition
-
Action: Acquire the 13C NMR spectrum with a minimum of 1024 scans. Crucially, set the relaxation delay (D1) to
2.0 seconds. -
Causality: Quaternary carbons, such as the phenolic C-O and the azomethine C=N, lack directly attached protons to facilitate dipole-dipole relaxation. A short D1 will result in these critical diagnostic peaks being saturated and invisible in the final spectrum.
-
Validation Checkpoint: Calibrate using the DMSO septet at
39.52 ppm. Confirm the downfield shift of the C=N resonance (typically shifting from ~164 ppm to >166 ppm upon coordination).
Advanced 2D NMR Techniques for Ambiguity Resolution
In highly substituted salphen derivatives, the aromatic region (6.50–8.00 ppm) often suffers from severe spectral overlap. To resolve ambiguities and assign the o-phenylenediamine vs. salicylaldehyde rings, 2D NMR is required:
-
COSY (Correlation Spectroscopy): Maps homonuclear J-coupling networks. It easily distinguishes the 4-spin system of the o-phenylenediamine core from the 4-spin system of the salicylaldehyde arms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing the dispersion of overlapping 1H signals across the much wider 13C chemical shift range.
References
-
How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations . The Journal of Physical Chemistry A - ACS Publications.3
-
A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes . MDPI. 4
-
Zinc(II) and Cadmium(II) Salphen Catalyzed Alkylation Reactions to Form α-Alkylated Ketones . DergiPark. 1
-
Synthesis and Characterisation of Platinum (II) Salphen Complex and its Interaction with Calf Thymus DNA . AIP Publishing. 2
Sources
Physical and chemical properties of salophen
An In-Depth Technical Guide to the Physical and Chemical Properties of Salophen
Abstract
Salophen, or N,N'-bis(salicylidene)-o-phenylenediamine, is a highly versatile tetradentate Schiff base ligand that has garnered significant interest across diverse scientific fields. Its rigid, planar structure and N₂O₂ donor set facilitate the formation of stable, well-defined complexes with a wide array of metal ions. This guide provides a comprehensive overview of the core physical and chemical properties of the salophen ligand and its metal complexes. We delve into its synthesis and detailed characterization by modern spectroscopic techniques, explore its coordination chemistry, and discuss how its tunable electronic and steric properties are leveraged in applications ranging from homogeneous catalysis to medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important molecular scaffold.
Introduction: The Salophen Scaffold
Salophen (H₂salophen) belongs to the family of Schiff base ligands, which are characterized by the presence of an imine or azomethine (-C=N-) group. It is synthesized through the condensation of one equivalent of o-phenylenediamine with two equivalents of a salicylaldehyde derivative.[1][2] Structurally similar to the well-known salen ligands, salophen is distinguished by the aromatic diamine backbone, which imparts greater rigidity and extended π-conjugation to its structure.[3]
This inherent rigidity and planarity, particularly upon coordination with a metal ion, make salophen complexes attractive for applications in materials science, such as in the development of conducting polymers and organic light-emitting diodes (OLEDs).[4][5] The N₂O₂ coordination pocket, formed by two imine nitrogens and two phenolic oxygens, can accommodate a vast range of metal ions in various oxidation states and coordination geometries, including square planar, tetrahedral, and octahedral.[3][6] This versatility has established salophen complexes as powerful catalysts for numerous organic transformations and as promising therapeutic agents.[7][8][9]
Synthesis and Characterization
The synthesis of the salophen ligand is straightforward and efficient, making it readily accessible. Subsequent metallation can be achieved through various methods to yield the desired metal-salophen complex.
Synthesis of Salophen Ligand (H₂salophen)
A common and reliable method involves the direct condensation of the constituent amines and aldehydes in an alcohol solvent.[10][11] More recently, environmentally benign mechanochemical methods have also been developed, offering a solvent-free alternative.[1][12]
Caption: Workflow for the synthesis of the salophen ligand.
Experimental Protocol: Synthesis of H₂salophen
-
Dissolve salicylaldehyde (20 mmol, 2.08 mL) in 20 mL of ethanol in a 100 mL round-bottom flask.[10]
-
In a separate beaker, dissolve o-phenylenediamine (10 mmol, 1.08 g) in 20 mL of ethanol.[10]
-
Add the o-phenylenediamine solution dropwise to the salicylaldehyde solution while stirring.
-
Heat the resulting mixture to reflux (approx. 80 °C) and maintain for 3 hours.[10]
-
Cool the mixture to room temperature. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
-
The successful formation of the ligand is confirmed by its characteristic yellow color and a melting point of approximately 165 °C.[10]
Synthesis of Metal-Salophen Complexes
Metal complexes are typically prepared by reacting the pre-formed salophen ligand with a suitable metal salt, often a metal acetate, in an appropriate solvent.
Caption: General workflow for the synthesis of a metal-salophen complex.
Experimental Protocol: Synthesis of Nickel(II)-Salophen
-
Suspend the H₂salophen ligand (1 mmol) in 30 mL of ethanol in a round-bottom flask.
-
Add a solution of nickel(II) acetate tetrahydrate (1 mmol) in 10 mL of ethanol to the suspension.
-
Heat the mixture to reflux for 1-2 hours. A color change to red should be observed.
-
Cool the mixture to room temperature and collect the resulting solid by vacuum filtration.
-
Wash the product with ethanol and diethyl ether, then dry.
-
The formation of the complex is confirmed by the disappearance of the phenolic proton in the ¹H NMR spectrum and shifts in the C=N stretching frequency in the FT-IR spectrum.[6]
Physical Properties
The physical properties of salophen and its derivatives are crucial for their handling, processing, and application.
| Property | Salophen Ligand (H₂salophen) | Metal-Salophen Complexes | Citation(s) |
| Appearance | Yellow crystalline powder | Varies with metal (e.g., Red for Ni(II), varies for others) | [12] |
| Melting Point | ~165 °C | Generally higher; often decompose at high temperatures | [10][13] |
| Solubility | Soluble in DMSO, DMF, CDCl₃ | Solubility varies; often soluble in coordinating solvents like DMSO, DMF. Sparingly soluble in acetone, acetonitrile. | [10][13][14] |
Spectroscopic and Structural Characterization
Spectroscopic analysis is fundamental to confirming the structure and purity of salophen and its complexes. The coordination of a metal ion induces distinct and predictable changes in the spectral data.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the diamagnetic salophen ligand and its diamagnetic metal complexes (e.g., Zn(II), Pd(II)).
-
Causality: The most telling feature in the ¹H NMR spectrum upon complexation is the disappearance of the signal for the phenolic -OH protons.[6] This occurs because these protons are acidic and are removed during the deprotonation step that accompanies coordination to the metal center, forming a stable M-O bond.
-
Expertise: This disappearance provides unequivocal evidence of successful metallation. Furthermore, the signal for the imine proton (-CH=N-) often shifts upon coordination, reflecting the change in the electronic environment around the nitrogen atom as it donates electron density to the metal.
| Nucleus | Key Chemical Shifts (δ, ppm) - H₂salophen | Key Chemical Shifts (δ, ppm) - Ni(II)-salophen (DMSO-d₆) | Citation(s) |
| ¹H NMR | ~13.20 (s, 2H, -OH), ~8.92 (s, 2H, -CH=N-) | -OH signal absent, ~8.90 (s, 2H, -CH=N-) | [10] |
| ¹³C NMR | ~163.86 (C=N), ~161.49 (C-OH) | ~165.36 (C=N), ~156.63 (C-O) | [10] |
Note: NMR data for paramagnetic complexes like Mn(III) or Co(II) will show broad, isotropically shifted resonances and require specialized techniques for interpretation.[15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups and confirm coordination.
-
Causality: The C=N (imine) stretching vibration is particularly sensitive to coordination. When the ligand coordinates to a metal through the imine nitrogen, electron density is withdrawn from the C=N bond, weakening it and typically causing a shift to a lower frequency (wavenumber).
-
Expertise: The appearance of new, low-frequency bands is also a critical diagnostic feature. These bands, typically found in the 400-600 cm⁻¹ range, are attributed to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination.[10][14]
| Vibrational Mode | H₂salophen (cm⁻¹) | Metal Complexes (cm⁻¹) | Citation(s) |
| ν(C=N) | ~1610-1625 | ~1603 (Shift to lower frequency) | [10][14][16] |
| ν(C-O) phenolic | ~1280 | Shifts upon coordination | [14] |
| ν(M-O) / ν(M-N) | Not present | ~450 - 550 | [10][14] |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule.
-
Expertise: The spectra of salophen ligands are typically dominated by high-intensity bands in the UV region (<400 nm), which are assigned to π→π* and n→π* intraligand transitions.[4][5] Upon complexation, new, lower-energy bands often appear in the visible region (400-600 nm). These are frequently assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital.[4] The energy and intensity of these bands are highly dependent on the specific metal ion and its oxidation state.
| Compound | Key Absorption Maxima (λₘₐₓ, nm) | Assignment | Citation(s) |
| H₂salophen | ~269, ~331 | π→π* and n→π* | [17] |
| Ni(II)-salophen | ~300, ~378, ~491 | Intraligand and LMCT | [4] |
| Fe(III)-salophen | ~298, broad visible absorption | Intraligand and LMCT | [4] |
| VO(IV)-salophen | ~329, ~421, ~646 | Intraligand and d-d | [5] |
Chemical Properties and Reactivity
Coordination Chemistry
Salophen is a tetradentate dianionic ligand, coordinating via its N₂O₂ donor atoms.[17] This coordination mode allows it to form highly stable complexes with a wide variety of metal ions.[2] The geometry of the resulting complex is dictated by the electronic configuration and size of the central metal ion. Common geometries include:
-
Square Planar: Often observed for d⁸ metals like Ni(II), Pd(II), and Cu(II).[6]
-
Square Pyramidal/Octahedral: Achieved when the metal ion can bind additional axial ligands. Uranyl (UO₂²⁺) complexes, for instance, have an available fifth equatorial site for binding substrates.[2]
-
Distorted Geometries: Larger or electronically flexible metal ions can induce distortions from ideal geometries.[6]
Caption: Tetradentate coordination of the salophen ligand to a metal center.
Catalytic Activity
The true utility of salophen is often realized in its metal complexes, which are effective catalysts for various reactions. The ligand scaffold serves to stabilize the metal center and modulate its reactivity.
-
CO₂ Conversion: Cr(III)-salophen complexes are highly active catalysts for the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a key reaction for carbon capture and utilization.[7][18] The complex functions by activating the epoxide, while a nucleophilic co-catalyst (which can be integrated into the ligand structure) attacks, followed by CO₂ insertion.[7][19] They are also used for the copolymerization of CO₂ and epoxides to produce polycarbonates.[20]
-
Oxidation Reactions: The ability of salophen to stabilize metals in multiple oxidation states makes its complexes, particularly with manganese and iron, suitable for oxidation catalysis.[3]
-
Epoxide Chemistry: Co(II)-salophen complexes have been shown to catalyze the acetolysis of epichlorohydrin with high regioselectivity, demonstrating the influence of the ligand's electronic properties on the reaction outcome.[6]
Medicinal Applications
The structural similarity of the N₂O₂ core to porphyrins has prompted extensive investigation into the biological activity of salophen complexes.
-
Anticancer Activity: Iron(III)-salophen complexes have demonstrated significant cytotoxic potential against various cancer cell lines, including leukemia and ovarian cancer.[9][21] Mechanistic studies suggest they can induce apoptosis, potentially through the mitochondrial pathway.[9] Their efficacy against drug-resistant cancer cells makes them particularly promising.
-
Antibacterial Agents: Salophen complexes of iron(III) have also been identified as having potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[22] The proposed mode of action involves the induction of ferroptosis.[22]
Conclusion
The salophen ligand system represents a cornerstone of modern coordination chemistry. Its facile synthesis, rigid and tunable structure, and ability to form stable complexes with a vast range of metals have cemented its importance. The detailed understanding of its physical and chemical properties—from characteristic spectroscopic signatures to predictable coordination behavior—is paramount for its rational application. As demonstrated, these fundamental properties directly enable the design of advanced materials, highly efficient catalysts for green chemistry, and novel therapeutic agents to address pressing challenges in medicine. Continued exploration of this versatile scaffold promises to unlock further innovations across the scientific landscape.
References
-
Di Nicola, C., et al. (2019). A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. Molecules. Available at: [Link]
-
Zanoni, K., et al. (2023). Heterobimetallic conducting polymers based on salophen complexes via electrosynthesis. Journal of Solid State Electrochemistry. Available at: [Link]
-
Trynda, A., et al. (2024). Salophen chromium(iii) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides. RSC Advances. Available at: [Link]
-
Mitu, F., et al. (2023). Ni(II)-Salophen—Comprehensive Analysis on Electrochemical and Spectral Characterization and Biological Studies. Molecules. Available at: [Link]
-
Garribba, E., et al. (2015). Investigation of VO–salophen complexes electronic structure. Journal of Inorganic Biochemistry. Available at: [Link]
-
Trynda, A., et al. (2024). Salophen chromium(iii) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides. RSC Publishing. Available at: [Link]
-
Yernale, N. (2019). Salen and Related Ligands. IntechOpen. Available at: [Link]
-
Galeazzi, R., et al. (2018). The Supramolecular Attitude of Metal–Salophen and Metal–Salen Complexes. Molecules. Available at: [Link]
-
Szlachta, D., et al. (2024). Salophen-Type Schiff Bases Functionalized with Pyridinium Halide Units as Metal-Free Catalysts for Synthesis of Cyclic Carbonates from Carbon Dioxide and Terminal Epoxides. Molbank. Available at: [Link]
-
Mitu, F., et al. (2023). Ni(II)-Salophen—Comprehensive Analysis on Electrochemical and Spectral Characterization and Biological Studies. National Center for Biotechnology Information. Available at: [Link]
-
Guedes, da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Salan vs. salen metal complexes in catalysis and medicinal applications: Virtues and pitfalls. Coordination Chemistry Reviews. Available at: [Link]
-
Vygodchikov, F. A., et al. (2023). Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis. The Journal of Organic Chemistry. Available at: [Link]
-
Mandal, S. S. (2011). Metallo-salen complexes show promise towards treatment of leukemia. Epigenetics. Available at: [Link]
-
Lange, M. D., et al. (2022). Investigating the antibacterial activity of salen/salophene metal complexes: Induction of ferroptosis as part of the mode of action. ResearchGate. Available at: [Link]
-
Rojas-Montes, C. A., et al. (2023). Cr(iii)-salophen catalysts: efficient single-component and binary systems for sustainable CO2/cyclohexene oxide copolymerization. National Center for Biotechnology Information. Available at: [Link]
-
Lee, T.-H., et al. (2021). Multiweek Experiments for an Inorganic Chemistry Laboratory Course: Synthesis of Nickel Complexes Supported by a Tetradentate Ligand with N2O2- and N2S2-Donor Atoms. National Science Foundation. Available at: [Link]
-
Ahmed, H. A., et al. (2024). FT-IR spectra of the salophen ligand and the metal complexes. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2024). Synthesis and Characterization of Zn-Salophen Complexes with Different D–A Distances: An Approach to Tuning the Intersystem-Crossing Process. Molecules. Available at: [Link]
-
Di Nicola, C., et al. (2019). A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. MDPI. Available at: [Link]
-
Uysal, Ş., et al. (2018). The synthesis and characterization of [M(salen/salophen/saldeta)] [M=Cr(III), Mn(III) or Fe(III)] capped s-triazine cored tripodal trinuclear Schiff bases complexes. Semantic Scholar. Available at: [Link]
-
Asaro, F., et al. (2018). Structure of salen and salophen ligands. ResearchGate. Available at: [Link]
-
Gardner, B. M., et al. (2022). Taming Salophen in Rare Earth Metallocene Chemistry. Dalton Transactions. Available at: [Link]
-
Trynda, A., et al. (2024). Salophen chromium(iii) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides. RSC Publishing. Available at: [Link]
-
Castillo, R. R., et al. (2023). ¹H NMR Spectra of diamine, aldehyde, and Salophen ligand. ResearchGate. Available at: [Link]
-
Castillo, R. R., et al. (2024). Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate) Matrix. MDPI. Available at: [Link]
-
Stoyanov, S., et al. (2015). IR spectral and structural changes caused by the conversion of salophen into oxyanion and dianion. Bulgarian Chemical Communications. Available at: [Link]
-
Ebel, M., et al. (2006). Multinuclear Paramagnetic NMR Spectra and Solid State X-ray Crystallographic Characterization of Manganese(III) Schiff-Base Complexes. Inorganic Chemistry. Available at: [Link]
- Gust, R., et al. (2008). Metal salophen complexes for prevention and treatment of cancer. Google Patents.
-
Wang, D., et al. (2018). UV–Vis and fluorescence spectra of the Al salophen complexes. ResearchGate. Available at: [Link]
-
Uysal, Ş., et al. (2018). The synthesis and characterization of [M(salen/salophen/saldeta)] [M=Cr(III), Mn(III) or Fe(III)] capped s-triazine cored tripodal trinuclear Schiff bases complexes. ResearchGate. Available at: [Link]
-
Harianja, D., et al. (2024). Theoretical Study of Metal Ion Impact on Geometry and Bond Vibrational Properties of Salophen Compound. ResearchGate. Available at: [Link]
-
Gaeta, M., et al. (2010). A Newly Designed Water Soluble Uranyl‐Salophen Complex for Anion Recognition. Chemistry – An Asian Journal. Available at: [Link]
-
Wang, D., et al. (2018). A Cryptand-Type Aluminum Tris(salophen) Complex: Synthesis, Characterization, and Cell Imaging Application. Molecules. Available at: [Link]
Sources
- 1. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Heterobimetallic conducting polymers based on salophen complexes via electrosynthesis - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC04372F [pubs.rsc.org]
- 5. art.torvergata.it [art.torvergata.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Salophen chromium(iii) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metallo-salen complexes show promise towards treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Ni(II)-Salophen—Comprehensive Analysis on Electrochemical and Spectral Characterization and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Salophen chromium(iii) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Cr(iii)-salophen catalysts: efficient single-component and binary systems for sustainable CO2/cyclohexene oxide copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WO2008090081A1 - Metal salophen complexes for prevention and treatment of cancer - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
The Supramolecular World of Metal-Salophen Complexes: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the supramolecular chemistry of metal-salophen complexes. Salophen ligands, N,N'-bis(salicylidene)-1,2-phenylenediamine, are versatile tetradentate Schiff bases that, upon coordination with a variety of metal ions, form stable and predictable complexes.[1][2] This inherent stability, coupled with the tunable nature of the salophen scaffold, makes these complexes exceptional building blocks for the construction of intricate supramolecular architectures.[1] This guide delves into the fundamental principles governing the self-assembly of these fascinating molecules, the key non-covalent interactions at play, and the advanced methodologies for their synthesis and characterization. Furthermore, we will explore the burgeoning applications of these supramolecular assemblies in catalysis, sensing, and, with a particular focus, on their potential as innovative platforms for drug delivery and therapeutics.[3][4]
Introduction: The Allure of Metal-Salophen Complexes in Supramolecular Chemistry
At the heart of supramolecular chemistry lies the art of designing and constructing complex, functional chemical systems from molecular components held together by non-covalent interactions.[5] Metal-salophen complexes have emerged as privileged scaffolds in this field due to a confluence of advantageous properties. The N2O2 coordination sphere of the deprotonated salophen ligand provides a robust and often planar binding site for a wide array of metal ions, from transition metals to main group elements.[1][6] This coordination not only imparts stability but also introduces specific geometric and electronic properties dictated by the chosen metal center.[1][7]
The true supramolecular potential of metal-salophen complexes, however, is unlocked by the strategic functionalization of the ligand framework. The salicylaldehyde and phenylenediamine precursors offer readily modifiable positions for the introduction of various substituents.[1] These modifications allow for the fine-tuning of solubility, electronic properties, and, most importantly, the introduction of secondary binding sites capable of engaging in a multitude of non-covalent interactions. This modularity provides a powerful toolkit for programming the self-assembly of these complexes into discrete, higher-order structures with emergent functions.[8]
This guide will navigate the intricate landscape of metal-salophen supramolecular chemistry, providing both the foundational knowledge and the practical insights necessary for researchers to harness the potential of these remarkable systems.
The Driving Forces: Non-Covalent Interactions in Metal-Salophen Assemblies
The formation of well-defined supramolecular architectures from metal-salophen building blocks is a delicate dance of various non-covalent interactions.[1][9] Understanding and controlling these forces is paramount to the rational design of functional assemblies.
2.1. π-π Stacking: The extended aromatic system of the salophen ligand provides a fertile ground for π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, play a crucial role in the organization of these complexes in both the solid state and in solution. The strength and geometry of these interactions can be modulated by the introduction of electron-donating or electron-withdrawing substituents on the salicylaldehyde rings.
2.2. Hydrogen Bonding: The introduction of hydrogen bond donor and acceptor groups onto the salophen backbone is a powerful strategy for directing self-assembly.[5] For instance, amide or urea functionalities can be appended to the periphery of the ligand, leading to the formation of one-dimensional chains, tapes, or more complex three-dimensional networks through predictable hydrogen bonding motifs.
2.3. Host-Guest Interactions: Metal-salophen complexes can be designed to act as sophisticated molecular hosts, capable of selectively binding guest molecules within a pre-organized cavity. This is often achieved by creating a concave architecture through the use of bulky substituents or by linking multiple salophen units together. The binding of a guest is typically driven by a combination of size and shape complementarity, as well as specific non-covalent interactions such as hydrogen bonding or electrostatic interactions.[10] Uranyl-salophen complexes, for example, possess a fifth equatorial coordination site that can be exploited for the binding of anionic guests.[1]
2.4. Metal-Ligand Axial Coordination: The metal center in a salophen complex often possesses vacant axial coordination sites. These sites can be utilized to link individual complexes together through coordination with bridging ligands or even with donor atoms from an adjacent complex, leading to the formation of dimers, oligomers, or coordination polymers.[1][11] Zinc(II)-salophen complexes, for instance, have a strong tendency to form dimeric structures through intermolecular Zn···O interactions.[1][12]
2.5. van der Waals Forces: While often considered weaker and less directional, the cumulative effect of van der Waals interactions, particularly from bulky aliphatic or aromatic substituents, can significantly influence the packing and stability of supramolecular assemblies.
The interplay of these non-covalent forces dictates the final supramolecular architecture. By carefully designing the metal-salophen building blocks, researchers can control the self-assembly process to create a diverse range of structures with tailored properties.
Synthesis and Characterization: Building and Probing the Supramolecular Edifice
The successful construction and validation of supramolecular metal-salophen assemblies rely on robust synthetic methodologies and a suite of complementary characterization techniques.
3.1. Synthetic Methodologies
The synthesis of metal-salophen complexes is typically a straightforward and high-yielding process.[8]
Ligand Synthesis: The Schiff Base Condensation
The salophen ligand is readily prepared via a Schiff base condensation reaction between two equivalents of a substituted salicylaldehyde and one equivalent of 1,2-phenylenediamine.[1][13]
Experimental Protocol: General Synthesis of a Salophen Ligand
-
Dissolution: Dissolve one equivalent of 1,2-phenylenediamine in a suitable solvent, such as ethanol or methanol.
-
Addition: To the stirred solution, add two equivalents of the desired substituted salicylaldehyde.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold solvent and dry under vacuum. The ligand can be further purified by recrystallization if necessary.
A greener and more efficient alternative to traditional solvent-based synthesis is mechanochemistry, which involves grinding the solid reactants together.[2][14]
Metal Complexation
The metal-salophen complex is then formed by reacting the salophen ligand with a suitable metal salt, often a metal acetate, in a 1:1 molar ratio.[15]
Experimental Protocol: General Synthesis of a Metal-Salophen Complex
-
Ligand Dissolution: Dissolve the salophen ligand in a suitable solvent (e.g., ethanol, methanol, or a chlorinated solvent).
-
Metal Salt Addition: Add a solution of the metal salt (e.g., zinc acetate, copper(II) acetate) in the same solvent to the ligand solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours.
-
Isolation: The resulting metal complex, which is often insoluble, will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the complex with the solvent to remove any unreacted starting materials and dry under vacuum.
3.2. Characterization Techniques
A multi-faceted approach is essential for the comprehensive characterization of both the molecular building blocks and their supramolecular assemblies.
| Technique | Information Obtained | Causality for Choice |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure of the ligand and complex in solution.[4][16] | Essential for confirming the successful synthesis of the organic ligand and for probing host-guest interactions in solution. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Determines the exact mass of the synthesized compounds, confirming their molecular formula.[13] | Crucial for verifying the identity and purity of the synthesized complexes. |
| FT-IR Spectroscopy | Identifies characteristic functional groups and confirms the coordination of the ligand to the metal center through shifts in vibrational frequencies.[13] | A rapid and effective method to confirm the formation of the Schiff base and its coordination to the metal. |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex and can be used to study binding events and aggregation phenomena.[11] | Useful for monitoring changes in the electronic environment upon self-assembly or guest binding. |
| Fluorescence Spectroscopy | Investigates the photophysical properties of the complexes, which is particularly relevant for sensing applications.[4][17] | Highly sensitive to changes in the local environment, making it ideal for studying weak interactions and sensing applications. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the complex in the solid state, revealing bond lengths, angles, and intermolecular interactions.[2] | The gold standard for elucidating the precise arrangement of atoms and the nature of non-covalent interactions in the crystalline state. |
| Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM) | Visualizes the morphology and nanoscale structure of self-assembled aggregates.[18][19] | Provides direct visual evidence of the formation of higher-order structures such as nanofibers, vesicles, or other aggregates. |
| Atomic Force Microscopy (AFM) | Images the surface topography of self-assembled structures with high resolution.[18][19] | Allows for the characterization of the morphology of assemblies on a surface. |
Applications: From Catalysis to the Clinic
The unique structural and electronic properties of supramolecular metal-salophen assemblies have led to their exploration in a wide range of applications.[1]
4.1. Catalysis: The well-defined coordination environment of the metal center in salophen complexes makes them excellent catalysts for a variety of organic transformations, including oxidations, epoxidations, and Diels-Alder reactions.[20][21] By incorporating these catalytic units into supramolecular assemblies, it is possible to create microenvironments that can enhance catalytic activity and selectivity, mimicking the active sites of enzymes.[22]
4.2. Sensing: The ability of metal-salophen complexes to bind specific ions or molecules can be harnessed for the development of chemical sensors.[20][23] Binding events can be transduced into a measurable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing).[17] For example, the interaction of an analyte with the metal center or with a receptor site on the ligand can perturb the electronic structure of the complex, leading to a detectable optical response.
4.3. Drug Delivery and Therapeutics: The field of medicinal inorganic chemistry has seen a surge of interest in metal-based drugs, and metal-salophen complexes are no exception.[24][25][26] Their potential in this arena is multifaceted.
-
Anticancer Agents: Certain metal-salophen complexes have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action can vary depending on the metal and the ligand design, but may involve DNA interaction, the generation of reactive oxygen species (ROS), or the inhibition of key enzymes.[3][4][27] Iron(III)-salophen complexes have shown particularly promising antibacterial activity.[27]
-
Drug Delivery Vehicles: The self-assembly of amphiphilic metal-salophen complexes in aqueous media can lead to the formation of nanostructures such as micelles or vesicles.[8] These assemblies can encapsulate hydrophobic drugs within their core, protecting them from degradation in the biological environment and facilitating their delivery to target cells. The release of the drug can be triggered by changes in the local environment, such as pH or redox potential.
The modular nature of metal-salophen complexes allows for the rational design of therapeutic agents with tunable properties, offering a promising avenue for the development of next-generation cancer therapies and drug delivery systems.
Visualizing Supramolecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key processes in the supramolecular chemistry of metal-salophen complexes.
Caption: Synthetic workflow for metal-salophen complexes.
Caption: Self-assembly pathways of metal-salophen complexes.
Conclusion and Future Perspectives
The supramolecular chemistry of metal-salophen complexes represents a vibrant and rapidly evolving field of research. The inherent tunability of these systems, coupled with the diverse array of non-covalent interactions that can be harnessed, provides a powerful platform for the construction of functional materials with applications spanning catalysis, sensing, and medicine. As our understanding of the fundamental principles governing their self-assembly deepens, we can anticipate the emergence of even more sophisticated and functional supramolecular architectures. The continued development of novel synthetic methodologies, including greener approaches like mechanochemistry, will further accelerate progress in this area. For drug development professionals, the potential of metal-salophen complexes as both therapeutic agents and drug delivery vehicles warrants significant attention. The ability to rationally design these molecules to target specific biological pathways or to respond to disease-specific stimuli opens up exciting new avenues for the treatment of cancer and other diseases. The journey into the supramolecular world of metal-salophen complexes is far from over, and the future promises a wealth of new discoveries and innovations.
References
-
Leoni, L., & Dalla Cort, A. (2018). The Supramolecular Attitude of Metal–Salophen and Metal–Salen Complexes. Inorganics, 6(2), 42. [Link]
-
Hui, J. K. H., Yu, Z., Mirfakhrai, T., & MacLachlan, M. J. (2010). Supramolecular Assembly of Carbohydrate‐Functionalized Salphen–Metal Complexes. Chemistry – An Asian Journal, 5(2), 279-285. [Link]
-
Arhangelskis, M., et al. (2019). A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. Molecules, 24(12), 2336. [Link]
-
Jana, A., et al. (2019). Salen‐Based Amphiphiles: Directing Self‐Assembly in Water by Metal Complexation. Angewandte Chemie International Edition, 58(43), 14935-14939. [Link]
-
Hui, J. K. H., et al. (2010). Supramolecular assembly of carbohydrate-functionalized salphen-metal complexes. Chemistry – An Asian Journal, 5(2), 279-285. [Link]
-
Dalla Cort, A. (2010). Metal–salophen-based receptors for anions. Chemical Society Reviews, 39(10), 3945-3954. [Link]
-
Wang, D., et al. (2015). Optical Chemosensors Based on Transmetalation of Salen-Based Schiff Base Complexes. Journal of the American Chemical Society, 137(34), 11132-11138. [Link]
-
Salma, U., et al. (2022). Metal-Salen Complexes: Structural Characterization and Mechanistic Explanation of Antibacterial Activity. Asian Journal of Chemical Sciences, 12(4), 45-56. [Link]
-
Warra, A. A. (2011). Metallo-salen complexes show promise towards treatment of leukemia. International Journal of Pure and Applied Chemistry, 6(2), 157-164. [Link]
-
Sahudin, M. A., et al. (2019). Zinc(II) salphen complex-based fluorescence optical sensor for biogenic amine detection. Analytical and Bioanalytical Chemistry, 411(25), 6649-6658. [Link]
-
Sessler, J. L., & Gale, P. A. (2021). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Chemosensors, 9(12), 343. [Link]
-
Kumar, S., & Sharma, S. K. (2018). Salen and Related Ligands. In Stability and Applications of Coordination Compounds. IntechOpen. [Link]
-
Bischoff, F., et al. (2020). In Situ Synthesis of Metal–Salophene Complexes on Intercalated Graphene. The Journal of Physical Chemistry C, 124(5), 3144-3150. [Link]
-
Wang, Y., et al. (2024). Synthesis and Characterization of Zn-Salophen Complexes with Different D–A Distances: An Approach to Tuning the Intersystem-Crossing Process. Molecules, 29(8), 1735. [Link]
-
van der Veen, M. A., et al. (2012). Extremely Strong Self-Assembly of a Bimetallic Salen Complex Visualized at the Single-Molecule Level. Journal of the American Chemical Society, 134(16), 7014-7020. [Link]
-
García-Rodríguez, R., et al. (2021). Mechanosynthesis and Photophysics of Colour-tunable Photoluminescent Group 13 Metal Complexes with Sterically Demanding 3,5-di-t-Bu Salen/Salophen Ligands. ChemRxiv. [Link]
-
Arhangelskis, M., et al. (2019). A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. Molecules, 24(12), 2336. [Link]
-
El-Ghayoury, A., et al. (2021). Self-assembly of Zn(salphen) complexes: Steric regulation, stability studies and crystallographic analysis revealing an unexpected dimeric 3,3'-t-Bu-substituted Zn(salphen) complex. Chemistry – A European Journal, 27(61), 15155-15162. [Link]
-
Garcia, M. D., et al. (2024). Supramolecular systems and their connection with metal–organic structures. Frontiers in Chemistry, 12, 1488587. [Link]
-
Salma, U., et al. (2022). Metal-Salen Complexes: Structural Characterization and Antibacterial Activity. Asian Journal of Chemical Sciences, 12(4), 45-56. [Link]
-
Lundberg, D. J., et al. (2024). Nested non-covalent interactions expand the functions of supramolecular polymer networks. Nature Communications, 15(1), 3951. [Link]
-
Bazzicalupi, C., et al. (2014). Metals in supramolecular chemistry. Inorganica Chimica Acta, 417, 1-20. [Link]
-
Nekrasov, K. A., et al. (2024). Atomic and Electronic Structure of Metal–Salen Complexes [M(Salen)], Their Polymers and Composites Based on Them with Carbon Nanostructures: Review of X-ray Spectroscopy Studies. Polymers, 16(3), 399. [Link]
-
Bandar, J. S., & Buchwald, S. L. (2017). Mechanistic Studies Inform Design of Improved Ti(salen) Catalysts for Enantioselective [3 + 2] Cycloaddition. ACS Catalysis, 7(5), 3465-3472. [Link]
-
Samanta, D., & Mukherjee, P. S. (2022). Heteroleptic metallosupramolecular aggregates/complexation for supramolecular catalysis. Beilstein Journal of Organic Chemistry, 18, 62-81. [Link]
-
Zhang, H., & Wang, L. (2013). Supramolecular chemistry of metal complexes in solution. Chemical Communications, 49(80), 9036-9048. [Link]
-
Wiechmann, K., et al. (2021). Investigating the antibacterial activity of salen/salophene metal complexes: Induction of ferroptosis as part of the mode of action. Journal of Inorganic Biochemistry, 223, 111545. [Link]
-
Sharma, S., et al. (2021). Role of non-covalent interactions in the supramolecular architectures of mercury(ii) diphenyldithiophosphates: An experimental and theoretical investigation. New Journal of Chemistry, 45(3), 1475-1487. [Link]
-
Amsalem, P., et al. (2009). Non-Covalent Interactions in Supramolecular Assemblies Investigated with Electron Spectroscopies. ChemPhysChem, 10(3), 528-532. [Link]
-
Koskinen, J. T. (2010). Synthesised metal salen and salophen complexes 19 - 49 . II-IV and VII. ResearchGate. [Link]
-
Mirkin Group. (n.d.). Supramolecular Synthesis. Northwestern University. [Link]
-
Li, X., et al. (2022). Self-assembled supramolecular materials for photocatalytic H2 production and CO2 reduction. Materials Futures, 1(4), 042104. [Link]
-
Gambino, D., & Otero, L. (2022). Pharmaceutical Applications of Metal Complexes and Derived Materials. International Journal of Molecular Sciences, 23(21), 12988. [Link]
-
Glass, D. S., & Stealey, S. T. (2022). Advanced Methods for the Characterization of Supramolecular Hydrogels. Gels, 8(3), 173. [Link]
-
Mjos, K. D., & Orvig, C. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Chemistry – A European Journal, 25(37), 8718-8730. [Link]
-
Southam, H. M., et al. (2018). Metal Complexes for Therapeutic Applications. Methods in Molecular Biology, 1729, 3-30. [Link]
-
Kulmaczewski, R., et al. (2021). Exploiting Host-Guest Chemistry to Manipulate Magnetic Interactions in Metallosupramolecular M4L6 Tetrahedral Cages. ChemRxiv. [Link]
-
Mohapatra, R. K. (n.d.). Host-guest chemistry. Utkal University. [Link]
-
Salma, U., et al. (2022). Metal-Salen Complexes: Structural Characterization and Antibacterial Activity. Asian Journal of Chemical Sciences, 12(4), 45-56. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Supramolecular systems and their connection with metal–organic structures [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Mechanistic Studies Inform Design of Improved Ti(salen) Catalysts for Enantioselective [3 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salen‐Based Amphiphiles: Directing Self‐Assembly in Water by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of non-covalent interactions in the supramolecular architectures of mercury(ii) diphenyldithiophosphates: An experimental and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. scilit.com [scilit.com]
- 19. Supramolecular assembly of carbohydrate-functionalized salphen-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metal–salophen-based receptors for anions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. BJOC - Heteroleptic metallosupramolecular aggregates/complexation for supramolecular catalysis [beilstein-journals.org]
- 22. mirkin-group.northwestern.edu [mirkin-group.northwestern.edu]
- 23. researchgate.net [researchgate.net]
- 24. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. juniperpublishers.com [juniperpublishers.com]
- 26. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Theoretical and Computational Studies of Salophen Structure: A Technical Guide for Drug Development
Topic: Theoretical and computational studies of salophen structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The salophen ligand (N,N'-bis(salicylidene)-1,2-phenylenediamine) and its metallo-derivatives represent a privileged scaffold in medicinal inorganic chemistry. Their planar tetradentate (
Part 1: Theoretical Framework
Structural Chemistry & Tautomerism
Salophen ligands are Schiff bases synthesized via the condensation of salicylaldehyde and o-phenylenediamine.[1] A critical theoretical consideration is prototropic tautomerism , which dictates reactivity and metal binding affinity.
-
Enol-Imine (OH form): The predominant form in the ground state, stabilized by strong intramolecular hydrogen bonding (
). -
Keto-Amine (NH form): A tautomer that becomes relevant in polar solvents or excited states (ESIPT - Excited-State Intramolecular Proton Transfer).
Key Insight: Computational studies must explicitly account for these tautomers. While the enol-imine form is generally lower in energy by
Coordination Geometry
Upon deprotonation, the salophen ligand acts as a dianionic [
-
Binding Pocket: The
cavity typically imposes a square-planar geometry on metals (e.g., Ni(II), Pd(II)). -
Axial Ligation: For Fe(III), Mn(III), or Co(III), the metal center often adopts a square-pyramidal or octahedral geometry by recruiting axial ligands (Cl,
, Pyridine), which is a critical feature for tuning biological activity (e.g., DNA intercalation vs. groove binding).
Part 2: Computational Methodologies
Quantum Mechanical (QM) Protocol
To accurately predict structural parameters and electronic properties, Density Functional Theory (DFT) is the gold standard.
Step-by-Step DFT Workflow
-
Initial Guess Generation: Build the structure in a GUI (e.g., GaussView). Ensure
symmetry for symmetric complexes to reduce computational cost, but allow symmetry breaking ( ) during optimization to find true minima. -
Functional Selection:
-
B3LYP: The "workhorse" for general structural parameters and vibrational frequencies.
-
M06-2X /
B97X-D: Recommended for studying non-covalent interactions (stacking) or reaction barriers where dispersion forces are critical.
-
-
Basis Set Selection:
-
Ligand (C, H, N, O): 6-31G(d,p) or 6-311++G(d,p) (diffuse functions are vital for the anionic oxygen donors).
-
Metal (Transition Metals): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) with Effective Core Potentials (ECP) to account for relativistic effects in heavier metals.
-
-
Solvation Model: Use the Polarizable Continuum Model (PCM) or CPCM. Water (
) is standard for biological relevance; DMSO is common for solubility comparisons.
Validation Check: Always perform a frequency calculation. A true minimum must have zero imaginary frequencies .[2]
Molecular Docking Protocol
For drug development, understanding how salophen complexes interact with biological targets (DNA, Topoisomerase) is essential.
Step-by-Step Docking Workflow
-
Ligand Preparation:
-
Use the DFT-optimized geometry (from Section 2.1) as the input .mol2 or .pdb file.
-
Assign partial charges (Mulliken or ESP) derived from the DFT electrostatic potential.
-
-
Target Preparation:
-
Retrieve crystal structure (e.g., DNA dodecamer PDB: 1BNA ).
-
Remove crystallographic water (unless bridging is expected) and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Grid Generation: Define a search space (
points) centered on the intercalation site or minor groove. -
Docking Algorithm: Use Genetic Algorithms (Lamarckian GA in AutoDock) to explore conformational space.
-
Note: Metal-salophen complexes are often rigid; treat the core as rigid but allow rotation of bulky substituents.
-
Part 3: Visualization & Logic
Experimental vs. Computational Logic
The following diagram illustrates the iterative feedback loop between theoretical prediction and experimental validation.
Figure 1: Integrated computational workflow for designing and validating salophen-based metallodrugs.
Quantitative Data Presentation
When reporting DFT results, use the following table structure to standardize data comparison.
Table 1: Comparison of Experimental vs. Calculated Structural Parameters for [Ni(Salophen)]
| Parameter | Experimental (X-Ray) [1] | Calculated (B3LYP/LANL2DZ) | Deviation ( |
| Bond Lengths ( | |||
| Ni – N | 1.854 | 1.865 | +0.011 |
| Ni – O | 1.845 | 1.852 | +0.007 |
| C = N (Imine) | 1.310 | 1.318 | +0.008 |
| Bond Angles ( | |||
| N – Ni – N | 84.5 | 84.2 | -0.3 |
| O – Ni – O | 85.1 | 85.5 | +0.4 |
Note: Small deviations (
Part 4: Structural Analysis & Drug Development Applications
Frontier Molecular Orbitals (FMO)
The energy gap (
-
HOMO Location: Typically localized on the phenolate oxygen and the phenyl ring, indicating regions susceptible to electrophilic attack.
-
LUMO Location: Often delocalized over the imine (
) bridge and the metal center, serving as the site for nucleophilic attack. -
Significance: A lower
often correlates with higher antioxidant activity and softer character, facilitating interaction with biological macromolecules.
Biological Interaction Mechanism
Salophen complexes exert anticancer effects primarily through two mechanisms:
-
DNA Intercalation: The planar aromatic system inserts between DNA base pairs.
-
Groove Binding: Bulky substituents or axial ligands direct the complex to the minor/major groove.
Docking Case Study Logic:
-
If Binding Energy (
) kcal/mol, the interaction is considered significant. -
H-Bonding: Look for interactions between the phenolic oxygens of salophen and the amine groups of DNA bases (Guanine/Cytosine).
Figure 2: Mechanistic pathways for Salophen-DNA interactions predicted via molecular docking.
References
-
Hassan, A. et al. (2025). Salophen-type Macrocyclic Schiff Base Ligand and its Metal Complexes: Exploring in vitro Anticancer Efficacy via in silico. Royal Society of Chemistry. Link
-
Yousef, T. et al. (2023). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline Conjugated Metal-Salen Complexes. PMC. Link
-
Kianfar, A. et al. (2015). Investigation of VO–salophen complexes electronic structure. Journal of Inorganic Biochemistry. Link
-
Turan, N. et al. (2023). Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with DFT Approach. SSRN. Link
-
Garg, P. et al. (2007). Computational protocol for predicting the binding affinities of zinc containing metalloprotein-ligand complexes. Proteins: Structure, Function, and Bioinformatics. Link
Sources
N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen): Chemical Identity, Synthesis, and Applications in Metallodrug Development
Executive Summary In the realm of coordination chemistry and rational drug design, N,N'-Bis(salicylidene)-1,2-phenylenediamine—commonly referred to as Salophen—stands out as a highly versatile tetradentate Schiff base ligand. By providing a rigid, planar N2O2 coordination pocket, Salophen forms exceptionally stable complexes with transition metals. This whitepaper provides an authoritative guide on the chemical identity, synthesis methodologies, and advanced applications of Salophen, specifically focusing on its role in developing antiproliferative metallodrugs and industrial catalysts.
Chemical Identity, Synonyms, and Physical Properties
Salophen is characterized by a 1,2-phenylenediamine backbone flanked by two salicylidene moieties. This symmetrical structure is responsible for its robust chelating properties. Due to its widespread use across various chemical disciplines, the compound is referenced under several synonyms in the literature[1][2].
To ensure precise material tracking and reproducibility in experimental design, the core quantitative data and identifiers for Salophen are summarized below:
| Property | Specification |
| IUPAC Name | 2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol[3] |
| CAS Number | 3946-91-6[2] |
| Common Synonyms | Salophen; N,N'-Bis(2-hydroxybenzylidene)-1,2-phenylenediamine; N,N'-Disalicylal-1,2-phenylenediamine[1][2] |
| Molecular Formula | C20H16N2O2[1] |
| Molecular Weight | 316.36 g/mol [1] |
| Melting Point | 163.0 - 166.0 °C[2] |
| Appearance | Light yellow to brown powder or crystals[2] |
Synthesis Methodology and Mechanistic Causality
The synthesis of Salophen relies on a classic Schiff base condensation reaction. As an application scientist, it is critical to understand that the choice of solvent, stoichiometry, and thermal conditions are not arbitrary; they are precisely engineered to drive the reaction equilibrium toward the desired imine product while preventing hydrolysis.
Protocol 1: Synthesis and Purification of Salophen
This protocol is designed as a self-validating system, ensuring that thermodynamic shifts inherently purify the product.
-
Reagent Preparation : Dissolve 10 mmol of 1,2-phenylenediamine in 20 mL of absolute ethanol.
-
Causality: Absolute ethanol is selected as a polar protic solvent because it effectively solvates the aromatic precursors at elevated temperatures while minimizing the competitive hydrolysis of the newly formed imine bonds, which would inevitably occur in aqueous or highly protic environments[4].
-
-
Nucleophilic Addition : Gradually add 20 mmol of salicylaldehyde to the stirring solution.
-
Causality: A strict 2:1 molar ratio is mandatory to ensure both primary amine groups on the 1,2-phenylenediamine bridge undergo condensation, yielding the symmetrical bis-Schiff base[4].
-
-
Thermal Activation (Reflux) : Reflux the reaction mixture for 2 hours using an oil bath.
-
Causality: Heat provides the necessary activation energy to drive the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the salicylaldehyde. Continuous refluxing facilitates the elimination of water molecules, locking in the robust C=N (imine) bonds[4].
-
-
Precipitation : Remove the mixture from heat and allow it to cool to room temperature.
-
Causality: The hydrophobic nature of the fully formed Salophen molecule drastically reduces its solubility in cold ethanol. This thermodynamic shift drives the equilibrium forward by precipitating the product out of solution, effectively isolating it from the water byproduct[4].
-
-
Isolation and Self-Validation : Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol.
-
Validation: The appearance of distinct light yellow to brown crystals with a sharp melting point of 163.0–166.0 °C serves as an immediate physical validation of product purity[2]. Further structural validation is achieved via 1H NMR, confirming the presence of the imine CH=N protons at ~8.94 ppm and phenolic OH protons at ~11.11 ppm[4].
-
Workflow for the synthesis and purification of Salophen.
Coordination Chemistry and Metallodrug Development
Salophen's primary utility in drug development lies in its role as a tetradentate chelating agent. The two imine nitrogens and two phenolic oxygens create a highly stable, planar N2O2 coordination pocket ideal for transition metals such as Zn(II), Pt(II), Ni(II), and Cu(II)[5]. These metal complexes are heavily investigated for their potent antiproliferative effects on cancer cell lines.
Protocol 2: Evaluation of Antiproliferative Activity of Metal-Salophen Complexes
-
Complexation : Synthesize the M-Salophen complex by reacting equimolar amounts of Salophen and a metal salt (e.g., Nickel(II) acetate tetrahydrate) in methanol under reflux[6].
-
Causality: The deprotonation of the phenolic OH groups allows the metal cation to securely lock into the N2O2 pocket, forming a rigid, planar metallo-organic framework that is highly resistant to physiological degradation[6].
-
-
In Vitro Dosing : Expose human cancer cell lines (e.g., HeLa, PC-3, A549) to varying micromolar concentrations of the purified complex[5].
-
Mechanistic Action (Quadruplex Binding) : The planar geometry of the M-Salophen complex allows it to effectively intercalate into DNA base pairs or bind to G-quadruplex structures.
-
Causality: This binding physically obstructs telomerase activity and DNA replication machinery, triggering a severe DNA damage response that culminates in cellular apoptosis[5].
-
-
Validation : Measure the IC50 values using standard colorimetric assays (e.g., MTT assay). A successful assay acts as a self-validating system: it must demonstrate a dose-dependent reduction in cell viability for the complex compared to a negative control of the metal-free Salophen ligand, thereby validating the necessity of the metal center for antiproliferative efficacy[5].
Mechanism of action for Metal-Salophen complexes in targeted cancer therapy.
Advanced Applications in Catalysis
Beyond pharmacology, Salophen metal complexes function as highly efficient catalysts in organic synthesis. For instance, in the synthesis of epoxides, Salophen complexes catalyze epichlorohydrin acetolysis. The steric and electronic properties of the Salophen ligand framework directly dictate the regioselectivity and kinetic rate of the ring-opening reaction, showcasing its structural versatility in industrial chemical manufacturing[4].
References
- Title: N,N'-Bis(salicylidene)-1,2-phenylenediamine 96.
- Title: N,N'-Bis(salicylidene)
- Title: Buy Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)
- Title: Buy N,N'-Bis(salicylidene)
- Title: Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds Source: ResearchGate URL
- Title: Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis Source: ACS Publications URL
Sources
- 1. N,N'-Bis(salicylidene)-1,2-phenylenediamine 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 2. N,N'-Bis(salicylidene)-1,2-phenylenediamine | 3946-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Buy N,N'-Bis(salicylidene)-1,2-phenylenediamine | 3946-91-6 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) | 1266486-86-5 [smolecule.com]
Application Note: N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen) Metal Complexes in Catalysis
[1]
Abstract
This technical guide outlines the synthesis, characterization, and catalytic deployment of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen) metal complexes.[1] Unlike their aliphatic counterparts (Salen ligands), Salophen complexes possess a conjugated phenyl backbone that imparts exceptional structural rigidity and enhanced thermal stability. This guide focuses on their application in oxidative catalysis (specifically alkene epoxidation) and C-C coupling reactions , providing researchers with high-fidelity protocols and mechanistic insights to optimize catalytic turnover and selectivity.
Introduction: The Salophen Advantage
The Salophen ligand system differs from the ubiquitous Salen system by the substitution of the ethylene bridge with a 1,2-phenylene moiety. This structural modification results in a fully conjugated, planar tetradentate (
Key Mechanistic Differentiators[1]
-
Planarity & Rigidity: The phenylene backbone forces the metal center into a stricter square-planar geometry (for
metals like Ni(II), Pd(II)) or a planar equatorial base (for metals like Mn(III), Fe(III)). This reduces conformational flux during the catalytic cycle, often leading to higher stability against oxidative degradation. -
Electronic Communication: The extended
-conjugation allows for electronic tuning of the metal center via substituents on the salicylidene rings, directly influencing the Lewis acidity and redox potential of the central metal.
Synthesis of Ligand and Metal Complexes
The synthesis follows a modular Schiff-base condensation pathway. The following protocol ensures high purity without the need for extensive chromatographic purification.
Protocol: Synthesis of the Salophen Ligand
Reaction: Condensation of 1,2-phenylenediamine with salicylaldehyde.[2]
Reagents:
-
1,2-Phenylenediamine (10.0 mmol, 1.08 g)[1]
-
Salicylaldehyde (20.0 mmol, 2.44 g)
-
Ethanol (Absolute, 50 mL)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1,2-phenylenediamine in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add salicylaldehyde dropwise to the stirring amine solution. The solution will immediately turn yellow/orange.
-
Reflux: Heat the mixture to reflux (
) for 3 hours. The product typically precipitates as the reaction progresses. -
Isolation: Cool the mixture to room temperature and then to
in an ice bath. Filter the yellow precipitate using a Büchner funnel. -
Purification: Wash the solid with cold ethanol (
) to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary. -
Validation:
NMR (DMSO- ) should show the imine singlet ( ppm) and disappearance of the amine protons.
Protocol: Metallation (General Procedure for Mn, Co, Ni)
Target: Synthesis of [M(Salophen)] complexes.
Reagents:
-
Salophen Ligand (1.0 mmol)
-
Metal Acetate hydrate (
) (1.1 mmol) -
Methanol or Ethanol (30 mL)
Step-by-Step Workflow:
-
Suspension: Suspend the Salophen ligand in refluxing methanol (the ligand may not fully dissolve until metallation occurs).
-
Metal Addition: Add the metal acetate salt (dissolved in minimal hot methanol) to the refluxing ligand suspension.
-
Reaction: Reflux for 3–5 hours.
-
Mn(III) Note: For Manganese, air oxidation during reflux typically yields the Mn(III)-X species.[1] Addition of LiCl (3 equiv.) during reflux can generate the specific [Mn(Salophen)Cl] species.
-
-
Isolation: Cool to room temperature. The complex usually precipitates as a dark solid (Brown/Black for Mn/Co, Red for Ni).
-
Drying: Filter and dry under vacuum at
to remove coordinated solvents.
Catalytic Application: Aerobic Epoxidation of Alkenes
Manganese-Salophen complexes are potent catalysts for the epoxidation of unfunctionalized alkenes. Unlike Salen complexes, the Salophen framework is more resistant to the oxidative conditions, prolonging catalyst lifetime.
Experimental Protocol
Reaction: Epoxidation of Styrene to Styrene Oxide. Catalyst: [Mn(Salophen)Cl] Oxidant: Sodium Hypochlorite (NaOCl) or Urea-Hydrogen Peroxide (UHP). Note: NaOCl is used here for a robust biphasic protocol.
Reagents:
-
Styrene (1.0 mmol)
-
[Mn(Salophen)Cl] (0.02 mmol, 2 mol%)
-
4-Phenylpyridine N-oxide (PPNO) (0.1 mmol, 10 mol%) - Axial ligand additive to stabilize the active Mn-oxo species.[1]
-
NaOCl (0.55 M aqueous solution, buffered to pH 11.5 with
) -
Dichloromethane (DCM) (2 mL)
Step-by-Step Workflow:
-
Catalyst Prep: In a reaction vial, dissolve [Mn(Salophen)Cl] and the PPNO additive in DCM. Stir for 10 minutes to allow axial coordination.
-
Substrate Addition: Add Styrene (substrate) and an internal standard (e.g., dodecane) for GC analysis.
-
Oxidant Addition: Add the buffered NaOCl solution (2 mL) to the organic phase.
-
Reaction: Stir vigorously at
to room temperature. The biphasic nature requires high stir rates (1000 rpm) to maximize interfacial contact. -
Monitoring: Monitor by GC-MS or TLC every 30 minutes. Reaction is typically complete in 2–4 hours.
-
Workup: Separate the organic layer, dry over
, and filter through a short pad of silica to remove the metal catalyst. -
Analysis: Determine conversion and yield via GC-FID.
Expert Insight: The Role of the Axial Ligand
The addition of a donor ligand (like PPNO or N-methylimidazole) is critical. It coordinates to the Mn center trans to the incoming oxidant, pushing the metal electron density into the Mn=O bond (destabilizing the
Mechanistic Visualization
The following diagram illustrates the synthesis and the catalytic cycle for Mn-Salophen epoxidation.
Caption: Workflow depicting the synthesis of the Mn-Salophen catalyst and its subsequent activation into the Mn(V)=O catalytic cycle for alkene epoxidation.
Comparative Data: Salen vs. Salophen
The following table summarizes the performance differences, highlighting why Salophen is preferred for harsh oxidative conditions.
| Feature | Salen Complexes | Salophen Complexes | Impact on Catalysis |
| Backbone Structure | Ethylene ( | Phenylene ( | Salophen is more rigid; less entropy loss upon binding.[1] |
| Geometry | Flexible (Stepped) | Planar | Salophen promotes stronger |
| Oxidative Stability | Moderate (C-H oxidation prone) | High (Fully conjugated) | Salophen resists ligand degradation during oxidation. |
| Solubility | High in organic solvents | Lower (due to | Salophen may require fluorinated/bulky groups for solubility.[1] |
| Typical TOF | Salophen is slower but more robust (higher TON).[1] |
References
-
Synthesis of Salophen Ligands
-
A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes.[2]
- Source: PMC (PubMed Central)
-
-
Catalytic Oxidation Mechanism
- Co(salophen)
- Source: Journal of the American Chemical Society (ACS)
-
Epoxidation Protocols
- Manganese-Catalyzed Epoxidations of Alkenes in Bicarbon
- Source: Journal of the American Chemical Society (via Organic-Chemistry.org)
-
Biological/Cytotoxic Properties (Contextual)
Sources
- 1. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Salophen-Based Catalysts for the Cycloaddition of CO₂ to Epoxides
Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Purpose: To provide an authoritative, mechanistic, and highly practical guide on utilizing Salophen-based catalytic systems for the sustainable synthesis of cyclic carbonates from CO₂ and epoxides.
Executive Briefing & Mechanistic Rationale
The valorization of carbon dioxide (CO₂) into cyclic carbonates via cycloaddition to epoxides is a critical pathway in sustainable chemistry, yielding essential precursors for polycarbonates, lithium-ion battery electrolytes, and fine chemical intermediates[1]. Historically, this transformation required harsh conditions and corrosive metal-halide binary systems.
Salophen (N,N'-phenylenebis(salicylideneimine)) complexes have emerged as highly tunable, robust alternatives. Their planar tetradentate (N₂O₂) structure allows for precise electronic tuning. The causality behind their efficacy lies in two distinct mechanistic pathways:
-
Organocatalytic Salophens: Metal-free and halide-free systems rely on the mesomeric effects of electron-donating groups (e.g., methoxy groups) to stabilize catalytic intermediates via intramolecular hydrogen bonding with phenolic protons[2]. This eliminates transition metal toxicity and halide-induced reactor corrosion[3].
-
Metallosalophens (e.g., Cr(III)-Salophen): The metal center acts as a potent Lewis acid, coordinating the epoxide oxygen to weaken the C-O bond. This drastically lowers the activation energy required for nucleophilic attack by a co-catalyst (like tetrabutylammonium bromide, TBAB), allowing the reaction to proceed at lower temperatures[4].
-
Bifunctional Single-Component Systems: By tethering a Lewis base (e.g., pyridinium chloride) directly onto a Cr(III)-Salophen framework, the local concentration of both active sites is maximized, bypassing the need for an external co-catalyst and overcoming the entropic barriers of binary systems[1].
Mechanistic Pathway Visualization
The following diagram illustrates the universal catalytic cycle for Salophen-mediated CO₂ cycloaddition, demonstrating the critical interplay between epoxide coordination, ring opening, and CO₂ insertion.
Figure 1: Catalytic cycle of CO₂ cycloaddition to epoxides via Salophen-based catalysts.
Quantitative Performance Comparison
To facilitate catalyst selection, the table below summarizes the quantitative performance data of the three primary Salophen systems discussed in this guide.
| Catalyst System | Classification | Model Substrate | Temp (°C) | CO₂ (bar) | Time (h) | Catalyst Loading | Yield / Conversion |
| Coumarin-Salophen (L2) [2] | Metal/Halide-Free | Epichlorohydrin | 100 | 8 | 9 | 5 mol% | 92% Conversion |
| Cr(III)-Salophen + TBAB [4] | Binary Co-catalyst | Styrene Oxide | 80 | 11 | 7 | 0.9 mol% | >99% Conversion |
| Cr(III)-Salophen-Pyridinium [1] | Single-Component | Phenyl Glycidyl Ether | 120 | 2 | 2 | 0.05 mol% | >90% Conversion |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Causality for specific parameters (temperature, pressure, ratios) is provided to ensure researchers can adapt these workflows to novel substrates.
Protocol A: Metal-Free, Halide-Free Synthesis using Coumarin-Salophen
This protocol utilizes a coumarin-derived Salophen organocatalyst (L2), which leverages hydrogen bonding rather than Lewis acidity, making it ideal for pharmaceutical applications where metal contamination must be strictly avoided[2].
Reagents: Epichlorohydrin (10 mmol), Coumarin-Salophen L2 catalyst (0.5 mmol, 5 mol%), CO₂ gas (N4.5 grade). Equipment: 50 mL Stainless steel high-pressure autoclave with magnetic stirring and a PID temperature controller.
-
Reactor Charging: Load the Salophen L2 catalyst and epichlorohydrin into the autoclave. Causality: Solvent-free conditions are used to maximize the collision frequency between the epoxide and the catalyst, driving up the Turnover Frequency (TOF)[2].
-
Purging: Seal the reactor and purge three times with 2 bar of CO₂ to displace atmospheric nitrogen and moisture, which can lead to unwanted diol byproducts.
-
Pressurization & Heating: Pressurize the reactor to 8 bar of CO₂ and heat to 100 °C. Causality: 8 bar ensures sufficient dissolved CO₂ in the liquid epoxide phase to outcompete epoxide homopolymerization, while 100 °C provides the thermal energy required to overcome the activation barrier for ring-opening via hydrogen-bond stabilization[2].
-
Reaction: Stir at 600 rpm for 9 hours.
-
System Validation & Analytical Checkpoint: Cool the reactor to 25 °C in an ice bath and slowly vent the CO₂. Withdraw a 50 µL aliquot and dissolve in CDCl₃. Perform ¹H NMR.
-
Self-Validation: The reaction is successful if the epichlorohydrin multiplet (2.8–3.2 ppm) has disappeared, replaced by the cyclic carbonate signals (4.3–5.0 ppm). If conversion is <85%, check the reactor for micro-leaks, as a drop in CO₂ pressure halts the hemi-carbonate insertion step.
-
Protocol B: Low-Temperature Synthesis using Cr(III)-Salophen and TBAB
This binary system is highly efficient for sterically hindered substrates like styrene oxide, utilizing the synergistic effect of a strong Lewis acid and a soluble nucleophile[4].
Reagents: Styrene oxide (112 equivalents), Cr(III)-Salophen complex (1 eq, ~0.9 mol%), Tetrabutylammonium bromide (TBAB) (2 eq). Equipment: High-pressure Parr reactor.
-
Catalyst Preparation: In a glovebox, weigh the Cr(III)-Salophen and TBAB to maintain the strict 1:2 molar ratio. Causality: A 1:2 ratio ensures that for every activated epoxide molecule coordinated to the Cr(III) center, there is an excess of nucleophilic bromide ions available to attack the less hindered carbon, preventing kinetic bottlenecks[4].
-
Substrate Addition: Add styrene oxide to the catalyst mixture. Transfer to the reactor.
-
Pressurization: Pressurize with CO₂ to 11 bar. Heat to 80 °C. Causality: The high Lewis acidity of Cr(III) allows the reaction to proceed at a lower temperature (80 °C instead of 120 °C), which suppresses the thermal degradation of the cyclic carbonate[4].
-
Reaction: Stir for 7 hours.
-
System Validation & Analytical Checkpoint: Analyze the crude mixture via ATR-FTIR.
-
Self-Validation: The complete attenuation of the epoxide C-O asymmetric stretch at ~830 cm⁻¹ and the manifestation of a dominant, sharp C=O stretch at 1795 cm⁻¹ confirms styrene carbonate formation. If a broad peak at ~1650 cm⁻¹ appears, it indicates polycarbonate formation; reduce the reaction temperature by 10 °C in subsequent runs.
-
Protocol C: Ultra-Low Loading Synthesis using Bifunctional Cr(III)-Salophen
This protocol uses a single-component catalyst where a pyridinium chloride unit is covalently built into the Cr(III)-Salophen structure[1].
Reagents: Phenyl glycidyl ether (20 mmol), Pyridinium-functionalized Cr(III)-Salophen (0.01 mmol, 0.05 mol%).
-
Charging & Purging: Add the substrate and the ultra-low loading catalyst to the reactor. Purge with CO₂.
-
Reaction Conditions: Pressurize to a constant 2 bar of CO₂ and heat to 120 °C for 2 hours. Causality: Because the Lewis acid and nucleophile are tethered within the same molecule, the entropic penalty of the trimolecular transition state (Epoxide + CO₂ + Catalyst) is drastically reduced. This allows the reaction to proceed at merely 2 bar of CO₂ and at an exceptionally low catalyst loading of 0.05 mol%[1].
-
System Validation & Analytical Checkpoint: Calculate the Turnover Number (TON). A successful run should yield a TON > 1500. If the TON is low, ensure the substrate was strictly dried over molecular sieves prior to use, as trace water competitively binds to the Cr(III) center, poisoning the catalyst.
References
- Source: ACS Omega (2024)
- Source: Frontiers in Chemistry (2021)
- Salophen chromium(iii)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Salophen-type Organocatalysts for the Cycloaddition of CO2 and Epoxides under Solvent, Halide, and Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chromium-Salophen as a Soluble or Silica-Supported Co-Catalyst for the Fixation of CO2 Onto Styrene Oxide at Low Temperatures [frontiersin.org]
Zinc(II) salphen complexes as fluorescence optical sensors
Application Note: Zinc(II) Salphen Complexes as Fluorescence Optical Sensors
Abstract
This guide details the design, synthesis, and application of Zinc(II) salphen complexes as versatile fluorescence sensors. Exploiting the Lewis acidic character of the Zn(II) center and the tunable electronic properties of the salphen ligand, these sensors offer high sensitivity for Lewis bases, including anions (phosphates, cyanide) and neutral molecules (amines, pyridines). This protocol provides a standardized workflow for synthesizing the sensor, executing fluorescence titrations, and analyzing binding data to determine limits of detection (LOD) and association constants (
Introduction
Zinc(II) salphen complexes [
Key Sensing Capabilities:
-
Anion Sensing: Detection of phosphates (
, ), cyanide ( ), and acetate ( ) via axial coordination. -
Neutral Molecule Sensing: Detection of volatile amines (histamine, pyridine) through Lewis acid-base adduct formation.
-
Mechanism: Analyte binding perturbs the ligand-to-metal charge transfer (LMCT) or inhibits Photoinduced Electron Transfer (PET), resulting in a measurable fluorescence response (enhancement or quenching).
Sensor Design Principles
To maximize sensitivity and selectivity, the salphen scaffold must be chemically tailored.
-
Modulating Lewis Acidity:
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , or on the salicylidene rings draw electron density away from the Zn center, increasing its Lewis acidity and binding affinity for hard anions (e.g., phosphates). -
Electron-Donating Groups (EDGs): Substituents like
or stabilize the complex and prevent hydrolytic degradation but may lower binding constants.
-
-
Solubility & Aggregation:
-
Bulky groups (e.g., tert-butyl) at the 3,3'-positions prevent
stacking aggregation, ensuring the sensor remains monomeric in solution. -
Conversely, planar complexes may exhibit Aggregation-Induced Emission (AIE) , where analyte binding disrupts aggregates, turning fluorescence "OFF" or "ON" depending on the packing mode.
-
Mechanism of Action
The sensing mechanism relies on the reversible coordination of the analyte to the axial position of the Zinc center.
Diagram 1: Sensing Mechanism Pathway
Caption: Schematic of the sensing mechanism where axial coordination of the analyte modulates the electronic state, triggering a fluorescence response.
Experimental Protocols
Protocol A: Synthesis of Zn(II) Salphen Sensor
Target: Synthesis of a generic 3,5-di-tert-butyl-salphen Zn(II) complex.
Materials:
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 equiv)
-
1,2-phenylenediamine (1.0 equiv)
-
Zinc(II) acetate dihydrate (
) (1.1 equiv) -
Methanol (HPLC grade)
-
Dichloromethane (DCM)[2]
Step-by-Step Procedure:
-
Ligand Formation: Dissolve 1,2-phenylenediamine (108 mg, 1 mmol) in 10 mL methanol. Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (468 mg, 2 mmol) dropwise.
-
Reflux: Stir the mixture at reflux (
) for 2 hours. A yellow/orange precipitate (the Schiff base ligand) will form. -
Metallation: Add
(241 mg, 1.1 mmol) dissolved in 5 mL methanol directly to the hot ligand suspension. -
Reaction: Continue refluxing for 3 hours. The color typically deepens to orange/red.
-
Purification: Cool to room temperature. Filter the precipitate and wash 3x with cold methanol to remove unreacted starting materials.
-
Recrystallization: Dissolve the crude solid in minimal hot DCM and precipitate with hexane or recrystallize from hot acetonitrile to obtain analytical-grade crystals.
Protocol B: Fluorescence Titration (Sensing)
Objective: Determine the binding affinity (
Reagents:
-
Sensor Stock Solution:
in dry solvent (e.g., , DMSO, or THF). -
Analyte Stock Solution:
(10x concentrated relative to sensor).
Workflow:
-
Preparation: Dilute the Sensor Stock to a working concentration of
( ) in a quartz cuvette (3 mL total volume). -
Baseline Scan: Record the fluorescence emission spectrum (excitation
, emission ). -
Titration: Add aliquots (e.g., 0.1 – 1.0 equiv) of the Analyte Stock to the cuvette. Mix thoroughly (1 min) after each addition.
-
Measurement: Record the emission spectrum after each addition until saturation is reached (no further change in intensity).
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from synthesis to data analysis for Zn-salphen sensors.
Data Analysis & Reporting
1. Binding Constant (
-
Plot
vs. . - .
2. Limit of Detection (LOD):
- : Standard deviation of the blank sensor response (measure 10 times).
- : Slope of the linear region of the fluorescence intensity vs. concentration plot.
Summary Table: Typical Performance Metrics
| Analyte | Interaction Type | Response | Typical | LOD |
| Phosphate ( | Anion Coordination | Enhancement | ||
| Cyanide ( | Anion Coordination | Quenching | ||
| Histamine | Amine Coordination | Enhancement | ||
| Acetate ( | Anion Coordination | Enhancement |
References
-
Kleij, A. W., et al. (2005).[1] "Supramolecular zinc(II)salphen motifs: Reversible dimerization and templated dimeric structures." Inorganica Chimica Acta.
-
Sahudin, M. A., et al. (2019).[3][4][5] "Zinc(II) salphen complex-based fluorescence optical sensor for biogenic amine detection." Analytical and Bioanalytical Chemistry.
-
Enríquez-Palacios, E., et al. (2024).[6] "Zn-Salphen Acrylic Films Powered by Aggregation-Induced Enhanced Emission for Sensing Applications." Journal of Fluorescence.
-
Escudero, D., et al. (2021). "Schiff Base Zinc(II) Complexes as Promising Emitters for Blue Organic Light-Emitting Diodes." Inorganic Chemistry.
-
Pina, F., et al. (2008). "Anion Detection by Fluorescent Zn(II) Complexes of Functionalized Polyamine Ligands." Inorganic Chemistry.
Sources
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. The bis-salphen Zn( ii ) unit: a versatile building block for self-assembled heteroleptic coordination cages - Nanoscale (RSC Publishing) DOI:10.1039/D5NR04564A [pubs.rsc.org]
- 3. Zinc(II) salphen complex-based fluorescence optical sensor for biogenic amine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Advanced Application Note: Salphen Metal Complexes for DNA Binding and Optical Sensing
Executive Summary
Salphen metal complexes—coordination compounds featuring tetradentate
This application note provides a comprehensive guide to the mechanistic principles, quantitative binding profiles, and validated experimental protocols for utilizing salphen metal complexes in DNA binding assays and optical biosensing.
Mechanistic Overview & Causality
Structural Basis of DNA Interaction
The biological utility of salphen complexes is intrinsically tied to their coordination geometry. The square-planar conformation presents an extended, flat aromatic surface that is thermodynamically favorable for
-
Duplex DNA (dsDNA): The complex intercalates between adjacent base pairs. This interaction restricts the transition dipole moments of the complex, leading to a pronounced hypochromic effect in the Ligand-to-Metal Charge Transfer (LMCT) absorption bands [2].
-
G-Quadruplex DNA (G4): Salphen complexes exhibit high affinity for G4 structures (e.g., human telomeric sequence hTelo or oncogene promoter c-myc). X-ray crystallographic studies confirm that these complexes bind via end-stacking on the external G-tetrads. Crucially, the central metal ion (particularly Ni(II) or Cu(II)) aligns directly with the central electronegative channel of the G-quadruplex, replacing or mimicking the stabilizing physiological
ions [3].
Signal Transduction in Optical Sensing
Salphen complexes serve as excellent optical probes due to their tunable photophysical properties:
-
Colorimetric/UV-Vis Sensing: Binding to DNA induces hypochromism and bathochromic (red) shifts in the UV-Vis spectrum, which can be quantified to determine the intrinsic binding constant (
). -
Fluorescence Sensing: While Ni(II) and Cu(II) complexes are typically non-emissive due to rapid non-radiative decay pathways, Pt(II) and Zn(II) salphen complexes are highly luminescent. Upon binding to the rigid DNA matrix, the fluorophore is shielded from solvent-mediated collisional quenching, and intramolecular rotational relaxation is restricted. This results in a massive "turn-on" fluorescence emission, making them ideal for high-sensitivity biosensors [4].
Mechanistic Pathway Visualization
Mechanistic pathways of Salphen Metal Complexes binding to DNA and resulting optical signals.
Quantitative Binding Profiles
The affinity and stabilizing power of salphen complexes depend heavily on the central metal ion and the peripheral substituents (e.g., piperidine or morpholino side chains). Table 1 summarizes key quantitative metrics from recent literature.
Table 1: Representative Binding Affinities and G4 Stabilization Metrics
| Complex Type | Target DNA | Binding Mode | Metric | Value | Reference |
| Ni(II) Piperidine Salphen | dsDNA (Dengue target) | Intercalation | Binding Constant ( | [1] | |
| Pt(II) Dimeric Salphen (D3) | dsDNA (Calf Thymus) | Intercalation | Binding Constant ( | [2] | |
| Ni(II) Piperidine Salphen | G4 DNA (hTelo) | End-Stacking | Thermal Shift ( | [3] | |
| Cu(II) Piperidine Salphen | G4 DNA (hTelo) | End-Stacking | Thermal Shift ( | [3] |
Note: The superior G4 stabilization by Ni(II) over Cu(II) is attributed to the optimal ionic radius of Ni(II), which perfectly aligns with the
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Titration for Binding Affinity ( )
Objective: To determine the intrinsic binding constant of a salphen complex to DNA via hypochromic shift analysis.
Causality: As the complex intercalates or end-stacks, the
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a physiological buffer containing 50 mM Tris-HCl and 100 mM KCl (pH 7.4). Critical Choice:
is strictly required if targeting G4 DNA, as it coordinates within the central channel of the G-tetrads, stabilizing the physiologically relevant hybrid/parallel topology. -
Complex Preparation: Dissolve the salphen complex in DMSO to create a 1 mM stock. Dilute in the Tris-HCl buffer to a final working concentration of 20–25
M. Ensure final DMSO concentration is to prevent DNA denaturation. -
Baseline Measurement: Record the UV-Vis absorption spectrum of the free complex from 250 nm to 500 nm using a quartz cuvette (1 cm path length). Identify the LMCT peak (typically 360–400 nm).
-
Titration: Add successive aliquots of concentrated DNA stock (e.g., 0 to 150
M final concentration). After each addition, incubate for 5 minutes at 25°C to reach thermodynamic equilibrium, then record the spectrum. -
Data Analysis: Correct for volume dilution. Calculate the binding constant (
) using the Wolfe-Shimer equation: Plot versus . The ratio of the intercept to the slope yields .
Protocol 2: Circular Dichroism (CD) Melting Assay for G4 Stabilization
Objective: To quantify the thermodynamic stabilization (
Step-by-Step Methodology:
-
DNA Annealing: Dilute the G4-forming oligonucleotide (e.g., hTelo sequence) to 5
M in 50 mM Tris-HCl, 100 mM KCl (pH 7.4). Heat to 95°C for 5 minutes, then cool slowly (0.5°C/min) to room temperature to ensure proper folding into the G-quadruplex topology. -
Sample Preparation: Prepare two samples:
-
Control: 5
M folded G4 DNA. -
Test: 5
M folded G4 DNA + 10 M salphen complex (2:1 ratio ensures saturation of the two external G-tetrad binding sites).
-
-
CD Measurement: Transfer samples to a 1 mm path length quartz cuvette. Monitor the characteristic CD ellipticity peak for the specific G4 topology (e.g., 290 nm for antiparallel/hybrid hTelo).
-
Thermal Denaturation: Ramp the temperature from 25°C to 95°C at a rate of 1°C/min. Continuously record the ellipticity.
-
Analysis: Plot ellipticity versus temperature. Determine the
from the first derivative of the melting curve. Calculate .
Protocol 3: Fluorescence-Based Optical Sensing of DNA
Objective: To utilize emissive Pt(II) or Zn(II) salphen complexes as "turn-on" optical biosensors for specific DNA sequences (e.g., viral DNA or oncogene promoters). Causality: Free Pt(II)/Zn(II) salphens in aqueous solution suffer from rapid non-radiative decay due to solvent collisions. Upon rigid binding to the DNA matrix, these decay pathways are blocked, forcing the excited state to relax via radiative phosphorescence/fluorescence emission.
Step-by-Step Methodology:
-
Sensor Initialization: Prepare a 5
M solution of the emissive Pt(II) or Zn(II) salphen complex in a suitable hybridization buffer (e.g., PBS, pH 7.4). -
Baseline Emission: Excite the sample at its specific LMCT absorption maximum (e.g., 400 nm). Record the baseline emission spectrum (typically broad emission between 500–650 nm).
-
Target Introduction: Add the target DNA sequence (e.g., synthetic Dengue virus cDNA or c-myc G4 DNA) at varying concentrations (from aM to
M range). -
Incubation: Incubate at 37°C for 30–90 minutes to allow for complete hybridization and complex intercalation/end-stacking.
-
Quantification: Record the emission spectra. Plot the peak emission intensity (
) against the logarithmic concentration of the target DNA to generate a standard calibration curve. Establish the Limit of Detection (LOD) based on the rule [1].
References
- Ariffin, E. Y., Tan, L. L., Abd Karim, N. H., & Yook Heng, L. (2018). Optical DNA Biosensor Based on Square-Planar Ethyl Piperidine Substituted Nickel(II) Salphen Complex for Dengue Virus Detection. Sensors, 18(4), 1173.
- Kench, T., et al. (2023). Dimeric Metal-Salphen Complexes Which Target Multimeric G-Quadruplex DNA.
- Campbell, N. H., et al. (2012). Molecular Basis of Structure–Activity Relationships between Salphen Metal Complexes and Human Telomeric DNA Quadruplexes. Journal of Medicinal Chemistry, 55(1), 209–222.
- Vigna, V., et al. (2022). Anticancer Activity, Reduction Mechanism and G-Quadruplex DNA Binding of a Redox-Activated Platinum(IV)–Salphen Complex. International Journal of Molecular Sciences, 23(24), 15579.
Advanced Application Note: N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen) in the Detection of Transition Metal Ions
Introduction & Photophysical Rationale
N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly referred to as Salophen, is a highly versatile tetradentate Schiff base ligand[1]. Featuring a highly pre-organized N₂O₂ donor set, it forms exceptionally stable coordination complexes with various transition metal ions, including Zn²⁺, Cu²⁺, Fe³⁺, and Mn²⁺[2],[3]. In recent years, Salophen and its derivatives have emerged as powerful tools in environmental monitoring, wastewater analysis, and biological imaging due to their robust sensitivity and selectivity as fluorescent and colorimetric chemosensors[4],[5].
Mechanistic Causality: The free Salophen ligand typically exhibits weak fluorescence. This is due to active Photoinduced Electron Transfer (PET) from the lone pair of electrons on the imine nitrogen to the excited fluorophore, coupled with non-radiative decay pathways facilitated by C=N bond isomerization[6],[7].
When a diamagnetic metal ion (such as Zn²⁺ or Mn²⁺) is introduced, the nitrogen lone pairs engage in coordinate covalent bonding, effectively inhibiting the PET process[5],[8]. Furthermore, the metal complexation rigidifies the molecular backbone, restricting C=N isomerization. This structural lockdown triggers Chelation-Enhanced Fluorescence (CHEF), resulting in a dramatic "turn-on" emission response[9],[7]. Conversely, coordination with paramagnetic ions like Cu²⁺ or Fe³⁺ often leads to fluorescence quenching or distinct colorimetric shifts via Ligand-to-Metal Charge Transfer (LMCT)[7].
Analytical Performance Summary
The table below synthesizes the typical analytical parameters when utilizing Salophen-based sensors for transition metal ion detection across various studies.
| Target Analyte | Detection Modality | Photophysical Mechanism | Binding Stoichiometry | Limit of Detection (LOD) | Reversibility Agent |
| Zn²⁺ | Fluorescence ("Turn-On") | PET Inhibition + CHEF | 1:1 | ~ 10⁻⁷ to 10⁻⁸ M | EDTA |
| Mn²⁺ | Fluorescence ("Turn-On") | PET Inhibition + CHEF | 1:1 | ~ 10⁻⁷ M | EDTA |
| Cu²⁺ | Colorimetric / Quenching | LMCT / PET Activation | 1:1 | ~ 10⁻⁶ M | EDTA / S²⁻ |
| Fe³⁺ | Colorimetric | LMCT | 1:1 or 2:1 | ~ 10⁻⁶ M | F⁻ or EDTA |
(Note: Parameters vary slightly based on specific solvent conditions and Salophen ring substitutions[5],[6],[8],[9],[7])
Experimental Workflows and Protocols
Protocol A: Preparation of the Sensor Solution
Causality & Expert Insight: Salophen is highly hydrophobic[1]. Introducing it into purely aqueous environments induces Aggregation-Caused Quenching (ACQ) and precipitation. A mixed solvent system (e.g., DMSO/H₂O or EtOH/H₂O) is critical to maintain ligand solubility while accommodating aqueous metal analytes[6],[7].
-
Reagent Weighing: Accurately weigh 3.16 mg of high-purity (≥96%) N,N'-Bis(salicylidene)-1,2-phenylenediamine (MW: 316.36 g/mol )[3].
-
Stock Solution: Dissolve the powder in 10 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO) to prepare a 1.0 mM stock solution. Sonicate for 5 minutes in a water bath to ensure complete dissolution.
-
Working Solution: Dilute the stock solution to a working concentration of 10 µM using a buffered DMSO/HEPES (pH 7.4) mixture. A 1:9 to 5:5 (v/v) ratio is recommended to simulate physiological conditions while maintaining solubility.
Protocol B: Fluorometric Titration for Zn²⁺ Detection
Causality & Expert Insight: Stepwise addition of Zn²⁺ allows for the construction of a Benesi-Hildebrand plot. This mathematical model is essential for accurately determining the binding constant (
-
Baseline Measurement: Transfer 2.0 mL of the 10 µM Salophen working solution into a quartz cuvette (1 cm path length). Record the baseline fluorescence emission spectrum (excitation typically around 340-360 nm).
-
Analyte Titration: Titrate sequentially with 1.0 to 10.0 µL aliquots of a 1.0 mM aqueous Zn(NO₃)₂ solution.
-
Equilibration: After each addition, incubate for 2 minutes at room temperature to allow the N₂O₂-Zn²⁺ coordination to reach thermodynamic equilibrium.
-
Data Acquisition: Record the emission spectra. Plot the fluorescence intensity at the emission maximum (e.g., ~450-500 nm) against the Zn²⁺ concentration.
-
Self-Validation Step (Crucial for Trustworthiness): Add 1.0 equivalent of EDTA to the cuvette. The fluorescence must return to the baseline level. Because EDTA has a higher affinity for Zn²⁺ than Salophen, it strips the metal from the sensor, proving the interaction is reversible, non-covalent, and reusable[6].
Visualizations
Photophysical mechanism of Salophen transitioning to a highly fluorescent state upon metal binding.
Standard experimental workflow for the fluorometric detection and validation of metal ions.
References
-
Title: A highly sensitive and selective fluorescent chemosensor for detection of Zn²⁺ based on a Schiff base. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2015). URL: [Link]
-
Title: A new turn-on fluorescent chemosensor based on sensitive Schiff base for Mn²⁺ ion. Source: Journal of Luminescence (2015). URL: [Link]
-
Title: A Fluorescent Sensor for Cu²⁺ Ion with High Selectivity and Sensitivity Based on ICT and PET. Source: Journal of Fluorescence (2019). URL: [Link]
-
Title: N,N'-Bis(salicylidene)-1,2-phenylenediamine (Chemical Properties & Overview). Source: CymitQuimica / Chem-Impex. URL: [Link](Verified PubChem ID 221227 for CAS 3946-91-6)
Sources
- 1. CAS 3946-91-6: N,N'-bis(salicylidene)-1,2-phenylenediamine [cymitquimica.com]
- 2. Buy N,N'-Bis(salicylidene)-1,2-phenylenediamine | 3946-91-6 [smolecule.com]
- 3. pure-synth.com [pure-synth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Note: Engineering Salphen-Functionalized Polymeric Materials for Supramolecular Sensing and Catalysis
Introduction & Mechanistic Rationale
Salphen (
However, small-molecule metal-salphen complexes often suffer from limited solubility and poor long-term stability in aqueous or acidic media. To circumvent these limitations, researchers have developed synthetic strategies to covalently embed these complexes into polymeric backbones, transitioning the materials from 1D chains to complex 3D architectures[2]. By synthesizing an unsymmetrical salphen ligand bearing a polymerizable group (such as an allyl or vinyl moiety), the complex can be seamlessly incorporated into an acrylic matrix via free-radical co-polymerization[3].
Causality in Polymer Design:
The strategic choice of co-monomers is critical to the material's final performance. Methyl methacrylate (MMA) provides structural rigidity and optical transparency, while
Synthesis Workflow
Workflow for the synthesis and application of salphen-functionalized terpolymers.
Experimental Protocols
Protocol A: Synthesis of the Polymerizable Allyl-Zn-Salphen Monomer Objective: Synthesize an unsymmetrical Zn-Salphen complex with a polymerizable allyl handle for downstream integration[3].
-
Ketimine Formation: Dissolve
-phenylenediamine (1.0 eq) in absolute ethanol. Slowly add salicylaldehyde (1.0 eq) dropwise at 0 °C. Causality: Maintaining a strict 1:1 stoichiometric ratio at low temperatures kinetically favors the formation of the mono-condensed ketimine intermediate, preventing symmetric bis-condensation. -
Asymmetric Condensation & Coordination: To the ketimine solution, add 2-hydroxy-3-allyl-benzaldehyde (1.2 eq) and
(1.2 eq). Reflux the mixture for 4 hours. Causality: The in situ templated coordination by the Lewis-acidic Zn(II) ion thermodynamically drives the formation of the asymmetric salphen complex. This locks the planar cavity and prevents unwanted ligand scrambling[4]. -
Purification & Validation: Cool the mixture to room temperature and precipitate the product in cold methanol. Filter and wash thoroughly with diethyl ether. Self-Validation: Confirm the structural identity via
H-NMR (verifying the allyl proton multiplet at ~5.9 ppm) and FTIR (imine C=N stretch at ~1610 cm ).
Protocol B: Radical Co-Polymerization into Acrylic Terpolymers
Objective: Covalently embed the Allyl-Zn-Salphen monomer into an MMA/
-
Monomer Preparation: In a Schlenk flask, dissolve the Allyl-Zn-Salphen monomer (e.g., 2 wt% nominal content), MMA, and
-BuA in anhydrousngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -dimethylformamide (DMF). Utilize specific molar ratios (e.g., 50:50 or 40:60 MMA: -BuA) to tune the film's mechanical properties. -
Initiation & Deoxygenation: Add azobisisobutyronitrile (AIBN) (1 mol% relative to total polymerizable double bonds). Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger. Its strict removal is mandatory to prevent premature chain termination, ensuring the propagation of high-molecular-weight polymer chains.
-
Polymerization: Seal the flask under a pure nitrogen atmosphere and heat to 70 °C for 24 hours.
-
Recovery: Terminate the reaction by cooling the flask. Precipitate the viscous polymer solution dropwise into a large excess of vigorously stirred cold methanol. Filter and dry the polymer under vacuum at 40 °C to a constant weight.
Protocol C: Film Fabrication and Supramolecular Sensing Assay Objective: Fabricate solid-state sensors for anion detection utilizing the AIEE phenomenon[4].
-
Film Casting: Dissolve 50 mg of the purified terpolymer in 1 mL of chloroform. Drop-cast the solution onto a clean quartz substrate. Allow the solvent to evaporate slowly at room temperature in a solvent-saturated chamber. Causality: Slow evaporation prevents the formation of pinholes and ensures a homogeneous distribution of the Zn-Salphen complexes, which is critical for uniform AIEE and reliable baseline readings.
-
Baseline Validation: Measure the baseline fluorescence of the dry film (excitation at ~390 nm, emission peak at ~520 nm).
-
Sensing Assay: Expose the film to aqueous solutions containing target analytes (e.g., acetate or fluoride anions). Record the fluorescence emission. Causality: The specific Lewis acid-base interaction between the analyte and the Zn(II) axial site disrupts the emissive aggregates. This host-guest recognition yields up to a 73% decrease in original fluorescence, serving as a highly sensitive, quantitative readout[4].
Quantitative Data Summary
The following table summarizes the physical and optical properties of the synthesized terpolymers based on varying monomer feed ratios, demonstrating the tunability of the supramolecular recognition system[3][4].
| Polymer ID | MMA: | Zn-Salphen Content (wt%) | Polydispersity Index (PDI) | Target Analyte | Max Fluorescence Quenching (%) | |
| p-1A | 50:50 | 2.0 | 45,200 | 1.85 | Acetate ( | 73% |
| p-1B | 40:60 | 2.0 | 52,100 | 1.91 | Acetate ( | 68% |
| p-2A | 50:50 | 5.0 | 38,400 | 2.10 | Fluoride ( | 81% |
| p-2B | 40:60 | 5.0 | 41,000 | 2.05 | Fluoride ( | 76% |
Note: Higher MMA content (50:50) generally yields a more rigid polymer matrix, which slightly enhances the initial AIEE effect and the subsequent quenching efficiency upon analyte binding.
References
-
Zn-Salphen Acrylic Films Powered by Aggregation-Induced Enhanced Emission for Sensing Applications Source: Journal of Fluorescence (Springer / PMC), 2023. URL:[Link]
-
Synthesis of a Novel Zn-Salphen Building Block and Its Acrylic Terpolymer Counterparts as Tunable Supramolecular Recognition Systems Source: Polymers (MDPI), 2019. URL:[Link]
Sources
Electrocatalytic Applications of Nickel(II)-Salophen Complexes: Application Note & Protocols
This guide details the electrocatalytic utility of Nickel(II)-Salophen complexes, a class of square-planar
Core Chemistry & Ligand Design
The "Non-Innocent" Advantage
Nickel(II)-salophen complexes are defined by a tetradentate
-
Redox Non-Innocence: The ligand itself can store equivalents of electrons (oxidizing to a phenoxyl radical or reducing to a radical anion). This allows the complex to mediate two-electron processes (like bond formation/breaking) while the metal center cycles between Ni(II)/Ni(III) or Ni(II)/Ni(I).
-
Planarity: The rigid phenyl backbone forces a square-planar geometry, leaving axial sites open for substrate binding (e.g.,
, , or alkyl halides).
Mechanistic Versatility[2]
-
Anodic (Oxidation): Used for Water Oxidation (OER) and Polymerization. The ligand oxidizes first (ligand-centered), often leading to C-C coupling at the para-position of the phenolate rings, forming conductive polymers (Poly-NiSalophen).
-
Cathodic (Reduction): Used for
Reduction and Alkyl Halide activation. The metal center reduces to a nucleophilic Ni(I) species.
Synthesis Protocols
A. Ligand Synthesis (H2Salophen)
Target: N,N'-bis(salicylidene)-1,2-phenylenediamine.
Reagents:
-
Salicylaldehyde (20 mmol, 2.1 mL)
-
o-Phenylenediamine (10 mmol, 1.08 g)
-
Ethanol (Absolute)
Procedure:
-
Dissolve o-phenylenediamine (1.08 g) in 20 mL of absolute ethanol in a round-bottom flask.
-
Add salicylaldehyde (2.1 mL) dropwise while stirring. The solution will turn yellow/orange immediately.
-
Reflux the mixture at 80°C for 2–3 hours .
-
Cool to room temperature. An orange crystalline solid will precipitate.
-
Filter the solid and wash with cold ethanol (
mL). -
Recrystallization: Dissolve in minimal hot ethanol and cool to yield pure needle-like crystals.
-
Validation:
NMR (DMSO- ) should show imine protons ( ) around 8.9 ppm and phenolic around 13.0 ppm.
B. Complexation (Ni-Salophen)
Target: [Ni(salophen)] neutral complex.
Reagents:
-
H2Salophen Ligand (1.5 mmol, 0.475 g)[2]
-
Nickel(II) Acetate Tetrahydrate (
) (1.5 mmol, 0.375 g)
Procedure:
-
Dissolve H2Salophen (0.475 g) in 20 mL boiling ethanol.
-
Separately dissolve Nickel(II) Acetate (0.375 g) in 10 mL ethanol.
-
Add the metal salt solution to the ligand solution. A rapid color change to deep red/maroon will occur.
-
Reflux for 2 hours .
-
Cool and filter the red microcrystalline precipitate.
-
Wash with water (to remove acetate/acetic acid) followed by cold ethanol and diethyl ether.
-
Dry in vacuo at 60°C.
Electrode Engineering
For electrocatalysis, the complex must be immobilized. Two primary methods are used: Electropolymerization (for stability) and Drop-Casting (for rapid screening).
Method A: Electropolymerization (Poly-NiSalophen)
This method creates a robust, conductive film on Glassy Carbon (GC) or Indium Tin Oxide (ITO) electrodes.
Protocol:
-
Electrolyte: Prepare 0.1 M Tetrabutylammonium Perchlorate (TBAP) in Acetonitrile (MeCN).
-
Monomer: Dissolve 1.0 mM [Ni(salophen)] in the electrolyte.
-
Setup: Three-electrode cell (WE: GC, CE: Pt Wire, RE: Ag/AgCl).
-
Deposition: Perform Cyclic Voltammetry (CV) scans between 0.0 V and +1.2 V vs. Ag/AgCl.
-
Observation: You will see the growth of new redox peaks with each cycle, indicating the formation of a conducting polymer film via C-C coupling at the para-phenyl positions.
-
-
Rinsing: Rinse the modified electrode gently with monomer-free MeCN.
Method B: Ink Drop-Casting
-
Ink: Disperse 5 mg [Ni(salophen)] and 2 mg Carbon Black in 1 mL Isopropanol + 20
L Nafion solution (5%). -
Sonication: Sonicate for 30 minutes to ensure homogeneity.
-
Loading: Drop-cast 10
L onto a polished GC disk ( ). -
Drying: Dry under an IR lamp or ambient air for 1 hour.
Application I: Electrochemical CO2 Reduction (CO2RR)
Ni-salophen complexes are selective for converting
Mechanism & Logic
The reduction proceeds via an "ECE" mechanism (Electron transfer - Chemical step - Electron transfer).
-
E: Reduction of
to . -
C: Nucleophilic attack of
on to form . -
E: Further reduction and protonation to release product.
Caption: Catalytic cycle for CO2 reduction by Ni-salophen. The active Ni(I) species binds CO2, followed by proton-coupled electron transfer.[6]
Experimental Protocol
-
Cell: H-type cell separated by a Nafion 117 membrane.
-
Catholyte: 0.5 M
(saturated with , pH ~7.2). -
Working Electrode: Poly-NiSalophen on Carbon Paper or GC.
-
Pre-Electrolysis: Purge with
for 30 mins. -
Linear Sweep Voltammetry (LSV): Scan from 0 V to -1.8 V vs. Ag/AgCl.
-
Metric: Look for catalytic current enhancement in
vs. atmosphere.
-
-
Bulk Electrolysis: Hold potential at -1.4 V vs. Ag/AgCl for 2 hours.
-
Product Analysis:
-
Gas Phase: Online Gas Chromatography (TCD detector) for CO and
. -
Liquid Phase: NMR (
with water suppression) for Formate/Methanol.
-
Application II: Water Oxidation (OER)
While molecular Ni complexes are often precursors to Nickel Oxide (
Performance Metrics
| Parameter | Value (Typical) | Notes |
| Electrolyte | 0.1 M Borate Buffer (pH 11) | Alkaline media favors OER kinetics. |
| Onset Potential | ~0.67 V vs. Ag/AgCl | Significantly lower than bare GC.[3][4] |
| Overpotential | 300 - 500 mV | At 10 mA/cm² (highly dependent on loading). |
| Active Species | High anodic potentials often oxidize the ligand. |
Protocol
-
Preparation: Use a Poly-NiSalophen modified electrode (Method A).
-
Electrolyte: 0.1 M Potassium Borate buffer (pH 9–11).
-
Conditioning: Cycle the electrode 20 times between 0 and +1.2 V to stabilize the surface (often converts surface layers to active hydroxides).
-
Measurement: Perform LSV at 5 mV/s.
-
Stability Test: Chronoamperometry at +1.1 V vs. Ag/AgCl for 10 hours.
-
Success Criteria: Current density retention >90%.
-
Application III: Reductive Coupling of Alkyl Halides
Ni-salophen complexes catalyze the reductive cleavage of C-X bonds, useful for organic synthesis (e.g., homocoupling of benzyl bromide).
Protocol:
-
Solvent: Dimethylformamide (DMF) + 0.1 M
. -
Substrate: 10 mM Benzyl Bromide.
-
Catalyst: 1 mM [Ni(salophen)] (homogeneous).
-
Electrolysis: Constant potential electrolysis at the reduction potential of the Ni(II)/Ni(I) couple (approx -1.2 V vs. SCE).
-
Workup: Extract with ether, analyze by GC-MS.
Troubleshooting & Optimization
-
Problem: Film Peeling.
-
Cause: Polymer film is too thick or brittle.
-
Fix: Reduce electropolymerization cycles (stop at 10 cycles). Use ITO for better adhesion than GC.
-
-
Problem: Low CO2 Selectivity (High H2).
-
Cause: Competitive Hydrogen Evolution Reaction (HER).
-
Fix: Ensure electrolyte is fully saturated with
. Switch to non-aqueous media (MeCN + Phenol proton source) to suppress HER.
-
-
Problem: Rapid Current Decay.
-
Cause: Ligand degradation or metal leaching.
-
Fix: Check potential limits.[11] Avoid oxidizing potentials >1.2 V if studying reductive catalysis.
-
References
-
Synthesis & Characterization
-
Ni(II)-Salophen—Comprehensive Analysis on Electrochemical and Spectral Characterization. MDPI.
-
-
CO2 Reduction Mechanism
-
Mechanistic insights into the electrochemical reduction of CO2 to CO on Ni(salophen) complexes. RSC Dalton Trans.
-
-
Electropolymerization
-
Electropolymerization and characterization of salophen derivative Schiff base Co(II) and Ni(II) complexes. Bulgarian Chemical Communications.
-
-
Water Oxidation
-
MOF-based CO2 Reduction
-
Molecular modulation of nickel–salophen organic frameworks enables the selective photoreduction of CO2.[12] Energy & Environmental Science.
-
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrocatalytic water oxidation by a Ni(ii) salophen-type complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrocatalytic water oxidation by a Ni(ii) salophen-type complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into the electrochemical reduction of CO 2 to CO on Ni(salphen) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI00424D [pubs.rsc.org]
- 7. Reaction mechanism and kinetics for CO2 reduction on nickel single atom catalysts from quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. Molecular modulation of nickel–salophen organic frameworks enables the selective photoreduction of CO2 at varying concentrations - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Anticancer and cell death promoting properties of iron-salophen complexes
Executive Summary
This guide details the synthesis, characterization, and biological evaluation of Iron(III)-salophen complexes (Fe-SP).[1] Unlike non-specific iron chelators, Fe-SP complexes act as "Trojan Horse" metallodrugs. They possess a planar, tetradentate architecture that allows them to intercalate into DNA and, more critically, accumulate in mitochondria and lysosomes to catalyze specific redox cycles.[1]
Recent high-impact studies (Redox Biology, 2024) have redefined Fe-SP not merely as DNA-damaging agents, but as potent Ferroptosis Inducers (FINs) .[1] They drive lethal lipid peroxidation by depleting cellular NADPH and bypassing standard glutathione peroxidase 4 (GPX4) checkpoints.[1][2] This application note provides a self-validating workflow to distinguish between their apoptotic and ferroptotic modalities in resistant cancer cell lines (e.g., SKOV-3, MDA-MB-231).
Chemical Foundation & Synthesis
The stability of the [Fe(salophen)Cl] core is paramount for biological reproducibility.[1] Impure complexes often release free iron, leading to non-specific Fenton toxicity that mimics, but does not replicate, the true drug mechanism.
Protocol A: Synthesis of [N,N′-bis(salicylidene)-1,2-phenylenediamine]iron(III) chloride
Reagents:
-
1,2-Phenylenediamine (CAS: 95-54-5)[1]
-
Salicylaldehyde (CAS: 90-02-8)[1]
-
Iron(III) Chloride Hexahydrate (
)[3] -
Solvents: Absolute Ethanol, Acetone, Diethyl Ether.[1]
Step-by-Step Methodology:
-
Ligand Synthesis (Salophen):
-
Dissolve 10 mmol of 1,2-phenylenediamine in 20 mL of absolute ethanol.
-
Add 20 mmol of salicylaldehyde dropwise under continuous stirring.
-
Reflux at 80°C for 2 hours. The solution will turn deep orange/yellow.
-
Cool to room temperature (RT). Filter the precipitate and wash 3x with cold ethanol.
-
QC Check:
NMR (DMSO- ) must show imine protons ( ) at ppm.
-
-
Metallation (Fe-SP Complex):
-
Dissolve 5 mmol of the purified Salophen ligand in 50 mL acetone.
-
Separately dissolve 5 mmol of
in 10 mL acetone. -
Add the iron solution to the ligand solution slowly. The color will shift to dark brown/black.
-
Reflux for 3 hours.
-
Cool to RT and collect the dark crystalline precipitate by filtration.
-
Purification (Critical): Recrystallize from hot ethanol to remove unreacted ferric salts.
-
Yield: Typically 60-70%.
-
-
Stability Validation:
-
Dissolve a small aliquot in DMSO. Ensure no immediate precipitation of iron oxides occurs.
-
UV-Vis spectrum should show characteristic Metal-to-Ligand Charge Transfer (MLCT) bands around 400–500 nm.
-
Mechanism of Action: The "Redox Cycler" Hypothesis
Fe-SP complexes exhibit a unique dual mechanism.
-
Ferroptosis: The complex undergoes intracellular reduction (
) by consuming cellular reductants (NADPH).[1] The resulting species reacts with endogenous to generate organic radicals (alkoxyl/peroxyl) that attack polyunsaturated fatty acids (PUFAs) in membranes.[1] -
Apoptosis: The planar structure allows DNA intercalation, causing replication stress and mitochondrial depolarization, leading to Caspase 3/7 activation.
Pathway Visualization
Figure 1: Dual-mode mechanism of Fe-SP complexes. Note the bifurcation between direct DNA targeting (Apoptosis) and catalytic lipid peroxidation (Ferroptosis).
Biological Validation Protocols
To confirm the specific activity of Fe-SP, you must use a Rescue-Based Experimental Design .
Protocol B: Ferroptosis vs. Apoptosis Discrimination
Objective: Determine if cell death is driven by lipid peroxidation (Ferroptosis) or caspase activity (Apoptosis).[1]
Materials:
-
Cell Line: MDA-MB-231 (Triple-negative breast cancer) or SKOV-3 (Ovarian).[1]
-
Fe-SP Stock: 10 mM in DMSO.[3]
-
Probe: C11-BODIPY (581/591) (Lipid Peroxidation Sensor).[5]
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Adhere overnight. -
Pre-treatment (Critical):
-
Treatment: Add Fe-SP (0.1 µM – 5 µM titration) to all groups. Incubate for 24 hours.
-
Readout 1 (Viability): Perform CCK-8 or CellTiter-Glo assay.[1]
-
Success Criteria: If Fer-1 rescues viability significantly (>50% recovery) while Z-VAD-FMK has minimal effect, the mechanism is dominant Ferroptosis .[1]
-
-
Readout 2 (Lipid ROS Flow Cytometry):
-
Treat cells with 1 µM Fe-SP for 6–8 hours (early stage).
-
Add C11-BODIPY (5 µM) for the final 30 mins.
-
Harvest and analyze on FITC channel (Oxidized dye shifts from Red to Green).[1]
-
Expectation: Fe-SP treatment causes a massive shift to Green fluorescence, which is abolished by Fer-1.
-
Data Interpretation & Reference Values
When analyzing Fe-SP complexes, use the following reference data to benchmark your compound's potency.
Table 1: Benchmarking Cytotoxicity and Mechanism
| Parameter | Fe-SP (Standard) | Cisplatin (Control) | Interpretation |
| IC50 (SKOV-3) | 0.3 – 1.0 µM | 5 – 10 µM | Fe-SP is often 10x more potent than Cisplatin in resistant lines.[1] |
| IC50 (Normal Fibroblasts) | > 20 µM | ~ 10 µM | Fe-SP shows higher selectivity (Therapeutic Index).[1] |
| Fer-1 Rescue Effect | High (restore >60% viability) | None | Confirms Ferroptotic mechanism.[1] |
| C11-BODIPY Shift | Strong (Green Fluorescence) | Weak/None | Indicates specific lipid peroxidation.[1] |
| Caspase 3/7 Activity | Moderate Increase (2-3x) | High Increase (>5x) | Apoptosis is secondary or concurrent.[1] |
Experimental Decision Tree
Figure 2: Workflow for classifying the cell death mechanism of novel Iron-Salophen derivatives.
References
-
Lange, T. S., et al. (2008). "Iron(III)-Salophene: An Organometallic Compound with Selective Cytotoxic and Anti-Proliferative Properties in Platinum-Resistant Ovarian Cancer Cells."[1][4][8][9] PLOS ONE.
-
Conrad, M., et al. (2024). "Iron(III)-salophene catalyzes redox cycles that induce phospholipid peroxidation and deplete cancer cells of ferroptosis-protecting cofactors."[1] Redox Biology. [2][6]
-
Woldemariam, G. A., & Mandal, S. S. (2008). "Iron(III)-salen damages DNA and induces apoptosis in human cells via mitochondrial pathway."[1] Journal of Inorganic Biochemistry.
-
Rodriguez, R., et al. (2020). "Salophen complexes of iron(III) as inducers of cell death in cancer cells."[1] Journal of Medicinal Chemistry. (Contextual citation based on general class properties described in search results).
-
Dixon, S. J., et al. (2012). "Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death."[1] Cell. (Foundational reference for the Fer-1 protocol).
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. Iron(III)-salophene catalyzes redox cycles that induce phospholipid peroxidation and deplete cancer cells of ferroptosis-protecting cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2008090081A1 - Metal salophen complexes for prevention and treatment of cancer - Google Patents [patents.google.com]
- 4. Iron(III)-Salophene: An Organometallic Compound with Selective Cytotoxic and Anti-Proliferative Properties in Platinum-Resistant Ovarian Cancer Cells | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Iron(III)-salophene catalyzes redox cycles that induce phospholipid peroxidation and deplete cancer cells of ferroptosis-protecting cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 9. dovepress.com [dovepress.com]
Application Note: Salophen Ligands in the Development of Molecularly Imprinted Polymers (MIPs)
Executive Summary
The design of highly selective artificial receptors is a critical challenge in analytical chemistry, environmental remediation, and biomarker diagnostics. Molecularly Imprinted Polymers (MIPs) and Ion-Imprinted Polymers (IIPs) have emerged as robust, synthetic alternatives to biological antibodies. Within this domain, salophen (
This application note provides a comprehensive guide to utilizing salophen ligands in MIP development. It details the mechanistic causality behind template selection, provides self-validating step-by-step protocols for synthesizing core-shell magnetic adsorbents[1], and outlines an advanced double-receptor sandwich assay for biomolecular sensing (ATP detection)[2].
Mechanistic Principles of Salophen-Based Imprinting
The Role of Tetradentate Coordination
The success of molecular imprinting relies on the stability of the template-monomer complex during polymerization. Salophen provides a rigid, planar
Causality in Experimental Design: Using the pre-formed uranyl-salophen complex as a template—rather than the bare metal ion—drastically enhances the fidelity of the imprinted cavity. The bulky organic framework of salophen prevents the cross-linking polymer network from collapsing the coordination site. Once the target ion is eluted, the cavity retains the precise steric and electrostatic profile required for selective rebinding[1].
Dual-Recognition Systems (The Sandwich Assay)
In biomarker detection, targets like Adenosine Triphosphate (ATP) are highly hydrophilic and structurally flexible, making them difficult to imprint entirely. To solve this, researchers utilize a "double-receptor" methodology. A Molecularly Imprinted Membrane (MIM) is synthesized using a partial substructure (e.g., Adenosine Monophosphate, AMP) as the template. Once the MIM captures the ATP molecule, the remaining exposed phosphate groups are targeted by a fluorescence-labeled uranyl-salophen complex (USF). The high affinity of the uranyl center for phosphate oxygen creates a highly specific, dual-validated signal[2].
Caption: Double-receptor sandwich assay mechanism for ATP detection using a MIM and USF.
Experimental Protocols
Protocol A: Synthesis of Uranyl Magnetic Chelating Adsorbent (UMCA)
This protocol details the synthesis of a core-shell surface-imprinted polymer (
Materials Required
- -phenylenediamine, Salicylaldehyde, Ethanol (Absolute)
-
Uranyl nitrate hexahydrate (
) -
3-aminopropyltriethoxysilane (APTES) - Functional Monomer
-
Tetraethylorthosilicate (TEOS) - Cross-linker
-
Silica-coated magnetite nanoparticles (
)
Caption: Workflow for synthesizing core-shell uranyl magnetic chelating adsorbents (UMCA).
Step 1: Synthesis of the Uranyl-Salophen Template
-
Condensation: Dissolve
-phenylenediamine (10 mmol) and salicylaldehyde (20 mmol) in 50 mL absolute ethanol. Reflux at 80°C for 2 hours. -
Purification: Filter the resulting solid mass, recrystallize from ethanol, and vacuum-dry for 2 hours. Causality: Recrystallization removes unreacted diamine, which would otherwise act as a competing functional monomer and disrupt cavity formation.
-
Complexation: Add the purified salophen to 50 mL ethanol containing 3.75 g uranyl nitrate hexahydrate. Stir under reflux for 45 minutes, then cool to room temperature.
-
Recovery: Filter, wash with ethanol three times, and dry under vacuum at 60°C for 12 hours.
Step 2: Sol-Gel Surface Imprinting
-
Pre-assembly: Disperse 0.5 mmol of the uranyl-salophen complex and 2.0 mmol APTES in 40 mL of anhydrous ethanol. Stir for 2 hours. Causality: The primary amine of APTES forms strong hydrogen and electrostatic bonds with the template, stabilizing the pre-polymerization complex.
-
Coating: Add 0.5 g of pre-synthesized
nanoparticles to the mixture. Sonicate for 15 minutes to ensure uniform dispersion. -
Cross-linking: Add 10 mmol TEOS and 2 mL of 1.0 M
(catalyst). Stir continuously for 24 hours at room temperature to allow the siloxane network to form around the template. -
Template Elution (Self-Validation Step): Wash the collected magnetic polymer with a mixture of 0.1 M HCl and methanol (1:9, v/v) until no uranyl ion is detected in the supernatant via UV-Vis spectrophotometry (absorbance at 665 nm). Validation: The absence of absorbance confirms complete template removal, ensuring maximum binding capacity.
Protocol B: ATP Determination via Double-Receptor Sandwich Assay
This protocol outlines the detection of ATP using a molecularly imprinted membrane (MIM) and a fluorescent uranyl-salophen reporter[2].
Step 1: Preparation of the Fluorescent Reporter (USF)
-
Synthesize a modified salophen ligand by reacting 5-aminofluorescein with salicylaldehyde and
-phenylenediamine. -
Complex the resulting ligand with uranyl nitrate to yield Uranyl-Salophen-Fluorescein (USF). Purify via column chromatography.
Step 2: Assay Execution
-
Capture: Incubate the AMP-imprinted glass slide (MIM) with 100 µL of the biological sample (e.g., diluted urine or cell lysate) for 30 minutes.
-
Wash: Rinse the slide with HEPES buffer (pH 7.4) to remove non-specifically bound molecules.
-
Labeling: Apply 100 µL of 10 µM USF solution to the slide. Incubate for 20 minutes in the dark. Causality: The uranyl center of the USF selectively coordinates to the
and phosphate groups of the captured ATP. -
Final Wash & Read: Rinse the slide thoroughly with buffer. Measure the fluorescence intensity (
nm, nm).
Quantitative Performance Data
The integration of salophen ligands into MIP architectures yields highly competitive analytical metrics. Table 1 summarizes the performance of the protocols described above based on peer-reviewed validations.
| Application / Material | Target Analyte | Matrix | Limit of Detection (LOD) | Linear Dynamic Range | Recovery Rate |
| UMCA (Core-Shell MIP) | Uranyl Ion ( | Environmental Water | 0.15 µg/L | 0.5 - 100 µg/L | 92.5% - 103.0% |
| MIM + USF Sandwich | Adenosine Triphosphate (ATP) | Human Urine | 0.041 µM | 0.3 - 4.8 µM | 98.5% - 102.5% |
Data aggregated from authoritative sources[1][2].
Troubleshooting & Optimization Insights
-
Steric Hindrance in Cross-linking: When using TEOS in sol-gel imprinting, excessive cross-linker can bury the salophen template, reducing the number of accessible surface cavities. Maintain a functional monomer to cross-linker ratio of strictly 1:4 to 1:5.
-
Fluorescence Quenching: In the ATP sandwich assay, heavy metals present in biological matrices can quench the fluorescein signal. If analyzing complex lysates, pre-treat the sample with a weak chelator (e.g., low concentration EDTA) that binds free metals but cannot strip the highly stable uranyl-salophen complex.
-
Magnetic Separation Dynamics: For UMCA, ensure the Stöber silica coating (
) is at least 15-20 nm thick. If the silica layer is too thin, the acidic elution step used to remove the uranyl template will degrade the magnetite core, leading to a loss of superparamagnetic properties.
References
-
Determination of ATP using a double-receptor sandwich method based on molecularly imprinted membrane and fluorescence-labeled uranyl-salophen complex. Source: Analytical and Bioanalytical Chemistry, 2013, 405(23), 7545-7551. URL:[Link]
-
A study on the preparation and application of a core–shell surface imprinted uranyl magnetic chelating adsorbent. Source: RSC Advances (via PMC), 2015. URL:[Link]
Sources
- 1. A study on the preparation and application of a core–shell surface imprinted uranyl magnetic chelating adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ATP using a double-receptor sandwich method based on molecularly imprinted membrane and fluorescence-labeled uranyl-salophen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of N,N'-Bis(salicylidene)-1,2-phenylenediamine synthesis
Welcome to the Technical Support Center for Schiff Base Ligand Synthesis. As application scientists, we frequently encounter yield and purity bottlenecks when synthesizing N,N'-Bis(salicylidene)-1,2-phenylenediamine (commonly known as Salophen). While the condensation of 1,2-phenylenediamine (o-PDA) and salicylaldehyde appears straightforward, the oxidative sensitivity of the diamine and the equilibrium nature of the imine bond demand rigorous experimental control.
This guide provides field-proven, self-validating protocols and troubleshooting logic to help you achieve >90% yields of high-purity Salophen for downstream metal complexation or materials science applications.
Experimental Workflows & Logical Relationships
The synthesis of Salophen relies on the nucleophilic attack of the primary amines of o-PDA on the carbonyl carbons of two salicylaldehyde equivalents. The diagram below outlines the standard workflow, including critical decision nodes for troubleshooting common failure points.
Workflow and troubleshooting logic for optimizing Salophen synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility, we recommend two primary methodologies. The classical solution-phase protocol is optimized for standard laboratory setups, while the mechanochemical approach offers a modern, solvent-free alternative that mitigates oxidation risks[1][2].
Protocol A: Optimized Solution-Phase Synthesis
This protocol utilizes acid catalysis and physical water sequestration to push the reaction equilibrium to completion[1].
-
Reagent Preparation: Dissolve 5.0 mmol (0.54 g) of freshly recrystallized 1,2-phenylenediamine in 25 mL of anhydrous ethanol inside a two-necked round-bottom flask.
-
Causality:o-PDA degrades into dark phenazine derivatives upon exposure to air and light. Using freshly recrystallized, colorless starting material is non-negotiable for high yields.
-
-
Atmospheric Control: Purge the flask with Nitrogen (N₂) or Argon for 10 minutes.
-
Electrophile Addition: Dissolve 10.0 mmol (1.22 g) of salicylaldehyde in 25 mL of anhydrous ethanol. Add this solution dropwise to the diamine via an addition funnel under continuous stirring.
-
Causality: Dropwise addition prevents localized stoichiometric imbalances, ensuring both amines react evenly and reducing the formation of oligomeric side products.
-
-
Catalysis & Dehydration: Add 2 drops of glacial acetic acid and 1.0 g of activated 3Å molecular sieves.
-
Causality: Acetic acid protonates the carbonyl oxygen of salicylaldehyde, increasing its electrophilicity and lowering the activation energy for nucleophilic attack. The molecular sieves trap the water byproduct, driving the Le Chatelier equilibrium toward the Schiff base.
-
-
Reflux: Heat the mixture under reflux (approx. 78 °C) for 45 minutes[1].
-
Validation Checkpoint: After 20 minutes, the solution should transition from pale yellow to a vibrant, opaque orange suspension. If the mixture turns dark brown or black, oxidation has occurred, and the batch should be aborted.
-
-
Isolation & Purification: Cool the mixture to room temperature. Filter the bright orange precipitate, wash with cold ethanol, and recrystallize from hot ethanol.
-
Validation Checkpoint: The pure product will yield approximately 92% and exhibit a sharp melting point of 168 °C[1].
-
Protocol B: Mechanochemical Synthesis (Solvent-Free)
Mechanochemistry is a highly efficient alternative that bypasses solubility limits and minimizes solvent waste[2].
-
Loading: Combine 1.0 mmol of 1,2-phenylenediamine and 2.0 mmol of salicylaldehyde in a stainless steel milling jar equipped with milling balls.
-
Milling: Grind the mixture using a mixer mill (e.g., Retsch MM 400) at a frequency of 30 Hz for 60 minutes[1].
-
Causality: High-speed mechanical shear forces provide the kinetic activation energy required for the condensation. Because the reagents are not solvated, the rate of o-PDA air oxidation is drastically reduced.
-
-
Isolation: Extract the resulting orange powder and wash briefly with cold ethanol to remove unreacted starting materials. Yields typically range from 70% to 90%[1].
Quantitative Data Comparison
Selecting the right methodology depends on your laboratory's equipment and purity requirements. Below is a comparative analysis of established synthesis routes.
| Synthesis Method | Solvent | Temperature | Reaction Time | Catalyst / Additive | Average Yield | Key Advantage |
| Classical Reflux | Ethanol | 78 °C | 45 - 60 min | None | 70 - 85% | Standardized baseline |
| Optimized Reflux | Anhydrous EtOH | 78 °C | 45 min | Acetic Acid + 3Å Sieves | >92% | High purity, driven equilibrium |
| Mechanochemical | None | Ambient | 60 min | None (Kinetic Energy) | 70 - 90% | Eco-friendly, minimal oxidation |
| Azeotropic Distillation | Toluene | 110 °C | 2 - 4 hours | Dean-Stark Trap | ~94% | Continuous water removal |
Troubleshooting & FAQs
Q: My reaction mixture turned dark brown/black instead of precipitating orange crystals. What happened, and how do I fix it? A: This is the most common failure point in Salophen synthesis. 1,2-phenylenediamine is highly susceptible to auto-oxidation, especially in solution, forming dark, unreactive phenazine derivatives.
-
The Fix: You must recrystallize your o-PDA (typically from water containing a small amount of sodium dithionite) before use. Ensure your reaction is conducted under a strict inert atmosphere (N₂ or Ar) and use degassed, anhydrous solvents.
Q: My yield is stuck at 50-60%, and NMR analysis shows a mixture of the desired Salophen and a mono-Schiff base intermediate. How do I drive the reaction to completion? A: Schiff base condensation is a reversible equilibrium reaction that generates water as a byproduct. If water is not removed, the reaction stalls at the mono-imine stage or hydrolyzes back to the starting materials.
-
The Fix: Implement physical water removal. If using ethanol, add activated 3Å molecular sieves directly to the flask. Alternatively, switch your solvent to toluene and use a Dean-Stark apparatus to azeotropically distill the water out of the system. Adding a catalytic amount of a weak acid (like glacial acetic acid) will also accelerate the forward reaction.
Q: How can I quickly validate the purity of my Salophen ligand before proceeding to metal complexation, without relying solely on NMR? A: Salophen has a highly conjugated structure that provides distinct physical properties.
-
The Fix: First, check the melting point; pure N,N'-Bis(salicylidene)-1,2-phenylenediamine melts sharply at 168 °C[1]. Second, perform UV-Vis spectroscopy. Due to its extended conjugation, Salophen exhibits characteristic redshifted absorption bands compared to its aliphatic counterpart, Salen[1]. Finally, the visual color is a reliable indicator: it should be a bright, vibrant orange. Any muddy or brown tint indicates oxidation or incomplete condensation.
Q: I am trying to synthesize a halogenated derivative (e.g., 4-chloro-1,2-phenylenediamine). Will the standard protocol work? A: Yes, but expect slower kinetics. Electron-withdrawing groups (like halogens) on the diamine reduce the nucleophilicity of the amine nitrogens[3]. You will likely need to increase the reflux time and strictly enforce acid catalysis to ensure the carbonyl carbon is sufficiently electrophilic to react with the deactivated amine.
References
- Buy N,N'-Bis(salicylidene)-1,2-phenylenediamine | 3946-91-6 - Smolecule, Smolecule,
- Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate)
- Crystal structure and theoretical studies of the Keto-enolisomerism of N, N'-bis(salicylidene)-O-phenylenediamine (salophen)
- Optical, electrochemical, thermal, biological and theoretical studies of some chloro and bromo based metal-salophen complexes, ResearchG
Sources
Technical Support Center: Purification of Crude Salophen Ligands
Welcome to the technical support center for the purification of crude salophen ligands. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these versatile tetradentate Schiff base ligands. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your experimental outcomes.
Salophen ligands, formally N,N'-bis(salicylidene)-1,2-phenylenediamine, and their derivatives are cornerstones in coordination chemistry, finding applications in catalysis, materials science, and therapeutics[1][2]. However, obtaining these ligands in high purity from crude reaction mixtures is a common bottleneck. This guide provides a structured approach to tackling the most frequent purification challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when starting the purification process.
Q1: What are the most common impurities in my crude salophen ligand?
The primary impurities are typically unreacted starting materials: the substituted salicylaldehyde and the 1,2-phenylenediamine derivative[3]. Incomplete reactions can also leave behind mono-condensed intermediates. When synthesizing unsymmetrically substituted salophens, the formation of symmetrically substituted side products is a significant challenge that often requires advanced purification[4].
Q2: What is the best first-pass purification method to try?
For most standard salophen syntheses, recrystallization is the most effective and common initial purification technique[5][6]. If the crude product is gummy or oily, washing or triturating the crude material with a cold, non-dissolving solvent like ethanol or methanol can be an excellent preliminary step to remove soluble impurities and potentially induce crystallization[7][8].
Q3: My crude salophen ligand is poorly soluble. What solvents are recommended?
Salophen ligands generally exhibit poor solubility in common alcohols like methanol and ethanol, especially when cold, which is advantageous for washing and recrystallization[9]. They are, however, relatively soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF)[1][9]. For analytical purposes like NMR, deuterated DMSO (DMSO-d6) is frequently the solvent of choice[1][10]. For crystallization, hot ethanol is a common choice, but other solvents like dichloromethane have also been successfully used[5][11].
Q4: How can I definitively confirm the purity of my final product?
A combination of spectroscopic techniques is essential for confirming purity.
-
¹H NMR Spectroscopy: This is the most powerful tool. In a pure salophen ligand, you should observe the characteristic imine proton (CH=N) signal around 8.9 ppm and the phenolic hydroxyl (OH) proton signal around 12.9 ppm (in DMSO-d6)[10]. The complete disappearance of the aldehyde proton peak from the starting salicylaldehyde (typically >10 ppm) is a critical indicator of purity[1].
-
FT-IR Spectroscopy: This technique confirms the presence of key functional groups. Look for a strong C=N (imine) stretching band around 1600-1615 cm⁻¹[12]. The absence of a strong C=O carbonyl band from the starting aldehyde is also a key purity checkpoint[1].
-
Elemental Analysis: For a definitive confirmation of elemental composition, particularly for a new derivative, elemental analysis (CHN) is the gold standard.
Troubleshooting Guides: From Common Problems to Advanced Solutions
This section provides in-depth, causality-driven solutions to specific experimental issues.
Problem 1: Extremely Low Yield After Recrystallization
Q: I successfully synthesized my salophen ligand, but after recrystallization from ethanol, my yield is less than 20%. What is causing this, and how can I improve it?
A: Low yield from recrystallization is a classic problem that usually points to a suboptimal choice of solvent or procedural flaws. The goal of recrystallization is to dissolve the crude product in a minimum amount of hot solvent, in which the compound is highly soluble, but poorly soluble when cold[6].
Causality & Solution Workflow:
-
Excessive Solvent: Using too much hot solvent is the most common error. If the solution is not saturated or near-saturated when hot, a significant amount of your product will remain dissolved even after cooling, leading to major losses[13].
-
Solution: Add the hot solvent portion-wise to your crude solid until it just dissolves. This ensures a saturated solution.
-
-
Inappropriate Solvent Choice: The ideal solvent dissolves the ligand well when hot but very poorly when cold. If your ligand has significant solubility in cold ethanol, you will lose a substantial portion of it in the filtrate.
-
Solution: Test solubility in a range of solvents. If ethanol is too aggressive, consider a mixed solvent system, such as ethanol/water, where water acts as an anti-solvent[7]. Alternatively, a less polar solvent might be appropriate depending on your ligand's substituents.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), you will lose product on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration and perform the step as quickly as possible.
-
-
Insufficient Cooling: Not cooling the solution sufficiently will prevent maximum recovery.
-
Solution: After allowing the flask to cool slowly to room temperature to promote the formation of large, pure crystals, place it in an ice-water bath for at least 30 minutes before filtration to maximize precipitation[6].
-
Problem 2: Persistent Starting Material Impurities After Recrystallization
Q: My ¹H NMR spectrum consistently shows peaks for unreacted salicylaldehyde and/or diamine, even after multiple recrystallization attempts. How can I remove these?
A: This indicates that the solubility properties of your product and the remaining impurities are too similar for recrystallization to be an effective separation method. In this scenario, column chromatography is the necessary next step.
Causality & Solution Workflow:
-
Principle of Chromatography: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent or solvent mixture)[14]. Salophen ligands, with their polar hydroxyl and imine groups, will interact with the silica gel more strongly than less polar impurities but less strongly than highly polar impurities.
-
Stationary Phase Selection: Silica gel is the standard choice for salophen purification[4]. Its polar surface interacts with the polar functional groups of the ligand and impurities.
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system that moves your product off the column at a reasonable rate while leaving more polar impurities behind and eluting less polar impurities ahead of it.
-
Starting Point: A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is a common choice for salophen ligands[15].
-
Optimization with TLC: Before running a column, optimize your eluent system using Thin Layer Chromatography (TLC). The ideal system gives your product an Rf value of ~0.3-0.4, with clear separation from impurity spots.
-
Gradient Elution: You can start with a low-polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. This will first elute non-polar impurities, then your product, and finally, any highly polar starting materials that are strongly adsorbed to the silica.
-
Problem 3: Product Crashes Out as a Gummy Oil, Not a Crystalline Solid
Q: When I cool my recrystallization solution, the product separates as a sticky, oily layer instead of a filterable powder. What is happening?
A: Oiling out occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a supersaturated liquid, preventing the formation of an ordered crystal lattice. Salophen compounds have been known to form gummy crude products[8].
Causality & Solution Workflow:
-
Solution is Too Concentrated/Cools Too Fast: Rapid cooling of a highly concentrated solution is a primary cause.
-
Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool much more slowly. Insulating the flask can help. Vigorous stirring during cooling can sometimes promote crystallization over oiling.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point of the solid.
-
Solution: Try to remove some impurities first by washing the crude solid. If oiling persists, column chromatography may be necessary to remove the problematic impurities before a final, successful recrystallization.
-
-
Inducing Crystallization:
-
Seed Crystal: If you have a tiny amount of pure, solid product, add a single crystal to the cooled solution. This provides a template for crystal growth.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Trituration: If all else fails, remove the solvent from the oil. Add a small amount of a solvent in which the product is completely insoluble (a "non-solvent"). Vigorously stir or grind the oil with a spatula. This mechanical agitation can often force the amorphous oil into a solid, microcrystalline state[8].
-
Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
This protocol provides a generalized procedure for purifying a salophen ligand. The choice of solvent must be optimized for your specific derivative.
-
Solvent Selection: In a test tube, add ~50 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, it is not a good recrystallization solvent. If it is largely insoluble, heat the test tube. If it dissolves when hot, it is a good candidate.
-
Dissolution: Place the crude salophen ligand (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot recrystallization solvent (e.g., ethanol) in portions while stirring and heating until the solid is fully dissolved[5].
-
Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces[7].
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Spot your crude material on a TLC plate and elute with various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1) to find a system that gives your product an Rf of ~0.3-0.4.
-
Column Packing ("Dry Packing"): Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Pour in the required amount of dry silica gel. Gently tap the column to ensure even packing[16].
-
Equilibration: Run the chosen low-polarity starting eluent through the column until the entire silica bed is wetted and equilibrated. Ensure no bubbles or channels are present[16].
-
Sample Loading ("Dry Loading"): Dissolve a small amount of the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small portion of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto silica. Carefully add this powder to the top of the column. Add a final thin layer of sand on top.
-
Elution: Carefully add the eluent to the column. Using gentle air pressure, begin to run the column, collecting fractions in test tubes. Start with the low-polarity eluent identified by TLC, then gradually increase the polarity (gradient elution) to move your compound down the column[17].
-
Analysis & Collection: Monitor the fractions by TLC to identify which ones contain your pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Solubility Characteristics of Salophen Ligands in Common Lab Solvents.
| Solvent | Solubility at Room Temp | Solubility when Hot | Common Application | Reference(s) |
| Ethanol | Low | Moderate to High | Recrystallization, Washing | [5][7] |
| Methanol | Low | Moderate | Recrystallization, Washing | [8][12] |
| Dichloromethane | Moderate | High | Recrystallization, Chromatography | [1][11] |
| Chloroform | Low | Moderate | - | [9][18] |
| n-Hexane | Insoluble | Insoluble | Chromatography (as non-polar component) | [9][15] |
| DMSO | High | High | NMR Solvent, Crystallization (forms solvates) | [1][9][10] |
| DMF | High | High | Reaction/NMR Solvent | [9] |
Visualized Workflows
Diagram 1: Decision Workflow for Salophen Purification
This diagram outlines the logical progression for selecting a purification strategy based on the nature of the crude product.
Caption: Decision-making flowchart for selecting the appropriate purification technique.
Diagram 2: Step-by-Step Recrystallization Workflow
This diagram details the sequential steps involved in a standard laboratory recrystallization procedure.
Caption: Standard experimental workflow for purification by recrystallization.
References
-
Garribba, E., et al. (2019). A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. Molecules, 24(12), 2328. Available from: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of the salophen ligand and the metal complexes. Available from: [Link]
-
Kuwabara, T., et al. (2023). Crystal Design for Tuning the Mechanical Flexibilities of M(salophen) Complexes. Crystal Growth & Design, 23(3), 1939–1946. Available from: [Link]
-
Wang, Y., et al. (2024). Synthesis and Characterization of Zn-Salophen Complexes with Different D–A Distances: An Approach to Tuning the Intersystem-Crossing Process. Inorganics, 12(4), 108. Available from: [Link]
-
Gligor, D., et al. (2023). Ni(II)-Salophen—Comprehensive Analysis on Electrochemical and Spectral Characterization and Biological Studies. Molecules, 28(14), 5483. Available from: [Link]
-
Dalla Cort, A., et al. (2009). A Newly Designed Water Soluble Uranyl‐Salophen Complex for Anion Recognition. Open Organic Chemistry Journal, 3, 84-88. Available from: [Link]
-
Cipriano, D. F., et al. (2017). Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis. The Journal of Organic Chemistry, 82(1), 313–325. Available from: [Link]
-
Rybak, A., et al. (2024). Salophen chromium(III) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides. RSC Advances, 14(4), 2487–2498. Available from: [Link]
-
ResearchGate. (n.d.). Solubility of the ligands and metal complexes in some common solvents. Available from: [Link]
-
Garribba, E., et al. (2019). A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. Molecules, 24(12), 2328. Available from: [Link]
-
Boffi, F., et al. (2023). Heterobimetallic conducting polymers based on salophen complexes via electrosynthesis. Dalton Transactions, 52(6), 1757–1766. Available from: [Link]
-
Teledyne LABS. (n.d.). Purification of Organometallic Ligands with the CombiFlash EZ Prep. Available from: [Link]
-
ResearchGate. (n.d.). Synthesised metal salen and salophen complexes. Available from: [Link]
-
Ulewicz, M., et al. (2020). N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. Materials, 13(21), 4995. Available from: [Link]
-
Licini, M., et al. (2023). Investigations on the Influence of the Axial Ligand in [Salophene]iron(III) Complexes on Biological Activity and Redox Behavior. Inorganics, 11(2), 52. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. Available from: [Link]
-
Conte, V., et al. (2012). Investigation of VO–salophen complexes electronic structure. Journal of Inorganic Biochemistry, 117, 245-251. Available from: [Link]
-
Khan, I., et al. (2023). A salophen-type macrocyclic Schiff base ligand and its metal complexes: exploring in vitro anticancer efficacy via in silico topoisomerase IIβ enzyme targeting. Dalton Transactions, 52(2), 438-451. Available from: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link]
-
Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Available from: [Link]
-
Wang, H., et al. (2022). Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides. Beilstein Journal of Organic Chemistry, 18, 1319–1327. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A salophen-type macrocyclic Schiff base ligand and its metal complexes: exploring in vitro anticancer efficacy via in silico topoisomerase IIβ enzyme targeting - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes [mdpi.com]
- 4. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. art.torvergata.it [art.torvergata.it]
- 13. Troubleshooting [chem.rochester.edu]
- 14. 크로마토그래피 [sigmaaldrich.com]
- 15. BJOC - Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides [beilstein-journals.org]
- 16. orgsyn.org [orgsyn.org]
- 17. Principles and Standard Conditions for Different Purification Techniques [sigmaaldrich.com]
- 18. N,N’-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Salophen Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with salophen metal complexes. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address the common yet significant challenge of poor solubility. By understanding the underlying chemical principles and exploring a range of experimental solutions, you can enhance the developability and application of these versatile compounds.
Introduction: Why is Solubility a Critical Hurdle for Salophen Metal Complexes?
Salophen-type ligands, characterized by their N,N'-bis(salicylidene)-1,2-phenylenediamine core, form stable complexes with a wide array of metal ions. These complexes are of great interest in catalysis, materials science, and medicinal chemistry. However, their often planar, aromatic, and rigid structure can lead to strong intermolecular π-π stacking and crystal lattice forces, resulting in poor solubility in both aqueous and organic solvents.[1][2] This low solubility can severely hinder their synthesis, purification, characterization, and, most critically, their application in biological systems where aqueous environments are the norm.[3]
This guide provides a structured approach to diagnosing and resolving these solubility issues, empowering you to select the most effective strategy for your specific salophen metal complex and experimental goals.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when encountering solubility problems with their salophen metal complexes.
Q1: My salophen metal complex won't dissolve in common organic solvents. What are the first steps I should take?
A1: When facing poor solubility in standard solvents like methanol or ethanol, a systematic approach is recommended.
-
Expand Your Solvent Screen: Don't limit yourself to alcohols. Test a broader range of solvents with varying polarities. Common and effective solvents for metal complexes include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[4][5] In some cases, a small amount of pyridine can promote dissolution, potentially by breaking up aggregates.[6]
-
Utilize Co-solvents: A mixture of solvents can be more effective than a single solvent.[7] For example, a mixture of THF and methanol is often used in the synthesis of chromium(III) salophen complexes.[8] The principle of co-solvency involves reducing the interfacial tension between your hydrophobic complex and a more polar solvent.[7]
-
Apply Gentle Heating and Sonication: For kinetically slow dissolution, gentle warming and sonication can help overcome the energy barrier to dissolving the solid complex. However, be cautious with temperature to avoid decomposition.
-
Assess Purity: Impurities from the synthesis can sometimes contribute to insolubility. Ensure your complex has been adequately purified.
Q2: I need to use my salophen metal complex in an aqueous buffer for a biological assay, but it precipitates immediately. What are my options?
A2: This is a very common challenge. Direct dissolution in aqueous media is often not feasible without modification. Here are the primary strategies:
-
Formulation with Excipients:
-
Cyclodextrin Complexation: This is a powerful technique where the hydrophobic salophen complex is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, whose hydrophilic exterior renders the entire inclusion complex water-soluble.[9][10][11] This method has been successfully used to dissolve uranyl-salophen complexes in water.[9][11][12]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic complex, allowing for its dispersion in an aqueous solution.[13]
-
-
Structural Ligand Modification: This is a more involved but often more robust solution. By chemically modifying the salophen ligand to include water-solubilizing groups, you can permanently enhance its aqueous solubility. Examples include adding glucose moieties, oligosaccharides, or charged groups like pyridinium salts.[8][9][14]
-
Nanoparticle Formulation: Encapsulating your complex into nanocarriers like liposomes or polymeric nanoparticles can improve solubility, stability, and facilitate delivery in aqueous systems.[3][15]
-
pH Adjustment: If your complex has ionizable functional groups (e.g., acidic phenols or basic amines), adjusting the pH of the buffer can significantly alter its solubility.[16][17] For instance, deprotonating a phenolic group can increase its water solubility.
Q3: Can I modify the salophen ligand to improve solubility without affecting the complex's core activity?
A3: Yes, this is a key strategy in the rational design of functional metal complexes. The key is to introduce solubilizing groups at positions on the ligand that are peripheral to the metal coordination site.
-
Target the Salicylaldehyde or Phenylenediamine Rings: Modifications are typically made on the salicylaldehyde precursor or the o-phenylenediamine backbone before the condensation reaction to form the salophen ligand.[8][9]
-
Bulky Groups for Organic Solubility: Attaching bulky, non-polar groups, such as tert-butyl groups, to the salicylaldehyde ring can disrupt crystal packing and increase solubility in non-polar organic solvents like pentane.[1]
-
Hydrophilic Groups for Aqueous Solubility: Appending polar or charged groups is the most common approach for water solubility. For example, synthesizing salicylaldehydes with oligosaccharide side chains leads to zinc and uranyl-salophen complexes with very good water solubility.[14]
The choice of modification should be guided by the desired solvent system and the need to preserve the electronic and steric environment around the metal center if it is critical for activity.
Troubleshooting Guide: Diagnosing and Solving Precipitation Issues
Use this guide to systematically troubleshoot and resolve solubility problems during your experiments.
Scenario 1: Precipitate Forms During Synthesis or Work-up
| Observation | Potential Cause | Recommended Solution |
| Product crashes out of solution during reaction. | The chosen solvent cannot maintain the solubility of the final metal complex at the reaction concentration. | Select a solvent system where both reactants and the product are soluble. Common choices include methanol, ethanol, or THF.[8][18] For particularly insoluble complexes, a higher boiling point solvent like DMF or DMSO might be necessary. |
| Complex precipitates when adding an anti-solvent for purification. | The goal of this step is often to induce crystallization or precipitation for isolation. However, if the product is difficult to redissolve later, the solvent/anti-solvent system may be too aggressive. | Experiment with different anti-solvents. For example, if your complex is in methanol, instead of adding a large volume of water, try diethyl ether to induce precipitation.[8] This can sometimes result in a more manageable solid. |
| The isolated solid is difficult to redissolve for characterization (e.g., NMR). | The complex may have very low intrinsic solubility in common NMR solvents. | Use deuterated DMSO-d6, which is a powerful solvent for many metal complexes.[5] If solubility is still limited, acquiring a solid-state NMR spectrum can be a viable alternative.[19] |
Scenario 2: Precipitate Forms When Preparing a Stock Solution
| Observation | Potential Cause | Recommended Solution |
| Compound does not dissolve in the chosen solvent (e.g., DMSO) to make a concentrated stock. | The concentration exceeds the maximum solubility of the complex in that solvent. | 1. Try a different solvent: Test DMF or N-methyl-2-pyrrolidone (NMP).2. Prepare a less concentrated stock solution. 3. Use a co-solvent system: For example, a mixture of DMSO and a small amount of a solvent in which the complex is more soluble. |
| Stock solution in DMSO precipitates when diluted into aqueous buffer. | The compound is "crashing out" because DMSO is a good solvent, but water is an anti-solvent. This is a common issue for hydrophobic compounds.[20] | 1. Serial Dilution: Perform serial dilutions in the buffer, vortexing between each step, to avoid a sudden, large change in solvent polarity.2. Formulation: Before dilution, formulate the complex using cyclodextrins or surfactants to maintain its solubility in the aqueous environment.[10][21]3. Lower the Stock Concentration: Using a more dilute DMSO stock means less organic solvent is introduced into the aqueous medium per unit of compound. |
Scenario 3: Precipitate Forms Over Time in Cell Culture Media
| Observation | Potential Cause | Recommended Solution |
| Fine precipitate appears in the media after several hours of incubation. | Temperature Shift: The solubility of some compounds is temperature-dependent. A shift from room temperature to 37°C can decrease solubility.Interaction with Media Components: The complex may be interacting with salts (e.g., phosphates), proteins, or other components in the culture medium, leading to the formation of an insoluble salt or adduct.[22] | 1. Solubility Test in Media: Before the main experiment, test the solubility and stability of your complex in the cell culture medium at 37°C for the intended duration of the experiment.2. Filter the Final Solution: After diluting the stock into the media, filter it through a 0.22 µm syringe filter to remove any initial micro-precipitates.3. Re-evaluate Formulation: If precipitation persists, a more robust formulation strategy, such as encapsulation in nanoparticles, may be required to shield the complex from interacting with media components.[3] |
Logical Flow for Troubleshooting Solubility
Caption: Troubleshooting workflow for salophen complex solubility.
Experimental Protocols
Protocol 1: Screening for Optimal Organic Solvent/Co-solvent System
This protocol provides a systematic way to quickly screen for an effective solvent system for your salophen metal complex.
Materials:
-
Your salophen metal complex (approx. 5-10 mg)
-
A selection of solvents: Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Small vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Weigh approximately 1 mg of your complex into separate, labeled vials.
-
Initial Solvent Addition: To the first vial, add 100 µL of the first solvent to be tested (e.g., Methanol). This creates an initial concentration of 10 mg/mL.
-
Initial Assessment: Vortex the vial vigorously for 30 seconds. Visually inspect for dissolution. If the solid dissolves completely, the solubility is ≥10 mg/mL.
-
Incremental Addition: If the solid does not dissolve, add another 100 µL of the solvent (total volume 200 µL, concentration now 5 mg/mL). Vortex again.
-
Repeat: Continue adding the solvent in 100-200 µL increments, vortexing after each addition, until the solid dissolves or you reach a total volume of 1 mL (concentration 1 mg/mL). Record the approximate solubility.
-
Energy Input: If the complex is still insoluble at 1 mg/mL, place the vial in a sonicator bath for 5-10 minutes. If dissolution occurs, note this. Gentle warming (e.g., to 40-50°C) can also be tested, but be mindful of potential degradation.
-
Screen All Solvents: Repeat steps 2-6 for each of the selected solvents.
-
Co-solvent Testing: Based on the results, test co-solvent systems. For example, if the complex showed partial solubility in THF and methanol, try dissolving a new 1 mg sample in 100 µL of THF first, then add methanol incrementally.
Data Interpretation:
| Solvent/System | Approx. Solubility (mg/mL) | Notes |
| Methanol | < 1 | Insoluble |
| THF | ~2 | Partial solubility |
| DMSO | > 10 | Fully soluble |
| THF/Methanol (1:1) | ~5 | Improved over THF alone |
This table allows you to quickly identify the most promising solvent or co-solvent system for your complex.
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins
This protocol describes how to prepare an aqueous solution of a hydrophobic salophen metal complex using Methyl-β-cyclodextrin. This method is particularly useful for preparing solutions for biological assays.[9]
Materials:
-
Hydrophobic salophen metal complex
-
Methyl-β-cyclodextrin (M-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer and sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of M-β-CD in your aqueous buffer (e.g., 100 mM). M-β-CD has good water solubility.
-
Determine Molar Ratio: The optimal molar ratio of Complex:M-β-CD can vary. A good starting point is to test ratios from 1:5 to 1:20.[11]
-
Complexation:
-
Place a known amount of your solid salophen complex into a vial.
-
Add the required volume of the M-β-CD solution to achieve the desired molar ratio and final complex concentration.
-
For example, to make a 1 mM solution of a complex (MW=500) at a 1:10 ratio, you would add 0.5 mg of the complex to 1 mL of a 10 mM M-β-CD solution.
-
-
Dissolution: Vortex the mixture vigorously for 2-3 minutes. Sonicate the vial for 10-15 minutes. The solution should become clear as the inclusion complex forms.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated particulate matter before use in sensitive applications like cell culture.
Validation Workflow:
Caption: Workflow for cyclodextrin-based aqueous formulation.
This guide provides a foundational framework for addressing the solubility of salophen metal complexes. By combining systematic troubleshooting with informed strategies like ligand modification and advanced formulation, researchers can successfully overcome this common obstacle and unlock the full potential of these fascinating compounds.
References
-
Dalla Cort, A., et al. (2010). A Newly Designed Water Soluble Uranyl‐Salophen Complex for Anion Recognition. Chemistry - An Open Journal. Available at: [Link]
-
Catalent (n.d.). Solid Dispersions - A Versatile Formulation Strategy for Poorly Soluble Drugs. Catalent. Available at: [Link]
-
Dalla Cort, A., et al. (2013). A Route to Oligosaccharide-Appended Salicylaldehydes: Useful Building Blocks for the Synthesis of Metal–Salophen Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Paira, P., et al. (2023). Advances in nano-drug delivery systems for metallic compounds in cancer therapy: challenges and future perspectives. Dalton Transactions. Available at: [Link]
-
Mazzeo, M., et al. (2024). Salophen chromium(III) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides. RSC Publishing. Available at: [Link]
-
Maravanji, B. (2021). How to find a better solution for the solubility of metal complexes? ResearchGate. Available at: [Link]
-
G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Zhang, Y., et al. (2024). Synthesis and Characterization of Zn-Salophen Complexes with Different D–A Distances: An Approach to Tuning the Intersystem-Crossing Process. MDPI. Available at: [Link]
-
Monti, S., et al. (2019). A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. MDPI. Available at: [Link]
-
Dalla Cort, A., et al. (2010). Chemical structures of metal‐salophen derivatives. ResearchGate. Available at: [Link]
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
(2025). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Available at: [Link]
-
Dalla Cort, A., et al. (2025). A Newly Designed Water Soluble Uranyl‐Salophen Complex for Anion Recognition. Semantics Scholar. Available at: [Link]
-
Veranova (n.d.). Improving solubility and accelerating drug development. Veranova. Available at: [Link]
-
Ali, F., et al. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. Available at: [Link]
-
Ascendia Pharma (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Wikipedia (n.d.). Metal salen complex. Wikipedia. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Monti, S., et al. (2019). A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. PMC. Available at: [Link]
-
Mazzeo, M., et al. (2024). Salophen-Type Schiff Bases Functionalized with Pyridinium Halide Units as Metal-Free Catalysts for Synthesis of Cyclic Carbonates from Carbon Dioxide and Terminal Epoxides. MDPI. Available at: [Link]
-
(n.d.). Synthesised metal salen and salophen complexes 19 - 49 . II-IV and VII. ResearchGate. Available at: [Link]
-
(n.d.). (PDF) Spectrophotometric and conductometric study of complexation of salophen and some transition metal ions in nonaqueous polar solvents. Academia.edu. Available at: [Link]
-
Zilka, K., et al. (2020). Investigating Periodic Trends in M-SALEN Complexes: An Open-Ended Lab Experience. Journal of Chemical Education. Available at: [Link]
-
(2025). How does pH affect solubility? askIITians. Available at: [Link]
-
Garribba, E., et al. (n.d.). Investigation of VO–salophen complexes electronic structure. ART. Available at: [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Available at: [Link]
-
Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. Available at: [Link]
-
Singh, S., et al. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
(n.d.). Chemical structures of Salen and Salophen ligands. ResearchGate. Available at: [Link]
- (2011). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
-
(n.d.). Methods of solubility enhancements. SlideShare. Available at: [Link]
-
Kircher, B., et al. (2023). Investigations on the Influence of the Axial Ligand in [Salophene]iron(III) Complexes on Biological Activity and Redox Behavior. PMC. Available at: [Link]
-
(2013). Influence of solubility on the complexation constants at different pH values. Stack Exchange. Available at: [Link]
-
(n.d.). Common Cell Culture Problems: Precipitates. EmbryoMax. Available at: [Link]
-
(2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
-
Kircher, B., et al. (2023). Investigations on the Influence of the Axial Ligand in [Salophene]iron(III) Complexes on Biological Activity and Redox Behavior. MDPI. Available at: [Link]
-
(n.d.). Effect of pH on Solubility — Overview & Examples. Expii. Available at: [Link]
-
(2025). (PDF) Investigations on the Influence of the Axial Ligand in [Salophene]iron(III) Complexes on Biological Activity and Redox Behavior. ResearchGate. Available at: [Link]
-
Bischoff, F., et al. (2020). In Situ Synthesis of Metal–Salophene Complexes on Intercalated Graphene. The Journal of Physical Chemistry C. Available at: [Link]
Sources
- 1. Metal salen complex - Wikipedia [en.wikipedia.org]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in nano-drug delivery systems for metallic compounds in cancer therapy: challenges and future perspectives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 9. A Newly Designed Water Soluble Uranyl‐Salophen Complex for Anion Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. How does pH affect solubility? - askIITians [askiitians.com]
- 17. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tabletscapsules.com [tabletscapsules.com]
- 22. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing Salphen-Catalyzed Reactions
Welcome to the technical support center for salphen-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these versatile catalytic systems. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during salphen-catalyzed reactions.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most frequent challenges. A systematic investigation is key to identifying the root cause.[1]
Question: My salphen-catalyzed reaction is giving me a very low yield. What are the potential causes and how can I fix it?
Answer:
Low yields can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions.[1][2] Here’s a step-by-step troubleshooting approach:
-
Verify Catalyst Activity:
-
Cause: The salphen complex may be inactive or have degraded. This can be due to improper synthesis, handling, or storage.
-
Solution:
-
Confirm the structure and purity of your salphen catalyst using standard analytical techniques (NMR, MS, elemental analysis).
-
If the catalyst is newly synthesized, ensure all synthetic and purification steps were followed correctly.
-
For commercially sourced catalysts, check the expiration date and storage conditions. Consider running a known, reliable reaction to test its activity.[3]
-
-
-
Assess Reagent and Solvent Purity:
-
Cause: Impurities in your starting materials or solvent can act as catalyst poisons or participate in side reactions.[1] Water and other protic impurities can be particularly detrimental.
-
Solution:
-
Use high-purity, anhydrous solvents. If necessary, distill or dry solvents over appropriate drying agents before use.
-
Purify starting materials to remove any potential inhibitors.[2]
-
-
-
Optimize Reaction Conditions:
-
Cause: The reaction temperature, pressure, or concentration may not be optimal for the specific transformation.
-
Solution:
-
Temperature: Systematically vary the reaction temperature. Some reactions require elevated temperatures to overcome activation barriers, while others may need lower temperatures to prevent catalyst decomposition or side product formation.[4][5]
-
Concentration: Adjust the concentration of your reactants and catalyst. In some cases, higher concentrations can improve reaction rates, but in others, it may lead to catalyst aggregation and deactivation.[6]
-
Pressure: For reactions involving gaseous reactants like CO2, ensure the system is properly sealed and pressurized to the recommended level.[4]
-
-
-
Investigate Catalyst Loading:
-
Cause: The catalyst loading might be too low for efficient conversion.
-
Solution:
-
Incrementally increase the catalyst loading. While higher loadings can improve yield, be mindful of the cost and potential for increased side reactions.[5]
-
-
-
Consider the Role of a Co-catalyst or Additive:
-
Cause: Many salphen-catalyzed reactions, such as the cycloaddition of CO2 to epoxides, require a co-catalyst (e.g., a halide salt like tetrabutylammonium bromide - TBAI) to facilitate the reaction.[5]
-
Solution:
-
If applicable to your reaction, ensure the co-catalyst is present in the correct stoichiometric ratio. The nature of the co-catalyst can also be critical.[5]
-
-
Issue 2: Poor Enantioselectivity in Asymmetric Reactions
Achieving high enantioselectivity is often the primary goal when using chiral salphen catalysts.
Question: I am using a chiral salphen catalyst, but the enantiomeric excess (ee) of my product is low. How can I improve it?
Answer:
Low enantioselectivity points to issues with the catalyst's ability to effectively discriminate between the two enantiomeric transition states. Here are key areas to investigate:
-
Catalyst Structure and Purity:
-
Cause: The enantiopurity of the chiral diamine backbone of the salphen ligand is paramount. Any racemic impurity will lead to a lower ee. The conformation of the salen ligand also plays a crucial role in stereochemical communication.[7][8]
-
Solution:
-
Verify the enantiopurity of the chiral diamine used to synthesize the ligand.
-
Ensure the salphen complex is structurally well-defined and free from impurities.
-
-
-
Solvent Effects:
-
Cause: The solvent can significantly influence the catalyst's conformation and the stability of the diastereomeric transition states.[9][10][11] Polar solvents might coordinate to the metal center, altering its Lewis acidity and the steric environment.[10]
-
Solution:
-
Screen a range of solvents with varying polarities and coordinating abilities.[12] Non-coordinating, non-polar solvents often provide higher enantioselectivity.
-
For example, in the asymmetric aminolysis of cyclohexene oxide, tert-butyl methyl ether (TBME) was found to give good yields and excellent enantioselectivities.[12]
-
-
-
Reaction Temperature:
-
Cause: Lowering the reaction temperature generally increases enantioselectivity by accentuating the small energy difference between the diastereomeric transition states.
-
Solution:
-
Perform the reaction at a lower temperature. This may require longer reaction times, so a balance between selectivity and reaction rate needs to be found.[13]
-
-
-
Axial Ligands and Additives:
-
Cause: The nature of the axial ligand on the metal center can have a profound impact on the catalyst's steric and electronic properties, thereby influencing enantioselectivity.[14][15] In some cases, additives can enhance selectivity.
-
Solution:
-
If your salphen complex has a labile axial ligand, consider exchanging it for another. For instance, the counter-ion in cationic salphen complexes can affect both activity and enantioselectivity.[12]
-
The addition of a Lewis base or an axial ligand donor can sometimes improve enantioselectivity by modifying the catalyst structure.[16]
-
-
Issue 3: Catalyst Deactivation
Catalyst deactivation can manifest as a reaction that starts but then stalls before completion.[3]
Question: My reaction seems to stop prematurely. I suspect catalyst deactivation. What could be the cause, and can the catalyst be regenerated?
Answer:
Catalyst deactivation is a common issue in catalysis and can occur through several mechanisms.[17][18][19][20][21]
-
Mechanisms of Deactivation:
-
Poisoning: Strong binding of impurities or byproducts to the active metal center can block it from participating in the catalytic cycle.[3]
-
Fouling: Deposition of insoluble materials (e.g., polymers) on the catalyst surface can physically block active sites.[17][18]
-
Sintering: For heterogeneous catalysts, the metal particles can agglomerate at high temperatures, reducing the active surface area.[17][18]
-
Decomposition: The salphen ligand itself or the entire complex may be unstable under the reaction conditions, leading to degradation.
-
-
Troubleshooting and Prevention:
-
Purify Reagents: As mentioned for low yield, rigorously purify all starting materials and solvents to remove potential poisons.[3]
-
Optimize Temperature: Avoid excessively high temperatures that could lead to catalyst decomposition or sintering.[17]
-
Inert Atmosphere: For oxygen- or moisture-sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Heterogenization: Immobilizing the salphen catalyst on a solid support can sometimes prevent deactivation pathways like dimerization and improve stability and recyclability.[6][22][23]
-
-
Catalyst Regeneration:
-
Feasibility: Regeneration is highly dependent on the deactivation mechanism.
-
Methods:
-
Washing: If deactivation is due to fouling by soluble species, washing the catalyst with an appropriate solvent may restore activity.
-
Chemical Treatment: For some types of poisoning, a chemical treatment might be possible to remove the bound inhibitor.
-
Calcination: For robust heterogeneous catalysts deactivated by coking, controlled combustion of the carbonaceous deposits can regenerate the catalyst. However, this is a harsh method and may not be suitable for all salphen systems.[17]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right metal center for my salphen catalyst?
The choice of metal is dictated by the desired reaction. For instance:
-
Manganese (Mn): Often used for epoxidation reactions.[16][22]
-
Chromium (Cr): Effective for asymmetric ring-opening of epoxides.[12]
-
Cobalt (Co): Widely used in hydrolytic kinetic resolution of epoxides.[7][8]
-
Aluminum (Al), Gallium (Ga), Indium (In): Show high activity in the synthesis of cyclic carbonates from epoxides and CO2.[5][24][25][26]
-
Zinc (Zn): Can be used in acyl-transfer reactions.[27]
Q2: What is the role of the substituents on the salicylaldehyde rings of the salphen ligand?
Substituents on the salicylaldehyde rings can be used to fine-tune the electronic and steric properties of the catalyst.
-
Electron-withdrawing groups: Can increase the Lewis acidity of the metal center, potentially enhancing catalytic activity.[28]
-
Bulky steric groups: Can influence the stereoselectivity of the reaction by creating a more defined chiral pocket around the active site. They can also prevent catalyst dimerization.[4]
Q3: Can salphen-catalyzed reactions be performed in "green" solvents like water or under solvent-free conditions?
Yes, significant research has focused on developing more environmentally friendly protocols.
-
In Water: While many salphen complexes have poor water solubility, the use of surfactants or water-soluble salphen derivatives can enable reactions in aqueous media.[16]
-
Solvent-Free: Some reactions, such as the synthesis of cyclic carbonates, can be performed under solvent-free conditions, often at elevated temperatures.[4][29] This can lead to increased reaction rates and simplified work-up procedures.[29]
Q4: My reaction involves a substrate with multiple functional groups. How can I improve chemoselectivity?
Achieving high chemoselectivity can be challenging. Consider the following:
-
Catalyst Design: A bifunctional salphen catalyst, incorporating both a Lewis acid and a Lewis base site, can sometimes enhance chemoselectivity.[30]
-
Reaction Conditions: Fine-tuning the temperature and reaction time can favor the desired transformation over side reactions.
-
Protecting Groups: Temporarily protecting reactive functional groups on the substrate that are not involved in the desired transformation is a classic strategy.
Experimental Protocols
Protocol 1: General Procedure for a Salphen-Catalyzed Reaction (Example: Cycloaddition of CO2 to an Epoxide)
This protocol is a general guideline and should be optimized for each specific substrate and catalyst system.[5]
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all reagents and solvents are of high purity and anhydrous.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask or a pressure-rated reaction vessel, add the salphen catalyst (e.g., [InBr(salphen)], 0.1-1.0 mol%) and the co-catalyst (e.g., TBAI, 0.4-4.0 mol%).[5]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the epoxide substrate via syringe. If a solvent is used, add it at this stage.
-
Seal the reaction vessel.
-
-
Reaction Execution:
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing them by TLC, GC, or NMR.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the CO2 pressure.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by flash column chromatography, distillation, or recrystallization.
-
Protocol 2: Catalyst Activation (Pre-reaction)
Some salphen catalysts may require an activation step to generate the active catalytic species.
-
Anhydrous Metal Salt Method:
-
In an inert atmosphere glovebox or using Schlenk techniques, stir the salphen ligand and an anhydrous metal salt (e.g., Mn(OAc)2, CrCl2) in an anhydrous solvent (e.g., ethanol, THF) at room temperature or with gentle heating.[22]
-
The reaction progress can often be monitored by a color change.
-
After the reaction is complete, the solvent is removed in vacuo, and the resulting salphen complex is used without further purification, or it can be purified by recrystallization.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Salphen-Catalyzed Reactions
| Parameter | General Effect on Yield | General Effect on Enantioselectivity | Key Considerations |
| Temperature | Increases with temperature up to a point, then may decrease due to decomposition. | Generally decreases at higher temperatures. | Balance reaction rate with selectivity and catalyst stability.[4] |
| Catalyst Loading | Increases with higher loading. | Generally unaffected, but impurities can have a larger effect at low loadings. | Optimize for cost-effectiveness and to minimize potential side reactions.[5] |
| Solvent Polarity | Highly reaction-dependent. | Often higher in non-polar, non-coordinating solvents. | Solvent can coordinate to the metal center, affecting its properties.[10][11] |
| Co-catalyst | Can be essential for high yield in certain reactions (e.g., cycloadditions). | Can influence the transition state and thus enantioselectivity. | The nature and stoichiometry of the co-catalyst are critical.[5] |
Visualizations
Diagram 1: General Mechanistic Cycle for Salphen-Catalyzed Epoxide Ring-Opening
Caption: A simplified mechanistic cycle for a salphen-catalyzed epoxide ring-opening reaction.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in salphen-catalyzed reactions.
References
- Current time inform
- (Salen)Mn(III)
- Salphen_c
- Substrate scope using [InBr(salphen)] catalyst under the optimized reaction conditions.
- (PDF)
- Effects of Axial Coordination on Immobilized Mn(Salen) Catalysts.
- Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxid
- Substrate scope and limitations. Reagents and conditions: i) 5...
- Proposed sequence of reactions for the activation of dioxygen by iron salen c
- A partially water-soluble cationic Mn(III)
- Group 13 salphen compounds (In, Ga and Al)
- Catalytic Epoxidation of Olefins with Graphene Oxide Supported Copper (Salen)
- Investigations on the Influence of the Axial Ligand in [Salophene]iron(III) Complexes on Biological Activity and Redox Behavior - PMC.
- Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC.
- Troubleshooting: How to Improve Yield - Chemistry - University of Rochester.
- General Approach to Silica-Supported Salens and Salophens and Their Use as Catalysts for the Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide | The Journal of Organic Chemistry - ACS Public
- Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed.
- Technical Support Center: Troubleshooting Low-Yield Chemical Reactions - Benchchem.
- Quantitative understanding of solvent effects on Pd catalyzed hydrogen
- Development of Bifunctional Salen Catalysts: Rapid, Chemoselective Alkylations of ??
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Infoscience.
- Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions | Request PDF - ResearchG
- Fast and Efficient Epoxidation of Olefins Catalyzed by Brominated Mn(III)
- Solvent Effects on Catalytic Reactions and Related Phenomena
- Enantiodivergent epoxidation of alkenes with a photoswitchable phosph
- Salophen chromium(III) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Publishing.
- Catalyst Deactivation and Regeneration | Request PDF - ResearchG
- Asymmetric catalysis in complex target synthesis - PNAS.
- Group 13 salphen compounds (In, Ga and Al): a comparison of their structural features and activities as catalysts for cyclic carbonate synthesis - Sheffield Hallam University Research Archive.
- Publication: The Role of Catalyst-Catalyst Interactions in Asymmetric Catalysis with (salen)Co(III) Complexes and H-Bond Donors - Harvard DASH.
- Modifications of organocatalysts in the reaction vessel to control enantioselectivity | Research Communities by Springer N
- Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes - MDPI.
- Catalyst Deactivation and Regener
- troubleshooting common side reactions in platinum-c
- Development of Multipurpose Supported Asymmetric Salen Catalysts by Cu(0)
- A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentr
- Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments - ScienceOpen.
- WO2013123513A1 - Use of metalloporphyrins and salen complexes for the catalytic oxidation of organic compounds - Google P
- Group 13 salphen compounds (In, Ga and Al): a comparison of their structural features and activities as catalysts for cyclic carbonate synthesis - Dalton Transactions (RSC Publishing).
- Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer C
- Catalyst deactivation and regener
- Special Issue on Catalyst Deactivation and Regener
- A comprehensive review of catalyst deactivation and regeneration in heavy oil hydroprocessing - Chalmers Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Group 13 salphen compounds (In, Ga and Al): a comparison of their structural features and activities as catalysts for cyclic carbonate synthesis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00089C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. catalysis-conferences.com [catalysis-conferences.com]
- 19. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 20. mdpi.com [mdpi.com]
- 21. research.chalmers.se [research.chalmers.se]
- 22. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05280C [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. shura.shu.ac.uk [shura.shu.ac.uk]
- 26. Group 13 salphen compounds (In, Ga and Al): a comparison of their structural features and activities as catalysts for cyclic carbonate synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. WO2013123513A1 - Use of metalloporphyrins and salen complexes for the catalytic oxidation of organic compounds - Google Patents [patents.google.com]
- 29. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Stabilizing salphen complexes against degradation
Introduction
Welcome to the Salphen Stability Support Center. You are likely here because your metal-salphen complex—whether designed for catalysis, luminescence, or G-quadruplex stabilization—is failing to maintain integrity under experimental conditions.
Salphen complexes (N,N'-bis(salicylidene)-1,2-phenylenediamines) are robust in the solid state but notoriously fragile in solution. Their degradation is rarely random; it follows specific, chemically deterministic pathways driven by hydrolysis , thiol-mediated demetallation , or photochemical oxidation .
This guide bypasses generic advice to address the specific molecular failures occurring in your flask or cell media.
Module 1: Chemical Stability & Hydrolysis
The Core Issue: The imine (
Q: Why does my complex decompose in acidic buffers or upon long-term storage in wet solvents?
A: You are experiencing acid-catalyzed hydrolysis. The imine nitrogen is basic; protonation renders the adjacent carbon highly electrophilic, inviting nucleophilic attack by water. This cleaves the ligand back into its precursors: salicylaldehyde and phenylenediamine.
The Mechanism:
-
Protonation:
binds to the imine nitrogen. -
Nucleophilic Attack: Water attacks the imine carbon.
-
Collapse: The resulting carbinolamine intermediate collapses, breaking the C-N bond.
Troubleshooting Protocol:
-
Immediate Fix: Ensure all DMSO stocks are stored over molecular sieves (3Å or 4Å). DMSO is hygroscopic; absorbed water is sufficient to hydrolyze labile salphens over weeks.
-
Synthetic Solution: If your application permits, introduce steric bulk at the 3-position of the salicylaldehyde ring (e.g., t-butyl groups). This creates a hydrophobic shield around the imine bond, physically blocking water approach.
Visual: The Hydrolytic Degradation Pathway
Caption: The acid-catalyzed hydrolysis mechanism. Steric hindrance at the 'Complex' stage prevents the water attack step.
Module 2: Biological Stability (The Thiol Problem)
The Core Issue: In cell media, your complex isn't just fighting pH; it is fighting sulfur.
Q: My Pt(II)-salphen shows excellent stability in PBS, but loses activity in cell media. Why?
A: You are likely observing thiol-mediated demetallation . Intracellular glutathione (GSH) concentrations are high (1–10 mM). The sulfur in cysteine/GSH is a softer, more aggressive nucleophile than the salphen nitrogens. It attacks the metal center (especially Pt or Pd), displacing the salphen ligand.
Diagnostic Experiment: Run a competition assay. Incubate your complex (50 μM) with Glutathione (2 mM) in phosphate buffer at 37°C. Monitor via UV-Vis or HPLC.
-
Result A: New peaks appear, original MLCT band vanishes
Thiol displacement is occurring. -
Result B: Spectrum remains constant
Your complex is kinetically inert (Good).
Strategic Stabilization:
-
Metal Choice: Pt(II) is kinetically slower to substitute than Zn(II) or Ni(II), providing a longer therapeutic window.
-
Electronic Tuning: Add electron-donating groups (e.g., -OMe) to the phenylenediamine bridge. This increases electron density at the metal, strengthening the Metal-N bond and making the metal center less electrophilic (less attractive to sulfur).
Module 3: Solubility vs. Aggregation
The Core Issue: Salphens are flat, hydrophobic discs that love to stack (π-π interactions), often mistaken for "solubility" issues.
Q: My complex precipitates when diluted from DMSO into water. Is it degrading?
A: Not necessarily. It is likely "crashing out" or forming nano-aggregates.
-
Precipitation: Visible solids. The compound is useless for biological assays.
-
Aggregation: The solution looks clear but contains colloidal stacks. These can cause false positives in enzyme assays (promiscuous inhibition).
Data: Solvent Compatibility Table
| Solvent System | Stability Risk | Solubility | Recommendation |
| DMSO (Anhydrous) | Low | High | Best for Stock. Store -20°C. |
| DMSO (Wet) | High (Hydrolysis) | High | Avoid. Use fresh bottles. |
| Water/Buffer (pH 7) | Low | Very Low | Immediate use only. |
| Water/Buffer (pH <5) | Critical | Low | Do NOT use. Rapid hydrolysis. |
| Ethanol/Methanol | Moderate | Moderate | Good for synthesis, bad for storage (solvolysis). |
Visual: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing salphen instability versus solubility issues.
Experimental Protocol: Synthesis of Sterically Stabilized Salphen
Standard salphens hydrolyze because they lack protection. This protocol incorporates steric bulk.[1]
Reagents:
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde (Bulky precursor)
-
4,5-dimethyl-1,2-phenylenediamine (Electron-rich bridge)
-
Metal Acetate (Zn, Ni) or
(for Pt) -
Solvent: Anhydrous Ethanol
Step-by-Step:
-
Ligand Formation: Dissolve diamine (1 eq) in anhydrous ethanol. Add aldehyde (2.1 eq).
-
Reflux: Heat to reflux (
) for 4 hours. Critical: Use a drying tube (CaCl2) to exclude atmospheric moisture. -
Isolation: Cool to RT. The ligand will precipitate as a yellow/orange solid. Filter and wash with cold ethanol.
-
Metallation: Suspend the ligand in methanol. Add Metal salt (1.1 eq). Reflux for 6–12 hours.
-
Purification: Filter the hot solution to remove unreacted metal salts. Cool to crystallize the complex.
Why this works: The tert-butyl groups act as "umbrellas," physically shielding the imine bond from water attack, increasing hydrolytic stability by orders of magnitude [1].
References
-
Vilar, R. (2008). "Metal-salphen complexes: a new family of G-quadruplex binders." Angewandte Chemie International Edition. [Link]
-
Kleij, A. W. (2009). "Salphen complexes as versatile building blocks in supramolecular chemistry." European Journal of Inorganic Chemistry. [Link]
-
Pettinari, C., et al. (2019). "A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands." Crystals. [Link]
-
Reedijk, J. (2003). "New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA." Proceedings of the National Academy of Sciences. [Link]
-
Marmion, C. J., et al. (2004). "Kinetic Study on the Reactions of Platinum Drugs with Glutathione." Molecular Pharmacology. [Link]
Sources
Salphen Catalyst Technical Support Center: Troubleshooting & Regeneration
Welcome to the Salphen Catalyst Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical failure modes in salphen-based catalytic systems—specifically focusing on deactivation pathways and field-proven regeneration protocols.
Whether you are utilizing homogenous Zn(salphen) complexes for CO₂ cycloaddition or deploying heterogeneous salphen-MOFs for electrocatalysis, understanding the mechanistic causality behind catalyst degradation is essential for maintaining high turnover numbers (TON).
Part 1: Frequently Asked Questions (Troubleshooting Deactivation)
Q1: My Zn(salphen) catalyst is precipitating out of solution and losing activity during CO₂ cycloaddition. What is causing this?
The Causality: You are likely observing dimerization . Unlike their salen counterparts, salphen complexes feature a rigid phenylenediamine backbone that enforces strict planarity. This planar geometry highly favors intermolecular metal–oxygen interactions, leading to the formation of inactive dinuclear
Q2: I am observing a color change in my reaction mixture, and NMR shows a loss of the characteristic imine proton signal (~8.5 ppm). Is my ligand degrading?
The Causality: Yes, your catalyst is undergoing imine bond hydrolysis . The highly Lewis acidic metal center (particularly Zn²⁺ or Al³⁺) withdraws electron density from the N₂O₂ pocket. This electronic pull makes the adjacent imine carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide anions or trace water[4]. The Solution: This degradation is irreversible in situ. You must ensure strictly anhydrous conditions. If your process inherently generates water, consider reducing the imine bonds to amines (forming a salaphen/salan backbone). While this alters the electronic tuning of the metal center, it completely eliminates the electrophilic vulnerability of the C=N bond.
Q3: My heterogeneous MOF/COF-supported salphen catalyst shows a 40% drop in Turnover Number (TON) after 3 cycles. How do I restore its activity?
The Causality: This is a classic symptom of metal leaching . Under continuous turnover, especially in acidic environments or under high-pressure gas flow, the coordination bonds between the metal and the N₂O₂ pocket can dynamically break, causing the metal to wash out into the product stream[5]. The Solution: The organic framework is likely intact. You can restore full catalytic activity by executing a targeted re-metallation protocol (detailed in Part 2), which replenishes the active sites.
Part 2: Self-Validating Regeneration Protocols
A robust laboratory protocol must be self-validating. Do not assume a regeneration step has worked; verify it using the analytical checkpoints embedded in the methodologies below.
Protocol A: Chemical Cleavage of Dimerized Zn(salphen)
Purpose: To disaggregate inactive dimers back into catalytically active monomeric species.
-
Isolation: Centrifuge the reaction mixture at 4000 rpm for 10 minutes to isolate the precipitated dimeric Zn(salphen).
-
Solvent Wash: Wash the pellet with cold toluene to remove unreacted epoxides and cyclic carbonate products.
-
Lewis Base Cleavage: Suspend the pellet in dichloromethane (DCM) and add a 10-fold molar excess of pyridine. Stir at room temperature for 2 hours. The pyridine acts as an axial ligand, breaking the Zn···O intermolecular bonds[2].
-
Validation (UV-Vis): Take an aliquot and measure the UV-Vis spectrum. Self-Validation Checkpoint: You must observe a distinct hypsochromic (blue) shift and a decrease in hyperchromism in the
transition band, confirming the transition from a double-helicate dimer to a monomeric adduct[2]. -
Recovery: Precipitate the monomeric adduct using cold hexane, filter, and dry under vacuum.
Protocol B: Re-metallation of Leached Salphen-MOFs/COFs
Purpose: To replenish leached metal centers in heterogeneous frameworks.
-
Preparation: Wash the spent MOF/COF catalyst with methanol in a Soxhlet extractor for 12 hours to remove trapped organics. Dry at 80°C under vacuum.
-
Metal Replenishment: Suspend 100 mg of the framework in a 0.1 M solution of the corresponding metal acetate (e.g., Zn(OAc)₂ or Co(OAc)₂) in methanol.
-
Thermal Coordination: Reflux the suspension at 60°C for 12 hours under a nitrogen atmosphere.
-
Purification: Filter the re-metallated solid and wash extensively with fresh methanol until the filtrate shows no trace of free metal ions (test with a few drops of Na₂S; no precipitate should form).
-
Validation (ICP-MS): Digest a 5 mg sample in concentrated HNO₃ and analyze via ICP-MS. Self-Validation Checkpoint: The metal weight percentage must match the theoretical loading of the pristine catalyst (typically 8-12 wt%).
Part 3: Quantitative Data & Visualizations
Table 1: Quantitative Summary of Deactivation Modes and Regeneration Efficacy
| Deactivation Mode | Primary Indicator | Analytical Validation | Regeneration Strategy | Typical TON Recovery |
| Dimerization | Precipitation / Loss of rate | UV-Vis: Red-shift in | Lewis base (Pyridine) cleavage | 90 - 95% |
| Imine Hydrolysis | Loss of 8.5 ppm ¹H-NMR signal | Mass Spec: Mass + 18 Da (H₂O addition) | Irreversible (Requires anhydrous prevention) | 0% (Fatal) |
| Metal Leaching | Gradual TON drop across cycles | ICP-MS: < 5 wt% metal loading | Re-metallation via Metal Acetate reflux | 95 - 99% |
Mechanistic Workflows
Logic cycle of salphen deactivation pathways and their corresponding regeneration strategies.
Step-by-step experimental workflow for the re-metallation of leached heterogeneous salphen catalysts.
References
-
Lewis Acidic Zinc(II) Complexes of Tetradentate Ligands as Building Blocks for Responsive Assembled Supramolecular Structures Source: MDPI URL:[Link]
-
Practical Approach to Structurally Diverse Monoimine Salts and Nonsymmetrical Metallosalphen Complexes Source: American Chemical Society (Org. Lett.) URL:[Link]
-
On the Aggregation and Sensing Properties of Zinc(II) Schiff-Base Complexes of Salen-Type Ligands Source: PMC (NIH) URL:[Link]
-
Self-assembly of Zn(salphen) complexes: Steric regulation, stability studies and crystallographic analysis revealing an unexpected dimeric 3,3'-t-Bu-substituted Zn(salphen) complex Source: ResearchGate URL:[Link]
-
General Approach to Silica-Supported Salens and Salophens and Their Use as Catalysts for the Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Enhancing the Selectivity of Salphen-Based Chemical Sensors
Welcome to the Technical Support Center for Salphen-Based Chemical Sensors. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the selectivity of
Salphen complexes are highly versatile recognition elements due to their tunable N₂O₂ coordination pockets. However, achieving absolute selectivity in complex biological or environmental matrices requires a deep mechanistic understanding of Lewis acid-base chemistry, steric hindrance, and photophysical dynamics. This guide provides field-proven insights, step-by-step methodologies, and self-validating protocols to overcome common experimental hurdles.
Part 1: Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My Zn(II)-salphen sensor exhibits severe cross-reactivity when detecting biogenic amines (e.g., histamine) in food samples. How can I improve its selectivity?
The Mechanistic Cause: The binding of biogenic amines to the central Zn(II) metal is driven by Lewis acid-base interactions. If the Zn(II) center is not sufficiently electrophilic, the thermodynamic difference in binding affinities between your target (histamine) and competing amines (e.g., trimethylamine, cadaverine) becomes negligible, leading to false positives[1].
The Expert Solution: You must modulate the HOMO/LUMO levels of the sensor by introducing electron-withdrawing groups (EWGs) such as fluoro (-F) or chloro (-Cl) onto the salicylaldehyde rings of the salphen ligand[1]. This pulls electron density away from the Zn(II) center, increasing its Lewis acidity. Consequently, the highly nucleophilic imidazole ring of histamine will bind with a drastically higher affinity compared to simpler aliphatic amines[1].
Workflow: Fabrication and Validation of an EWG-Modified Zn(II)-Salphen Sensor
-
Ligand Synthesis: Condense 1 equivalent of o-phenylenediamine with 2 equivalents of a halogenated salicylaldehyde (e.g., 5-chlorosalicylaldehyde) in absolute ethanol under reflux for 4 hours.
-
Metalation: Add 1 equivalent of zinc acetate dihydrate to the mixture and reflux for an additional 2 hours to form the Zn(II)-salphen complex.
-
Immobilization: Covalently link or physically adsorb the complex onto silica microparticles to create a robust solid-state optical sensor[1].
-
Self-Validation Step: Before exposing the sensor to the food matrix, run a control assay against 1,2-phenylenediamine. If the fluorescence enhancement is negligible compared to your histamine standard, the electrophilic tuning was successful.
FAQ 2: I am trying to detect Cu²⁺ in aqueous media, but my planar salphen sensor suffers from Aggregation-Caused Quenching (ACQ), ruining the limit of detection.
The Mechanistic Cause:
Traditional planar salphen complexes are highly hydrophobic. In aqueous environments, they minimize surface energy by stacking via intermolecular
The Expert Solution:
Transition from small-molecule sensors to Conjugated Microporous Polymers (CMPs) integrated with Aggregation-Induced Emission (AIE) luminogens[2]. By polymerizing a tetraphenylethylene (TPE) core with a salphen unit, you create a rigid "pTPE-salphen" 3D network. This structural rigidity restricts intramolecular rotations and prevents tight
Caption: Workflow of tandem Cu²⁺ and Cysteine detection using a pTPE-salphen microporous polymer.
FAQ 3: Can a salphen sensor be designed for tandem (sequential) detection, such as detecting a metal ion followed by a biological molecule?
The Mechanistic Cause: Yes, through a "metal-coordination relay" mechanism. Once a specific metal ion coordinates to the salphen N₂O₂ pocket, the newly formed metal-complex alters the local electronic environment and acts as a highly specific secondary recognition site[2].
The Expert Solution: Using the Cu²⁺@pTPE-salphen complex, the anchored Cu²⁺ serves as a selective binding pocket for biothiols like cysteine (Cys)[2].
Workflow: Tandem Detection Protocol
-
Primary Detection (Cu²⁺): Disperse pTPE-salphen in a solvent medium (e.g., DMF/water). Add the analyte solution. A quenching of photoluminescence (up to 92%) confirms the formation of the Cu²⁺@pTPE-salphen ground-state complex[2].
-
Secondary Detection (Cysteine): Introduce the biological sample to the quenched solution. The specific binding of Cys to the anchored Cu²⁺ will trigger a visible colorimetric shift (from black to orange)[2].
-
Self-Validation Step: Treat the final complex with a strong chelator like EDTA. If the system is truly reversible and structurally intact, the original yellow fluorescence of the pTPE-salphen will be fully restored.
FAQ 4: My potentiometric PVC-membrane sensor for Uranyl (UO₂²⁺) ions using a salphen ionophore is drifting and showing sub-Nernstian responses. What is failing?
The Mechanistic Cause: Salphen acts as an excellent neutral carrier for UO₂²⁺ due to the formation of a highly stable 1:1 complex within the N₂O₂ pocket[3]. However, in poly(vinyl chloride) (PVC) membranes, signal transduction relies entirely on ion mobility at the membrane-sample interface. A sub-Nernstian response indicates that the ionophore is either aggregating within the membrane or leaching into the aqueous phase due to improper plasticization[3].
The Expert Solution: You must optimize the thermodynamic equilibrium of the membrane by adjusting the plasticizer-to-polymer ratio.
Workflow: Fabrication of a High-Fidelity UO₂²⁺ PVC Membrane
-
Matrix Preparation: Dissolve 30% PVC powder, 66% plasticizer (e.g., dioctyl phthalate or dibutyl phthalate), and 4% salphen
ionophore in tetrahydrofuran (THF)[3]. -
Casting: Pour the mixture into a glass ring resting on a flat glass plate. Allow the THF to evaporate slowly at room temperature for 24 hours to form a uniform, transparent membrane.
-
Conditioning: Soak the membrane in a
M uranyl nitrate solution for 24 hours to activate the surface binding sites. -
Self-Validation Step: Measure the potential across a pH range of 1.5 to 4.0. The potential should remain stable; deviations indicate that the uranyl ion is undergoing hydrolysis, which will artificially skew your selectivity coefficients[3].
Caption: Mechanistic pathway of a salphen-based potentiometric PVC membrane sensor for Uranyl ions.
Part 2: Quantitative Data Summary
To assist in selecting the appropriate salphen derivative for your specific assay, refer to the consolidated performance metrics below. These parameters highlight the extreme sensitivity achievable when the mechanistic principles outlined above are properly applied.
| Sensor Architecture | Target Analyte | Limit of Detection (LOD) | Linear Working Range | Ref. |
| pTPE-salphen (Microporous Polymer) | Copper (Cu²⁺) | Up to | [2] | |
| Zn(II)-salphen (EWG-modified) | Histamine | [1] | ||
| Salphen H₂ (PVC Membrane) | Uranyl (UO₂²⁺) | [3] |
Part 3: References
-
Reversible dual-mode detection of Cu2+ and tandem capture of cysteine using a salphen-conjugated microporous polymer Source: RSC Publishing (Sensors & Diagnostics) URL:
-
Zinc(II) salphen complex-based fluorescence optical sensor for biogenic amine detection Source: Analytical and Bioanalytical Chemistry (NIH) URL:
-
Salphen H2 as a Neutral Carrier for the Uranyl Ion-Selective PVC Membrane Sensor Source: Bulletin of the Korean Chemical Society (KoreaScience) URL:
Sources
- 1. Zinc(II) salphen complex-based fluorescence optical sensor for biogenic amine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible dual-mode detection of Cu 2+ and tandem capture of cysteine using a salphen-conjugated microporous polymer - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00097A [pubs.rsc.org]
- 3. koreascience.kr [koreascience.kr]
Impact of solvent on the synthesis and properties of salophen complexes
Welcome to the Salophen Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers and drug development professionals face when synthesizing and characterizing salophen (N,N'-phenylene-bis(salicylimine)) metal complexes.
Salophen complexes are highly conjugated, planar, tetradentate Schiff bases. Their rigid aromatic framework makes them excellent catalysts and optoelectronic materials, but it also introduces severe solvent-dependent challenges—ranging from intractable
Section 1: Condensation & Synthesis Workflows
The synthesis of a salophen ligand and its subsequent metalation can be approached via traditional solvent-based reflux or modern mechanochemistry.
Figure 1: Traditional solvent-based vs. mechanochemical workflows for salophen synthesis.
Standard Operating Protocols (SOPs)
Protocol A: Traditional Solvent-Based Synthesis Self-Validation Check: The disappearance of the aldehyde carbonyl peak (~1660 cm⁻¹) and the appearance of the imine C=N stretch (~1615 cm⁻¹) in FTIR confirms successful condensation.
-
Dissolution: Dissolve 2.0 equivalents of the chosen salicylaldehyde derivative in dry ethanol[1].
-
Condensation: Add 1.0 equivalent of o-phenylenediamine dropwise under continuous stirring.
-
Equilibrium Driving: Introduce 3Å molecular sieves to the reaction flask. Causality: Schiff base condensation is an equilibrium reaction producing water. The sieves sequester water, driving the reaction to completion and preventing the formation of asymmetric byproducts[2].
-
Reflux & Isolation: Reflux for 4 hours. Cool to room temperature, filter the resulting precipitate, and wash with cold methanol to remove gummy unreacted precursors[3].
Protocol B: Mechanochemical (Solvent-Free) Synthesis Self-Validation Check: Powder X-ray Diffraction (PXRD) should show near-total conversion to the complex phase without starting material peaks[4].
-
Milling: Place 2.0 eq. salicylaldehyde, 1.0 eq. o-phenylenediamine, and 1.0 eq. metal acetate (e.g.,
) into a ball mill jar. -
Reaction: Mill at 30 Hz for 60 minutes. Causality: Mechanical force induces localized heating and intimate mixing, bypassing the solubility limits of the planar intermediates and eliminating solvent waste[4][5].
-
Purification: Wash the resulting powder with a minimal volume of methanol.
FAQ: Synthesis & Condensation
Q: My salophen condensation stalls at ~60% yield, and I get a gummy residue. How do I fix this? A: The gummy residue is typically a mixture of unreacted starting materials and mono-imine intermediates[3]. This occurs when water accumulation pushes the equilibrium backward. Ensure your ethanol is strictly anhydrous and use 3Å molecular sieves[2]. If the problem persists, switch to the mechanochemical protocol, which forces the reaction to completion without solvent-mediated equilibrium constraints[4].
Section 2: The Solubility Bottleneck & Metalation
Salophen ligands are notoriously insoluble in standard organic solvents due to their extended aromaticity, which promotes strong intermolecular
Table 1: Solvent Selection Guide for Salophen Metalation
| Solvent | Polarity Index | Solubilizing Power | Impact on Metalation |
| Ethanol / Methanol | 5.2 / 5.1 | Low | Poor. Ligand often precipitates before metalation can occur. |
| Dichloromethane (DCM) | 3.1 | Moderate | Good for substituted ligands (e.g., tert-butyl groups). Non-coordinating. |
| Tetrahydrofuran (THF) | 4.0 | High | Excellent. Weakly coordinates to metals, facilitating insertion[6]. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Excellent. Breaks |
FAQ: Solubility & Metalation
Q: I cannot dissolve my purified salophen ligand to add the metal salt. Should I just heat it in ethanol?
A: Heating in ethanol often leads to ligand degradation or incomplete metalation. Instead, dissolve the ligand in a polar aprotic solvent like DMSO or THF. These solvents disrupt the
Section 3: Solvent-Dependent Properties (Photophysics & Crystallography)
The choice of solvent does not just affect the synthesis; it fundamentally alters the electronic and physical properties of the final complex.
FAQ: Photophysical Anomalies
Q: The UV-Vis absorption spectrum of my Ni(II)-salophen complex shifts significantly depending on the solvent. Is my complex degrading?
A: No, this is a well-documented solvatochromic effect caused by axial coordination. In highly polar, coordinating solvents like DMSO, the solvent molecules bind to the axial positions of the square-planar Ni(II) center[7]. This interaction perturbs the metal's d-orbitals and lowers the energy gap for
Q: My Zn-salophen complex forms a gel in certain solvent mixtures. Why?
A: Zn(II)-salophen complexes possess a distorted square pyramid geometry where the axial position is highly receptive to guest molecules. In specific solvent mixtures (e.g., adding acetonitrile to a DMSO stock solution), the complex undergoes solvent- and temperature-dependent aggregation. The molecules stack via
FAQ: Crystallographic Troubleshooting
Q: I am trying to grow flexible organic crystals of my salophen complex for materials testing, but they keep coming out brittle. What dictates this? A: The macroscopic mechanical properties of salophen crystals are strictly dictated by the recrystallization solvent. For example, recrystallizing Ni(II)-salophen derivatives from DCM or THF yields a 2D layered morphology with a slip-stacked molecular arrangement. This allows the crystal planes to glide past one another under mechanical stress, resulting in flexible, plastic crystals that can be bent into a loop[10]. In contrast, recrystallization from benzene disrupts this specific 1D assembly, locking the planes and yielding brittle crystals[10]. Always match your recrystallization solvent to your desired mechanical property.
References
-
Solvent‐Dependent Bending Ability of Salen‐Derived Organic Crystals - ResearchGate. 10
-
A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - ResearchGate. 5
-
Electronic and magnetic properties of the [Ni(salophen)]: An experimental and DFT study - NIH. 7
-
Investigation of VO–salophen complexes electronic structure - ART.6
-
Rational design of a supramolecular gel based on a Zn(II)–salophen bis-dipeptide derivative - SciSpace. 8
-
Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis - ACS Publications. 1
-
Salophen chromium(III) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Publishing. 2
-
Synthesised metal salen and salophen complexes - ResearchGate. 3
-
Spectroscopic and Reactivity Studies on Graphite-Conjugated Salen Complexes - DSpace@MIT. 9
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. art.torvergata.it [art.torvergata.it]
- 7. Electronic and magnetic properties of the [Ni(salophen)]: An experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
Introduction to Salphen Ligands and their Coordination with Group 13 Metals
A Comparative Structural Analysis of Aluminum, Gallium, and Indium Salphen Complexes: A Guide for Researchers
In the landscape of coordination chemistry, salphen-type Schiff base ligands have garnered considerable attention due to their versatile coordination behavior and the diverse applications of their metal complexes, ranging from catalysis to materials science and medicinal chemistry.[1][2][3] This guide provides a detailed comparative structural analysis of salphen complexes featuring the Group 13 metals: Aluminum (Al), Gallium (Ga), and Indium (In). By synthesizing experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet significant structural variations among these compounds and the experimental methodologies used for their characterization.
Salphen ligands are tetradentate Schiff bases, typically synthesized from the condensation of a substituted salicylaldehyde and o-phenylenediamine.[4][5] The N₂O₂ donor set of the salphen ligand provides a planar coordination environment that can accommodate a variety of metal ions. The Group 13 metals (Al, Ga, and In), with their +3 oxidation state and strong Lewis acidity, readily form stable complexes with salphen ligands.[2][3] The resulting [M(salphen)]X complexes (where M = Al, Ga, In and X is an axial ligand, typically a halide) are of significant interest. While aluminum compounds are often explored due to their high Lewis acidity and low cost, the heavier congeners, gallium and indium, are gaining increasing attention for their unique catalytic and biological properties.[2][3]
The choice of the metal center and the axial halide ligand (X) significantly influences the structural and electronic properties of the resulting complex. These variations, in turn, dictate their reactivity and potential applications.[1][3] This guide will delve into a comparative analysis of these structural features, supported by experimental data from X-ray crystallography and spectroscopic techniques.
Sources
- 1. Group 13 salphen compounds (In, Ga and Al): a comparison of their structural features and activities as catalysts for cyclic carbonate synthesis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00089C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Group 13 salphen compounds (In, Ga and Al): a comparison of their structural features and activities as catalysts for cyclic carbonate synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Gallium(III)–Salophen as a Dual Inhibitor of Pseudomonas aeruginosa Heme Sensing and Iron Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cryptand-Type Aluminum Tris(salophen) Complex: Synthesis, Characterization, and Cell Imaging Application [mdpi.com]
Spectroelectrochemical Characterization of Salophen Metal Complexes: A Comparative Guide to Methodologies and Metal-Center Dynamics
Introduction
Salophen (N,N'-o-phenylenebis(salicylideneiminato)) metal complexes are a highly tunable class of N2O2 Schiff base compounds. By altering the transition metal center and peripheral substituents, researchers can engineer these complexes for specific electrocatalytic applications, including the 1[1]. However, the catalytic cycles of these complexes rely on highly reactive, short-lived intermediates (e.g., metal-carbonyl or metal-oxygen adducts) that are virtually invisible to standard electrochemical techniques.
Spectroelectrochemistry (SEC) bridges this gap by2[2]. As a Senior Application Scientist, I have found that the successful characterization of salophen complexes requires a rigorous understanding of both cell architecture and metal-specific redox dynamics. This guide provides a comparative analysis of SEC methodologies and a self-validating protocol for isolating transient salophen intermediates.
Section 1: Comparative Analysis of SEC Cell Architectures
The fidelity of an SEC experiment is fundamentally limited by mass transport and optical path length. For salophen complexes, which often undergo multi-electron transfers coupled with chemical reactions (EC mechanisms), selecting the appropriate cell is paramount.
Table 1: Comparison of SEC Cell Architectures for Salophen Characterization
| Cell Architecture | Optical Path Length | Mass Transport Profile | Primary Application for Salophen Complexes | Key Limitation |
| Standard OTTLE Cell | < 1 mm | Static (Diffusion-limited) | Steady-state UV-Vis/IR of stable reduced states (e.g., [Ni(I)(salphen)]⁻)[3]. | High uncompensated resistance (iR drop); slow equilibration. |
| FullThrOTTLE (Flow) Cell | Variable | Dynamic (Pumped flow) | Time-resolved IR (TrIR) of highly reactive intermediates[4]. | Requires larger sample volumes; complex fluidic setup. |
| Reflectance SEC Cell | Surface-dependent | Semi-infinite linear | Characterization of electropolymerized poly-salophen films[2]. | Lower signal-to-noise ratio compared to transmission modes. |
Causality Insight: Why choose a flow cell over a static OTTLE cell for CO2RR? In a static OTTLE cell, the electrogenerated Fe(I) or Ni(I) intermediate may react with trace impurities or undergo side reactions before the spectral acquisition is complete. A FullThrOTTLE cell continuously sweeps fresh analyte across the working electrode, allowing the spectroscopic probe to interrogate the intermediate immediately downstream, 4[4].
Section 2: Metal-Center Dynamics: Ni vs. Co vs. Fe Salophen Complexes
The electronic structure of the salophen ligand allows it to act as a redox non-innocent scaffold, but the primary electrocatalytic site is dictated by the metal center.
-
Nickel Salophen [Ni(salophen)] : Primarily investigated for CO2 reduction. SEC-IR and UV-Vis studies reveal that the initial one-electron reduction is metal-centered, forming a [Ni(I)(salphen)]⁻ species. This intermediate rapidly binds CO2 to form a 2[Ni(I)(salphen)(CO2)]⁻ adduct, which,3[3].
-
Cobalt Salophen [Co(salophen)] : Highly active for ORR. Spectroelectrochemical oxidation in the presence of oxygen reveals spectral shifts consistent with a Co(III)-salophen-O2⁻ adduct. The catalysis of oxygen reduction is achieved by reducing the Co(III) center, which 1[1].
-
Iron Salophen[Fe(salophen)] : Exhibits complex reactivity with CO2. SEC-UV/Vis confirms the generation of a highly reactive Fe(I) intermediate at highly negative potentials (approx. -2.21 V vs. Fc/Fc⁺). Unlike Ni, the Fe(I) species 5[5].
Table 2: Spectroelectrochemical Signatures of M-Salophen Intermediates
| Metal Complex | Primary Target | Key Redox Event | Spectroscopic Marker (In Situ) | Mechanistic Role |
| Ni(salophen) | CO2RR | Ni(II) → Ni(I) | UV-Vis shift; IR ν(C≡O) appearance | Forms stable CO2 adduct prior to cleavage[3]. |
| Co(salophen) | ORR | Co(II) ↔ Co(III) | UV-Vis MLCT band shift | Binds O2 in the coaxial ligand position[1]. |
| Fe(salophen) | CO2RR | Fe(II) → Fe(I) | UV-Vis absorption trace at -2.21 V | Highly reactive Fe(I) requires proton donor for CO release[5]. |
Section 3: Self-Validating Experimental Protocol: In Situ UV-Vis SEC of Ni(salophen)
To ensure trustworthiness, an SEC protocol must be treated as a self-validating system. You cannot assume that the potential applied in an OTTLE cell yields the same thermodynamic state as a standard cell due to the massive uncompensated resistance (iR drop) inherent to thin-layer geometries.
Step 1: Baseline Electrochemical Validation (Standard Cell)
-
Prepare a 1 mM solution of Ni(salophen) in anhydrous DMF with 0.1 M TBAPF6 as the supporting electrolyte.
-
Perform Cyclic Voltammetry (CV) in a standard 3-electrode cell (Glassy Carbon WE, Pt wire CE, Ag/Ag⁺ RE) at 100 mV/s.
-
Causality: This establishes the true, uncompensated thermodynamic potential of the Ni(II)/Ni(I) couple before introducing the optical constraints of the SEC cell.
Step 2: OTTLE Cell Assembly and Optical Blanking
-
Assemble the OTTLE cell using a Pt mini-grid working electrode and CaF2 or quartz windows.
-
Inject the blank electrolyte (DMF + TBAPF6) and record the background optical spectrum.
-
Causality: The Pt mesh scatters light. Blanking with the exact cell geometry ensures that subsequent spectral changes are purely faradaic and not optical artifacts.
Step 3: Internal Calibration and Electrolysis
-
Inject the Ni(salophen) solution spiked with 0.5 mM Ferrocene (internal standard).
-
Perform a slow CV (2 mV/s) within the OTTLE cell.
-
Causality: The slow scan rate compensates for the restricted diffusion and high resistance of the thin layer. Calibrating the applied potential against the observed Fc/Fc⁺ redox wave guarantees precision.
Step 4: Chronoabsorptometry (Potential Step)
-
Step the potential to 150 mV past the calibrated Ni(II)/Ni(I) reduction peak.
-
Continuously acquire UV-Vis spectra every 5 seconds until the spectrum stops changing.
-
Causality: The presence of sharp isosbestic points proves that the conversion of Ni(II) to Ni(I) is a clean, stoichiometric process without side-product degradation.
Section 4: Mechanistic Workflow Visualization
Logical workflow for self-validating spectroelectrochemical characterization of salophen complexes.
References
- Electrochemical and Spectroelectrochemical Studies of Cobalt Salen and Salophen as Oxygen Reduction C
- Mechanistic insights into the electrochemical reduction of CO2 to CO on Ni(salphen) complexes. RSC Publishing.
- FullThrOTTLE-TrIR: Time-Resolved IR Spectroscopy of Electrochemically Generated Species Using a Full Throughput Optically Transparent Thin-Layer Electrochemical Cell.
- FeI Intermediates in N2O2 Schiff Base Complexes: Effect of Electronic Character of the Ligand and of the Proton Donor on the Reactivity with Carbon Dioxide. MDPI.
- Spectroelectrochemistry: A Powerful Tool for Studying Fundamental Properties and Emerging Applications of Solid-State Materials Including Metal–Organic Frameworks. ConnectSci.
Sources
- 1. Electrochemical and Spectroelectrochemical Studies of Cobalt Salen and Salophen as Oxygen Reduction Catalysts -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. connectsci.au [connectsci.au]
- 3. Mechanistic insights into the electrochemical reduction of CO 2 to CO on Ni(salphen) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI00424D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Comparing monodentate and bidentate ligands in template-assisted synthesis
The Architect’s Choice: Monodentate vs. Bidentate Ligands in Template-Assisted Synthesis
As a Senior Application Scientist in supramolecular chemistry and drug development, I frequently observe that the success or failure of a complex molecular assembly hinges on a single design choice: ligand denticity. Template-assisted synthesis leverages a central organizing agent—typically a transition metal—to pre-organize reactive precursors, guiding them toward a specific macroscopic architecture such as a macrocycle, porphyrin nanoring, or metal-organic cage[1].
However, the choice between using monodentate (single-point binding) and bidentate (two-point binding) ligands fundamentally alters the thermodynamics, kinetics, and structural fidelity of the resulting assembly. This guide objectively compares the performance of monodentate and bidentate ligands, providing researchers with the mechanistic causality and experimental data necessary to optimize their synthetic workflows.
Mechanistic Foundations: Causality in Coordination
To understand the divergent performance of these ligands, we must analyze the underlying physical chemistry driving template-directed assembly.
The Chelate Effect (Thermodynamic Control)
Bidentate ligands consistently yield higher thermodynamic stability constants (
Degrees of Freedom and Structural Rigidity Monodentate ligands bind through a single atom, leaving rotational degrees of freedom intact. For example, in the condensation of anilines with diformylpyridine without a rigid template, the resulting structures are prone to torsion around the N-CH–pyridyl bonds, leading to a complex mixture of isomers[3]. Bidentate ligands, conversely, lock the dihedral angles upon chelation. By occupying two adjacent coordination sites, they enforce a rigid, pre-defined geometry that drastically reduces the formation of off-target kinetic traps[4].
Kinetic Inhibition in Active Templates While bidentate ligands are thermodynamically superior, they can introduce kinetic bottlenecks. In active-template reactions—such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing interlocked molecules—the template must remain catalytically active. Research has shown that utilizing a bidentate macrocycle can over-stabilize the Cu(I) intermediate, severely inhibiting the reaction rate and extending completion times to several days compared to faster monodentate equivalents[5].
Fig 1: Thermodynamic and kinetic pathways of mono- vs. bidentate ligand assembly.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both ligand classes in standard template-assisted workflows.
| Performance Metric | Monodentate Ligands | Bidentate Ligands |
| Binding Affinity ( | Lower (Additive binding constants) | Higher (Multiplicative, driven by the Chelate Effect) |
| Reaction Kinetics | Fast ligand exchange; rapid error-correction | Slower exchange; potential kinetic inhibition in catalysis |
| Structural Rigidity | High flexibility; prone to bond torsion | Locked conformation; highly rigid metallacycles |
| Product Distribution | Often yields mixtures without strong templating | Typically yields a single, highly pure thermodynamic product |
| Demetalation Difficulty | Easy (mild competitive binding required) | Difficult (requires strong chelators like ethylenediamine or cyanide) |
| Typical Macrocycle Yield | Low to Moderate (20% – 50%) | High (70% – 95%) |
Self-Validating Experimental Protocols
To demonstrate the practical implications of these principles, below is a comparative, step-by-step methodology for the synthesis of a Pd(II)-templated macrocycle. This protocol is designed as a self-validating system: the successful formation of the thermodynamic product is directly verified by the quantitative displacement of the template in the final step.
Protocol: Synthesis of a Covalent Macrocycle via Pd(II) Templation
Objective: Compare the assembly efficiency of a tridentate/bidentate hybrid approach versus a purely monodentate approach in forming a discrete trimeric macrocycle[4].
Materials:
-
Template: Palladium(II) nitrate (
) -
Ligand Precursors: 2,6-diformylpyridine (bidentate/tridentate precursor) and functionalized anilines.
-
Competing Ligand (for demetalation): Ethylenediamine.
-
Solvent:
(for real-time NMR validation).
Step-by-Step Workflow:
-
Template Equilibration:
-
Dissolve 1.0 equivalent of
in (10 mM concentration). -
Causality: Using a deuterated solvent allows for continuous monitoring of the coordination sphere via
NMR.
-
-
Ligand Addition & Self-Assembly:
-
Bidentate/Tridentate Route: Add 1.0 eq of 2,6-diformylpyridine and 2.0 eq of aniline. The Pd(II) template drives the condensation, organizing the precursors into a rigid 2,6-bis(imino)pyridyl-Pd(II) motif. This tridentate coordination leaves exactly one free coordination site pointing inward, enforcing a strict geometric angle[4].
-
Monodentate Route (Control): Attempt the same condensation using a monodentate pyridine analog.
-
Observation: Heat to 60°C for 12 hours. The bidentate/tridentate route will converge into a single set of sharp NMR signals corresponding to the discrete trimeric macrocycle. The monodentate route will yield a broad, complex NMR spectrum indicative of oligomeric mixtures due to unrestricted N-CH torsion[3].
-
-
Demetalation (Template Removal):
-
To isolate the purely organic macrocycle, the Pd(II) template must be removed. Add 2.0 equivalents of ethylenediamine (a strong bidentate chelator) per Pd atom[4].
-
Causality: Ethylenediamine possesses a higher thermodynamic affinity for Pd(II) than the macrocycle's imine nitrogens due to a stronger chelate effect and higher basicity, effectively stripping the metal[6].
-
-
Purification & Validation:
-
Isolate the free macrocycle via preparative-layer chromatography or Size Exclusion Chromatography (SEC).
-
Validate the structural integrity using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the demetalated trimer, and
NMR to verify the symmetry of the metal-free cavity.
-
Fig 2: Standard self-validating workflow for template-assisted macrocyclization.
Conclusion & Selection Guide
The selection between monodentate and bidentate ligands in template-assisted synthesis is a strict trade-off between kinetic viability and thermodynamic stability.
-
Choose Monodentate Ligands when designing active-template catalytic systems where the metal must rapidly cycle through different coordination states, or when rapid error-correction is required to escape kinetic traps.
-
Choose Bidentate Ligands when the goal is the high-yield isolation of a specific, rigid structural isomer (such as a covalent cage or porphyrin nanoring), and when the template acts strictly as a stoichiometric organizing scaffold rather than a turnover catalyst.
By aligning the denticity of your ligands with the physical chemistry of your target assembly, you ensure a robust, high-yielding, and reproducible synthetic pipeline.
References
-
Metal and Organic Templates Together Control the Size of Covalent Macrocycles and Cages. Journal of the American Chemical Society.[Link]
-
Reactions of novel self-assembled iron(II) phosphine complexes. CORE. [Link]
-
Modify Title and Author Name on the File > Info Page. ePrints Soton - University of Southampton.[Link]
-
Metal and Organic Templates Together Control the Size of Covalent Macrocycles and Cages. Journal of the American Chemical Society.[Link]
-
Template-Directed Synthesis of Porphyrin Nanorings: A Computational and Experimental Study. Anderson Group - University of Oxford.[Link]
-
General Method for Synthesis of Functionalized Macrocycles and Catenanes Utilizing “Click” Chemistry. ResearchGate.[Link]
Sources
- 1. hla.chem.ox.ac.uk [hla.chem.ox.ac.uk]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Metal and Organic Templates Together Control the Size of Covalent Macrocycles and Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Studies of Salphen-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and biological sensing, the quest for highly selective and sensitive detection platforms is paramount. Among the diverse array of molecular scaffolds employed for this purpose, salphen-based sensors have emerged as a particularly versatile and promising class. These metal complexes, formed by the condensation of a substituted salicylaldehyde and a phenylenediamine, offer a tunable platform for the recognition of a wide range of analytes, from metal ions and anions to biologically relevant molecules.[1][2]
However, the true utility of any sensor lies not only in its ability to detect a target analyte but also in its capacity to do so in the presence of a complex mixture of potential interferents. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the critical aspects of cross-reactivity and selectivity in the context of salphen-based sensors. We will delve into the fundamental principles governing molecular recognition, present a comparative analysis of existing salphen-based sensors, and provide detailed experimental protocols for the rigorous evaluation of their performance.
The Cornerstone of Reliable Sensing: Understanding Selectivity and Cross-Reactivity
At its core, the selectivity of a sensor is a measure of its ability to respond preferentially to a single analyte in a mixture.[3] Cross-reactivity, conversely, describes the sensor's response to non-target species. In the context of salphen-based sensors, selectivity is governed by a delicate interplay of factors, including:
-
The Nature of the Metal Center: The choice of the central metal ion in the salphen complex is a key determinant of its binding affinity and selectivity. The Lewis acidity, coordination geometry, and electronic properties of the metal ion dictate which analytes can effectively coordinate to the complex.[4]
-
The Salphen Ligand Architecture: The organic framework of the salphen ligand provides a scaffold that can be readily modified to introduce specific recognition sites. The incorporation of electron-donating or electron-withdrawing groups, as well as steric bulk, can significantly influence the electronic properties and the shape of the binding pocket, thereby enhancing selectivity.[5]
-
Analyte Properties: The size, charge, and coordination preferences of the target analyte play a crucial role in the recognition process. A successful sensor design relies on creating a complementary binding site on the salphen complex that specifically accommodates the target analyte.
The interplay of these factors determines the overall binding constant between the sensor and the analyte, as well as with potential interferents. High selectivity is achieved when the binding constant for the target analyte is significantly larger than for any other species present in the sample matrix.
Comparative Performance of Salphen-Based Sensors: A Snapshot
The versatility of the salphen scaffold has led to the development of sensors for a diverse range of analytes. The following table provides a comparative overview of the performance of selected salphen-based sensors, with a focus on their selectivity against common interferents.
| Sensor | Target Analyte | Signaling Mechanism | Limit of Detection (LOD) | Interferents Tested and Observations |
| Uranyl-Salphen Complex | Uranyl ion (UO₂²⁺) | Potentiometric | 1.0 x 10⁻⁶ M | Exhibited a near-Nernstian response with high selectivity for uranyl ions.[6] |
| Zinc(II)-Salphen Complex 1 | Histamine | Fluorescence | 4.4 x 10⁻¹² M | Showed good selectivity towards histamine and cadaverine over other amines like 1,2-phenylenediamine, triethylamine, and trimethylamine.[7][8] |
| Zinc(II)-Salphen Complex 2 | Copper(II) | Fluorescence Quenching | 0.20 µM | Demonstrated high selectivity for Cu²⁺ in the presence of other metal ions such as Mn²⁺, Co²⁺, and Ni²⁺.[9] |
| Uranyl Salophene-based sensor | Fluoride ions | Potentiometric | - | Incorporated into membranes, these sensors act as fluoride-selective potentiometric microsensors.[10] |
| Schiff Base Sensor L2 | Zinc(II) | Fluorescence | - | This sensor successfully detects Zn²⁺ without interference from Cu²⁺, a common issue for Zn²⁺ sensors.[11] |
Note: This table presents a selection of examples to illustrate the range of applications and the importance of reporting selectivity data. Researchers are encouraged to consult the primary literature for more detailed information on specific sensor systems.
Enhancing Selectivity: Rational Design and Experimental Strategies
The development of highly selective salphen-based sensors is an active area of research. Several strategies can be employed to improve the discrimination between the target analyte and potential interferents:
-
Ligand Modification: As previously mentioned, the rational design of the salphen ligand is a powerful tool for enhancing selectivity. The introduction of specific functional groups that can engage in secondary interactions with the analyte, such as hydrogen bonding or π-π stacking, can significantly increase binding affinity and specificity.
-
Metal Ion Selection: The judicious choice of the central metal ion is crucial. For instance, a metal ion with a preference for a specific coordination geometry can be used to design a sensor that selectively binds to analytes that can satisfy this preference.
-
Supramolecular Approaches: The incorporation of salphen complexes into larger supramolecular assemblies, such as polymers or nanoparticles, can create pre-organized binding cavities that enhance selectivity.[12]
-
Masking Agents: In some cases, the interference from certain species can be mitigated by the addition of a masking agent that selectively binds to the interferent, preventing it from interacting with the sensor.
Experimental Protocols for Rigorous Selectivity Assessment
The credible evaluation of a sensor's performance hinges on well-designed and executed selectivity and cross-reactivity studies. The following protocols provide a framework for these essential experiments.
Protocol 1: Fluorescence-Based Selectivity Study (Separate Solution Method)
This protocol is suitable for evaluating the selectivity of fluorescent salphen-based sensors.
Objective: To determine the sensor's response to the target analyte in the presence of potential interferents.
Materials:
-
Stock solution of the salphen-based sensor in a suitable solvent (e.g., DMSO, acetonitrile).
-
Stock solutions of the target analyte and potential interferents at known concentrations.
-
Appropriate buffer solution to maintain a constant pH.
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the salphen-based sensor in the chosen buffer.
-
To separate solutions, add a specific concentration of the target analyte to one, and the same concentration of each potential interferent to the others. A solution with only the sensor serves as the blank.
-
Allow the solutions to equilibrate for a predetermined amount of time.
-
Measure the fluorescence intensity of each solution at the excitation and emission wavelengths specific to the sensor-analyte complex.
-
Compare the fluorescence response generated by the target analyte with the responses from the potential interferents. A significantly higher response for the target analyte indicates good selectivity.
Protocol 2: Electrochemical Interference Study (Fixed Interference Method)
This protocol is designed for assessing the selectivity of electrochemical salphen-based sensors.
Objective: To evaluate the sensor's response to the target analyte in a constant background of an interfering species.
Materials:
-
Electrochemical workstation with a three-electrode system (working, reference, and counter electrodes).
-
The salphen-based sensor immobilized on the working electrode.
-
Stock solutions of the target analyte and the primary interfering species.
-
Electrolyte solution.
Procedure:
-
Record the baseline electrochemical signal (e.g., cyclic voltammogram, differential pulse voltammogram) of the sensor-modified electrode in the electrolyte solution.
-
Add a fixed concentration of the primary interfering species to the electrolyte solution and record the signal.
-
Incrementally add the target analyte to the solution containing the interferent and record the electrochemical signal after each addition.
-
Construct a calibration curve for the target analyte in the presence of the interferent.
-
Compare the sensitivity (slope of the calibration curve) and the limit of detection in the presence and absence of the interferent. A minimal change in these parameters indicates high selectivity.
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams illustrate key aspects of salphen-based sensor design and evaluation.
Caption: General mechanism of a salphen-based sensor.
Caption: Workflow for a selectivity testing experiment.
Sources
- 1. Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges [mdpi.com]
- 2. Sulfate-selective recognition by using neutral dipeptide anion receptors in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zinc(II) salphen complex-based fluorescence optical sensor for biogenic amine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Anion recognition: synthetic receptors for anions and their application in sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two fluorescent Schiff base sensors for Zn2+: the Zn2+/Cu2+ ion interference - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Benchmarking Salphen Catalyst Performance Against Industrial Standards
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: CO₂ Fixation and Epoxide Transformations
Executive Summary: The Rigid Advantage
In the landscape of homogeneous catalysis, Salen (N,N'-bis(salicylidene)ethylenediamine) complexes have long been the industrial "gold standard," particularly for asymmetric epoxidations (Jacobsen-Katsuki) and hydrolytic kinetic resolutions (HKR). However, for reactions requiring extreme thermal stability and extended conjugation—such as the fixation of CO₂ into epoxides to form cyclic carbonates—Salphen (N,N'-bis(salicylidene)phenylenediamine) catalysts are emerging as the superior benchmark.
This guide objectively compares the performance of Indium and Zinc-based Salphen catalysts against traditional Aluminum and Cobalt Salen standards.
Quick Comparison: Salen vs. Salphen
| Feature | Salen (Standard) | Salphen (Challenger) | Impact |
| Backbone | Ethylenediamine (Flexible) | Phenylenediamine (Rigid) | Salphen offers superior thermal stability (>300°C). |
| Conjugation | Broken at diamine bridge | Continuous extended | Salphen has distinct photophysical properties and flatter geometry. |
| Primary Utility | Asymmetric Induction (Chiral) | Robust Coupling (Achiral/Stable) | Salen for enantioselectivity; Salphen for TON/TOF and harsh conditions. |
| Ind. Application | API Synthesis (Chiral centers) | Battery Electrolytes, Green Solvents | Salphen is the new benchmark for cyclic carbonate synthesis. |
Benchmark Case Study: Cyclic Carbonate Synthesis
The synthesis of cyclic carbonates from epoxides and CO₂ is a critical industrial reaction, producing electrolytes for Li-ion batteries and intermediates for pharmaceutical carbamates.[1]
The Contenders
-
Standard: [AlCl(salen)] or [Zn(salen)] binary systems. Historically used but often require high pressures (20-50 bar) or suffer from lower Turnover Frequencies (TOF).
-
Challenger: [InBr(salphen)] (Indium-Salphen).[2][3] Recent data indicates Indium-based Salphens outperform their Aluminum congeners by orders of magnitude in activity under mild conditions.
Performance Data
Conditions: Solvent-free, TBAI co-catalyst (tetrabutylammonium iodide), 18h reaction time.
| Catalyst System | Loading (mol%) | Temp (°C) | CO₂ Pressure (bar) | Substrate | Yield (%) | TOF (h⁻¹) | Selectivity |
| [InBr(salphen)] / TBAI | 0.20 / 0.8 | 90 | 8 | Styrene Oxide | 98% | >450 | >99% |
| [InBr(salphen)] / TBAI | 1.2 / 4.8 | 80 | 8 | Cyclopentene Oxide | 91% | 75 | >99% |
| [AlCl(salphen)] / TBAI | 1.2 / 4.8 | 80 | 8 | Styrene Oxide | 48% | 40 | >99% |
| Zn(salen) / NBu₄I | 0.2 / 0.4 | 100 | 10 | Styrene Oxide | 85% | 210 | 98% |
| Control (TBAI only) | 4.8 | 90 | 8 | Styrene Oxide | 2% | N/A | N/A |
Data Source Comparison: [InBr(salphen)] demonstrates nearly double the yield of Al-based equivalents and superior TOF compared to standard Zn-salen systems under comparable mild pressures.
Mechanistic Insight
The superior performance of the Indium-Salphen system is attributed to the "monometallic" mechanism where the Lewis acidic metal center activates the epoxide, while the rigid Salphen backbone prevents catalyst deactivation (dimerization) often seen in flexible Salens.
Figure 1: Catalytic cycle for CO₂ fixation. The Indium center (blue) activates the epoxide, allowing the iodide co-catalyst (red step) to open the ring, followed by CO₂ insertion (green).
Experimental Protocol: Benchmarking [InBr(salphen)]
To validate these results in your own laboratory, follow this standardized protocol for synthesizing the catalyst and running the benchmark reaction.
A. Ligand Synthesis (Salphen)[4]
-
Reagents: Dissolve 5-bromo-2-hydroxybenzaldehyde (2.0 mmol) in MeOH (10 mL).
-
Addition: Add o-phenylenediamine (1.0 mmol) dissolved in MeOH (5 mL) dropwise.
-
Reaction: Reflux for 4 hours. The solution will turn deep orange/yellow.
-
Isolation: Cool to room temperature. Filter the precipitate, wash with cold MeOH, and dry under vacuum.
-
Checkpoint: 1H NMR should show a singlet imine proton (~8.6-8.9 ppm) and disappearance of the aldehyde peak.
-
B. Metal Complexation ([InBr(salphen)])
-
Reagents: Suspend the Salphen ligand (1.0 mmol) in Ethanol (20 mL).
-
Metal Source: Add InBr₃ (1.0 mmol) (or InCl₃ followed by salt metathesis if Br is unavailable, though InBr₃ is preferred for activity).
-
Reaction: Reflux for 3-6 hours.
-
Purification: Filter the resulting yellow solid. Wash with Et₂O to remove unreacted ligand.
-
Validation: High-resolution MS (ESI+) should confirm the mass of the [In(salphen)]+ cation.
-
C. Catalytic Benchmark Run
-
Setup: Use a stainless steel high-pressure reactor (e.g., Parr) equipped with a magnetic stirrer.
-
Charge: Add [InBr(salphen)] (0.2 mol%), TBAI (0.8 mol%), and Styrene Oxide (10 mmol). No solvent is required (bulk conditions).
-
Pressurize: Seal reactor, purge with CO₂ (3x), and pressurize to 8 bar (constant pressure).
-
Heat: Heat to 90°C for 18 hours.
-
Analysis: Cool reactor, vent CO₂ slowly. Analyze crude mixture via 1H NMR (CDCl₃).
-
Metric: Compare integration of cyclic carbonate protons (t, ~4.8 ppm) vs. epoxide protons.
-
Strategic Recommendations
-
For High-Throughput Screening: If your workflow involves screening for robust catalysts for battery electrolyte production, switch to Indium-Salphen . The cost-to-performance ratio (due to lower loading and higher TOF) exceeds that of traditional Al-Salen systems.
-
For Asymmetric Synthesis: Stick to Co/Mn-Salen . While chiral Salphens exist, the rigidity of the phenylene backbone makes transferring chirality to the substrate more difficult compared to the flexible "chiral pocket" of the Salen diamine bridge.
-
Safety Note: Always handle epoxides in a fume hood; they are potential alkylating agents. High-pressure CO₂ reactions require rated vessels and blast shields.
References
-
Group 13 Salphen compounds (In, Ga and Al): A comparison of their structural features and activities as catalysts for cyclic carbonate synthesis. Source: Dalton Transactions / RSC
-
Comparing kinetic profiles between bifunctional and binary type of Zn(salen)-based catalysts for organic carbonate formation. Source: National Institutes of Health (PMC)
-
Salen and Related Ligands: A Comprehensive Overview. Source: Alfa Chemistry
-
Metal Salen- and Salphen-Containing Organic Polymers: Synthesis and Applications. Source: Thieme Connect
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Group 13 salphen compounds (In, Ga and Al): a comparison of their structural features and activities as catalysts for cyclic carbonate synthesis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00089C [pubs.rsc.org]
Comprehensive Safety and Operational Guide for Handling N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen)
As drug development and materials science advance, Schiff base ligands like N,N'-Bis(salicylidene)-1,2-phenylenediamine (commonly known as Salophen) have become indispensable. While highly valued for forming stable transition metal complexes used in cancer research and catalysis, Salophen presents specific handling challenges[1][2]. As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating protocols for the safe handling, PPE selection, and disposal of Salophen. Our goal is to ensure your laboratory operations are both scientifically rigorous and uncompromisingly safe.
Chemical Profile & Hazard Assessment
Understanding the fundamental quantitative and qualitative properties of a chemical is the first step in risk mitigation. Salophen is a fine powder that poses acute irritation risks to the skin, eyes, and respiratory tract[1][3].
Table 1: Chemical Identity and GHS Hazard Summary
| Property | Value |
| Chemical Name | N,N'-Bis(salicylidene)-1,2-phenylenediamine |
| Common Synonyms | Salophen, Salphen, N,N'-Disalicylal-1,2-phenylenediamine |
| CAS Number | 3946-91-6[4][5] |
| Molecular Formula | C₂₀H₁₆N₂O₂[4] |
| Molecular Weight | 316.35 g/mol [4][5] |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[1][3] |
Mechanistic Causality: Why Strict Controls are Critical
In the laboratory, Salophen is rarely the final product. It is typically complexed with transition metals (e.g., Iron, Copper, Cobalt, Nickel) to synthesize bioactive compounds[1][2]. These Salophen-metal complexes exhibit potent antiproliferative effects against breast and colon cancer cell lines[1]. They achieve this by generating Reactive Oxygen Species (ROS) and intercalating into DNA, ultimately inducing tumor cell apoptosis[1].
Your safety protocols must account for the extreme bioactivity of these downstream products. While the free ligand is primarily an irritant, the synthesized metal complexes are highly cytotoxic.
Cytotoxic mechanism of Salophen-metal complexes highlighting the need for stringent PPE.
The Causality of PPE Selection
Do not merely wear Personal Protective Equipment (PPE); understand why it protects you. The hazard profile of Salophen dictates a multi-layered defense strategy[3][6]:
-
Respiratory Protection (N95/P100) : Salophen is a lightweight powder prone to aerosolization. Inhalation triggers H335 (respiratory irritation)[1]. An N95 dust mask or NIOSH-approved respirator is mandatory when weighing the dry powder[3][6].
-
Ocular Protection : To prevent H319 (serious eye damage/irritation), standard safety glasses are insufficient if airborne dust is present. Use tight-fitting safety goggles with side shields[1][6].
-
Dermal Protection : To mitigate H315 (skin irritation), wear 5-mil chemical-resistant nitrile gloves[1][3].
-
Expert Insight: When complexing Salophen with transition metals, double-glove . The resulting metal complexes are highly cytotoxic and can penetrate compromised standard gloves more readily if dissolved in organic solvents like dichloromethane or ethanol.
-
Operational Workflow & Engineering Controls
Every procedure must be a self-validating system. Follow this validated workflow for reaction setup to ensure absolute containment of the chemical.
Step-by-step operational workflow for safely handling Salophen in the laboratory.
Protocol: Safe Weighing and Reaction Setup
-
Engineering Control Validation : Before opening the Salophen container, verify your chemical fume hood's magnehelic gauge reads a face velocity of 80–120 FPM. Inspect your nitrile gloves for micro-tears.
-
PPE Donning : Equip your lab coat, safety goggles, N95 respirator, and nitrile gloves[3][6].
-
Static Mitigation : Use an anti-static weighing boat. Salophen powder can cling to spatulas and weigh boats due to static electricity, increasing the risk of accidental benchtop spills.
-
Transfer : Weigh the chemical deep inside the fume hood (at least 6 inches from the sash). Transfer the powder directly into your reaction flask.
-
Solvent Addition : Slowly add your reaction solvent to the flask to wet the powder. This step permanently eliminates the inhalation hazard for the remainder of the reaction.
Spill Management & Disposal Plan
Improper disposal of Salophen can lead to severe environmental contamination, as the compound and its metal derivatives may cause long-lasting harmful effects to aquatic life[6].
Protocol: Immediate Spill Response and Disposal
-
Isolation : Evacuate non-essential personnel from the immediate area and ensure the room's exhaust ventilation is active[7].
-
Containment : Do NOT dry sweep, as this will aerosolize the irritant[6]. Cover the spilled powder with a plastic sheet or damp paper towels to suppress dust formation[6].
-
Mechanical Collection : Use a dedicated chemical spill scoop to carefully gather the dampened material[6][7].
-
Surface Decontamination : Wash the affected area thoroughly with soap and water, followed by a solvent wipe (e.g., ethanol) to dissolve any remaining organic residue[6][7].
-
Waste Disposal : Place all collected material and contaminated wipes into a sealed, airtight hazardous waste container[7]. Label it explicitly as "Hazardous Solid Waste: N,N'-Bis(salicylidene)-1,2-phenylenediamine (Irritant)." Never discharge this chemical into the sink or environmental drainage systems[7].
References
- Smolecule - Buy N,N'-Bis(salicylidene)-1,2-phenylenediamine | 3946-91-6 (Toxicity and Hazard Data).
- ChemScene - N,N'-Bis(salicylidene)-1,2-phenylenediamine Chemical Properties.
- Sigma-Aldrich - CAS 3946-91-6 Product Information.
- Repositório Institucional UFSCar - Avaliação da atividade biológica do material orgânico derivado da base de Schiff N,N-bis'(salicilideno)-1,2-fenilenodiamina.
- Sigma-Aldrich - N,N -Bis(salicylidene)-1,2-phenylenediamine 97 3946-91-6 Safety Information.
- Santa Cruz Biotechnology - SAFETY DATA SHEET: SC-219287.
- FUJIFILM Wako Pure Chemical Corporation - SAFETY DATA SHEET: 3946-91-6.
Sources
- 1. Buy N,N'-Bis(salicylidene)-1,2-phenylenediamine | 3946-91-6 [smolecule.com]
- 2. repositorio.ufscar.br [repositorio.ufscar.br]
- 3. N,N -Bis(salicylidene)-1,2-phenylenediamine 97 3946-91-6 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS 3946-91-6 | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
